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  • Product: N-ethyl-3-methyl-2-nitroaniline
  • CAS: 160984-53-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-3-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract N-ethyl-3-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications in organic synthesis and as an intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-ethyl-3-methyl-2-nitroaniline. In the absence of extensive experimental data for this specific molecule, this document leverages a comparative analysis of its isomers and related nitroaniline compounds to provide a robust framework for its characterization. Detailed, field-proven experimental protocols for determining its fundamental properties are also presented to empower researchers in generating empirical data.

Chemical Identity and Structure

N-ethyl-3-methyl-2-nitroaniline, with the CAS Number 160984-53-2, is an aromatic amine. Its molecular structure consists of an aniline core substituted with an ethyl group on the amine, a methyl group at the 3-position, and a nitro group at the 2-position of the benzene ring.

Caption: 2D Chemical Structure of N-ethyl-3-methyl-2-nitroaniline.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The following table summarizes the available and predicted properties for N-ethyl-3-methyl-2-nitroaniline and its relevant isomers.

PropertyN-ethyl-3-methyl-2-nitroanilineN-ethyl-5-methyl-2-nitroanilineN-ethyl-2-nitroaniline3-methyl-2-nitroaniline
CAS Number 160984-53-2[1]502178-78-1[2]10112-15-9[3]601-87-6[4]
Molecular Formula C₉H₁₂N₂O₂[1]C₉H₁₂N₂O₂[2]C₈H₁₀N₂O₂[3]C₇H₈N₂O₂[4]
Molecular Weight 180.20 g/mol [1]180.20 g/mol [2]166.18 g/mol [3]152.15 g/mol [4]
Physical State Solid (Predicted)Orange solid[2]LiquidSolid
Melting Point Not availableNot available35-38 °C (for N-methyl-2-nitroaniline)[5]105-108.5 °C[6]
Boiling Point Not available319.3±30.0 °C (Predicted)[2]168 °C / 20 mmHg288.6±20.0 °C[4]
Solubility Insoluble in water (Predicted)[7]Not availableInsoluble in water[7]Not available
LogP (Predicted) 2.33502[1]Not availableNot availableNot available
Topological Polar Surface Area (TPSA) 55.17 Ų[1]Not availableNot availableNot available
Hydrogen Bond Donors 1[1]Not availableNot availableNot available
Hydrogen Bond Acceptors 3[1]Not availableNot availableNot available
Rotatable Bonds 3[1]Not availableNot availableNot available

Expert Insight: The presence of the nitro group and the aromatic ring suggests that N-ethyl-3-methyl-2-nitroaniline is likely a colored solid with limited aqueous solubility, a common characteristic of many nitroaniline derivatives.[7][8] The predicted LogP value of 2.33502 indicates a moderate lipophilicity, which is a crucial parameter in drug design, influencing membrane permeability and protein binding.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene and a triplet for the methyl), and the methyl group on the ring (a singlet). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the nitro, amino, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, alkyl, and amine-substituted carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A sharp band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • NO₂ stretches (asymmetric and symmetric): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

Nitroanilines typically exhibit strong absorption in the UV-Vis region due to π-π* and n-π* electronic transitions. The λmax is expected to be in the range of 350-450 nm, characteristic of nitro-substituted aromatic amines.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample N-ethyl-3-methyl-2-nitroaniline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment UV_Vis->Purity MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of N-ethyl-3-methyl-2-nitroaniline.

Experimental Protocols

The following are standardized, step-by-step methodologies for determining the key physicochemical properties of N-ethyl-3-methyl-2-nitroaniline.

Determination of Melting Point
  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: An excess amount of N-ethyl-3-methyl-2-nitroaniline is added to a known volume of deionized water in a sealed glass vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Data Acquisition
  • NMR Spectroscopy:

    • A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy:

    • For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

    • The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile).

    • The UV-Vis absorption spectrum is recorded using a spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Synthesis

While a specific, detailed synthesis protocol for N-ethyl-3-methyl-2-nitroaniline is not widely published, it can be reasonably synthesized via the N-alkylation of 3-methyl-2-nitroaniline.

Synthesis_Pathway Start 3-methyl-2-nitroaniline Reagent + Ethylating Agent (e.g., Ethyl Iodide) + Base (e.g., K₂CO₃) Start->Reagent Product N-ethyl-3-methyl-2-nitroaniline Reagent->Product

Caption: A plausible synthetic route to N-ethyl-3-methyl-2-nitroaniline.

A general procedure would involve reacting 3-methyl-2-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and an appropriate solvent (e.g., DMF or acetonitrile).[9] The reaction progress would be monitored by Thin-Layer Chromatography (TLC), and the final product would be purified by column chromatography.[9]

Safety and Handling

  • Hazards: Nitroanilines are generally considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[10][12] Some nitroaromatic compounds may also have long-term health effects.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[10][14] Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of N-ethyl-3-methyl-2-nitroaniline. By combining the limited available data with a comparative analysis of related compounds and established experimental protocols, this document serves as a valuable resource for researchers. The provided methodologies will enable the generation of crucial experimental data, facilitating the further investigation and potential application of this compound in various scientific disciplines.

References

  • PubChem. N-ethyl-N-methyl-3-nitroaniline. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methyl-2-nitroaniline. [Link]

  • Chemsrc. 3-methyl-2-nitroaniline | CAS#:601-87-6. [Link]

  • PubChem. N-ethyl-2-(methyliminomethyl)-3-nitroaniline. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • European Patent Office. Process for preparing nitroaniline derivatives - EP 0635483 A1. [Link]

  • PrepChem.com. Synthesis of 3-methyl-2-nitroaniline. [Link]

  • Stenutz. N,N-dimethyl-3-nitroaniline. [Link]

  • SpectraBase. N-Ethyl-3-nitroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • Wikipedia. 2-Nitroaniline. [Link]

Sources

Exploratory

Advanced Technical Whitepaper: Molecular Architecture and Synthesis of N-Ethyl-3-methyl-2-nitroaniline

Executive Overview In the landscape of modern drug discovery, the rational design of small-molecule modulators relies heavily on precisely functionalized aromatic scaffolds. N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern drug discovery, the rational design of small-molecule modulators relies heavily on precisely functionalized aromatic scaffolds. N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2)[1] has emerged as a critical intermediate, particularly in the synthesis of novel benzotriazole derivatives targeting the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[2].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of this molecule's physicochemical properties, its mechanistic synthesis, and its downstream functionalization. Rather than merely listing procedures, this whitepaper deconstructs the causality behind the synthetic choices and establishes self-validating checkpoints to ensure protocol integrity.

Molecular Architecture and Physicochemical Profiling

The structural uniqueness of N-ethyl-3-methyl-2-nitroaniline lies in its highly substituted contiguous ring system. The presence of an N-ethyl group adjacent to an ortho-nitro group induces significant steric strain, forcing the nitro group out of the aromatic plane. This conformational twist is a highly sought-after pharmacophoric feature, as it dictates the 3D trajectory of downstream functional groups when this scaffold is incorporated into larger active pharmaceutical ingredients (APIs).

To facilitate comparative analysis for scale-up and downstream functionalization, the quantitative data for the primary scaffold and its critical brominated intermediate are summarized below.

Table 1: Comparative Physicochemical Properties
ParameterN-Ethyl-3-methyl-2-nitroaniline4-Bromo-N-ethyl-3-methyl-2-nitroaniline
CAS Registry Number 160984-53-2[1]1799974-72-3
Molecular Formula C₉H₁₂N₂O₂[3]C₉H₁₁BrN₂O₂[4]
Molecular Weight 180.20 g/mol [1]259.10 g/mol [4]
Monoisotopic Mass 180.090 Da258.000 Da[4]
Topological Polar Surface Area ~57.9 Ų57.9 Ų[4]
SMILES String O=N(=O)c1c(c(ccc1)C)NCC[3]CCNC1=C(C(=C(C=C1)Br)C)[O-][4]
Role in Drug Design Primary Core ScaffoldElectrophilic Cross-Coupling Partner

Pharmacological Application: Nrf2 Pathway Modulation

The Nrf2 pathway is the master regulator of the cellular antioxidant response. In neurodegenerative diseases (such as Multiple Sclerosis, Alzheimer's, and Parkinson's) and chronic respiratory conditions (like COPD), oxidative stress overwhelms endogenous defenses[2].

Derivatives synthesized from the N-ethyl-3-methyl-2-nitroaniline core act as electrophilic modulators. They interact with the cysteine residues of the KEAP1 homodimer. This interaction induces a conformational change that halts Nrf2 ubiquitination, allowing Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE)[2].

Nrf2Pathway Drug Nrf2 Modulator (Derived from Scaffold) Keap1 KEAP1-Nrf2 Complex (Cytosol) Drug->Keap1 Electrophilic interaction Release Nrf2 Release & Stabilization Keap1->Release Conformational change Nucleus Nuclear Translocation Release->Nucleus ARE Antioxidant Response Element (ARE) Binding Nucleus->ARE Genes Transcription of Cytoprotective Genes (HO-1, NQO1) ARE->Genes

Figure 1: Nrf2 signaling pathway activation via electrophilic modulation of the KEAP1 complex.

Mechanistic Synthesis and Reaction Causality

The de novo construction of this scaffold avoids direct nitration of N-ethyl-m-toluidine, which would yield a complex mixture of regioisomers. Instead, the optimal route utilizes 2-fluoro-6-methylaniline as the starting material, leveraging the directing effects of the fluorine atom to control regioselectivity during subsequent functionalization[2].

Synthesis SM 2-Fluoro-6-methylaniline (Starting Material) Oxidation Oxidation m-CPBA, DCE, 70°C SM->Oxidation Int1 2-Fluoro-6-methylnitrobenzene (Intermediate 1) Oxidation->Int1 Amine to Nitro SNAr SNAr Displacement Ethanamine, EtOH, 60°C Int1->SNAr Prod N-Ethyl-3-methyl-2-nitroaniline (Target Scaffold) SNAr->Prod F displaced by NHEt Bromination Regioselective Bromination NBS, DMF, RT Prod->Bromination Final 4-Bromo-N-ethyl-3-methyl- 2-nitroaniline Bromination->Final Para-directed Br

Figure 2: Mechanistic synthesis workflow of N-ethyl-3-methyl-2-nitroaniline and bromination.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. By understanding the chemical causality at each step, researchers can troubleshoot deviations in real-time.

Protocol A: Synthesis of N-Ethyl-3-methyl-2-nitroaniline via SNAr

Objective: Convert 2-fluoro-6-methylaniline to the target scaffold through oxidation and Nucleophilic Aromatic Substitution (SNAr)[2].

Step 1: Amine Oxidation

  • Reaction Setup: Dissolve 2-fluoro-6-methylaniline (8.5 g, 67.9 mmol) in 150 mL of 1,2-dichloroethane (DCE) at ambient temperature[2].

  • Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (58.6 g, 272 mmol) under a nitrogen atmosphere[2].

    • Causality: A 4-fold molar excess of m-CPBA is strictly required. Primary anilines are notoriously difficult to oxidize cleanly; the excess reagent aggressively drives the intermediate nitroso compound to the fully oxidized nitroarene, preventing the formation of azo/azoxy dimers.

  • Thermal Activation: Stir the mixture at 70°C for 4 hours[2].

    • Causality: DCE is selected over DCM because its higher boiling point (83°C) safely accommodates the 70°C activation energy required for the second oxidation phase without solvent loss.

  • Validation Checkpoint: Dilute with 500 mL DCM and wash with 1N NaOH (4 x 200 mL)[2]. The NaOH wash converts the m-chlorobenzoic acid byproduct into a water-soluble sodium salt. Self-Validation: The organic layer must be analyzed via TLC; complete disappearance of the starting material validates the step.

Step 2: SNAr Displacement 5. Reaction Setup: Dissolve the crude 2-fluoro-6-methylnitrobenzene in 80 mL of ethanol[2]. 6. Nucleophile Addition: Slowly add ethanamine (ethylamine) (80 mL, 911 mmol) under nitrogen[2].

  • Causality: The highly electronegative fluorine atom is activated toward SNAr by the strongly electron-withdrawing ortho-nitro group. The massive excess of ethanamine drives the equilibrium forward and scavenges the generated HF. Ethanol serves as an optimal protic solvent to stabilize the polar Meisenheimer transition state.

  • Thermal Activation: Stir at 60°C for 16 hours[2].

  • Validation Checkpoint: Quench with 100 mL water, extract with ethyl acetate (3 x 80 mL), dry, and concentrate[2]. Purify via silica gel chromatography (Hexane:EtOAc = 100:1)[2]. Self-Validation: LC-MS analysis must yield a primary peak at m/z 181.2[M+H]+, confirming the exact molecular weight of 180.20 g/mol [2].

Protocol B: Regioselective Bromination via Electrophilic Aromatic Substitution

Objective: Functionalize the scaffold to 4-bromo-N-ethyl-3-methyl-2-nitroaniline for downstream cross-coupling[2].

  • Reaction Setup: Dissolve N-ethyl-3-methyl-2-nitroaniline (11.9 g, 66.0 mmol) in 100 mL of N,N-dimethylformamide (DMF)[2].

  • Electrophile Addition: Prepare a solution of N-bromosuccinimide (NBS) (11.75 g, 66.0 mmol) in 100 mL DMF. Add this dropwise to the reaction mixture[2].

    • Causality: Dropwise addition of NBS ensures a low, steady-state concentration of electrophilic bromine. The strongly activating N-ethylamino group strictly directs the substitution to the para position (C4). The ortho position (C6) is sterically shielded by the N-ethyl group, ensuring high regioselectivity.

  • Propagation: Stir at ambient temperature for 16 hours[2].

  • Validation Checkpoint: Add 800 mL of water to the mixture[2].

    • Self-Validation: The sudden shift in solvent polarity forces the hydrophobic brominated product to precipitate out of the DMF/water matrix. Filter and dry the solid. LC-MS must reveal a characteristic 1:1 isotopic doublet at m/z 259.1 / 261.1 [M+H]+, confirming successful mono-bromination[4].

References

  • Title : PubChem CID 101043771 (4-bromo-N-ethyl-3-methyl-2-nitroaniline) Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : 4-Bromo-n-ethyl-3-methyl-2-nitroaniline (CAS 1799974-72-3) Source : Chemikart URL : [Link]

  • Title: Patent WO2016202253A1 - Nrf2 regulators Source: Google Patents URL

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of N-Ethyl-3-methyl-2-nitroaniline in Organic Solvents: A Technical Guide for Process Optimization

Strategic Context & Physicochemical Profiling In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, the thermodynamic solubility of key intermediates dictates the efficiency of reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Physicochemical Profiling

In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, the thermodynamic solubility of key intermediates dictates the efficiency of reaction kinetics, downstream purification, and overall process yield. N-Ethyl-3-methyl-2-nitroaniline (CAS 160984-53-2) and its halogenated derivatives, such as 4-bromo-N-ethyl-3-methyl-2-nitroaniline, are critical synthetic precursors. They are prominently utilized in the synthesis of Nrf2 (NF-E2 related factor 2) regulators, which are therapeutic candidates for oxidative stress-mediated pathologies like Chronic Obstructive Pulmonary Disease (COPD)[1].

Understanding the solubility profile of this compound requires analyzing its structural functional groups:

  • Nitro Group (-NO₂): Acts as a strong hydrogen-bond acceptor (HBA) and imparts significant polarity to the molecule.

  • Secondary Amine (-NHCH₂CH₃): Provides both hydrogen-bond donor (HBD) and HBA capabilities, though its interaction potential is sterically modulated by the adjacent methyl and nitro groups.

  • Aromatic Core & Alkyl Chains: Drive lipophilicity and facilitate dispersion interactions with non-polar or moderately polar solvents.

Thermodynamic Modeling via Hansen Solubility Parameters

To systematically predict and rationalize the solubility of N-ethyl-3-methyl-2-nitroaniline, process chemists rely on 2[2]. The HSP framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ )

  • Polar Interactions ( δP​ )

  • Hydrogen Bonding ( δH​ )

For nitroaniline derivatives, the polar contribution ( δP​ ) is highly pronounced due to the electron-withdrawing nitro group, while the hydrogen-bonding parameter ( δH​ ) is critical for solvating the amine[3]. Solvents whose HSP coordinates closely match those of N-ethyl-3-methyl-2-nitroaniline will minimize the "Hansen distance" ( Ra​ ), thereby maximizing thermodynamic solubility. Consequently, highly polar aprotic solvents typically exhibit the greatest solvation capacity for this class of molecules.

Empirical Solubility Profile in Process Solvents

Based on structural analogues and documented synthetic workflows in patent literature[1][4], the solubility behavior of N-ethyl-3-methyl-2-nitroaniline across various solvent classes is summarized in the table below. This data is critical for selecting reaction media and designing liquid-liquid extraction or crystallization processes.

Solvent ClassSolventRelative SolubilityProcess Application & Mechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)Very High (>100 mg/mL)Used as the primary solvent for bromination reactions (e.g., with N-bromosuccinimide). DMF effectively solvates both the organic substrate and polar reagents while stabilizing the bromonium ion transition state[1].
Polar Aprotic Ethyl Acetate (EtOAc)HighUtilized extensively in liquid-liquid extraction phases during synthesis due to high target solubility and immiscibility with aqueous wash layers[4].
Polar Protic Ethanol (EtOH)Moderate to HighServes as an effective solvent for amine substitution reactions. Its protic nature assists in solvating transition states involving amine nucleophiles[4].
Non-Polar Hexane / HeptaneLowEmployed as an anti-solvent for crystallization and precipitation of the final intermediate, driving the thermodynamic equilibrium toward solid recovery.

Self-Validating Experimental Protocol for Solubility Determination

To generate precise, process-specific solubility data, the isothermal shake-flask method coupled with high-performance liquid chromatography (HPLC) is the industry standard[5]. As a Senior Application Scientist, I emphasize that this protocol must be executed as a self-validating system to ensure the data reflects true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Methodology
  • Preparation of Supersaturated Solution: Add an excess amount of N-ethyl-3-methyl-2-nitroaniline to a known volume of the target solvent in a sealed, inert borosilicate glass vial. Causality: The presence of excess solid is mandatory to ensure the system reaches a thermodynamic saturation equilibrium[5].

  • Thermal Equilibration: Place the vial in a constant-temperature shaker bath set to the target process temperature (e.g., 25.0 ± 0.1 °C) and agitate for 48 hours. Causality: Solubility is highly temperature-dependent; strict thermal control prevents fluctuations that could cause premature precipitation or supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature. Causality: Centrifugation forces the sedimentation of micro-particulates. Failing to remove these particulates before analysis will artificially inflate the measured solubility concentration[5].

  • Supernatant Extraction & Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is selected for its broad chemical compatibility with organic solvents like DMF and EtOAc.

  • HPLC-UV Quantification: Dilute the filtered sample with the mobile phase and analyze via HPLC-UV against a validated calibration curve. Causality: Chromatographic separation ensures that only the intact target molecule is quantified, excluding any degradation products formed during the 48-hour equilibration.

Process Workflow Visualization

G N1 1. Solid Addition (Excess Solute) N3 3. Isothermal Agitation (25°C for 48h) N1->N3 N2 2. Solvent Addition (e.g., DMF, EtOAc) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 Equilibrium Reached N5 5. Supernatant Extraction (0.22 µm Filtration) N4->N5 Isolate Liquid N6 6. HPLC-UV Analysis (Quantification) N5->N6 Dilute & Inject N7 7. Thermodynamic Solubility Data N6->N7 Data Processing

Workflow for determining thermodynamic solubility using the isothermal shake-flask method.

Process Implications in API Manufacturing

The solubility profile of N-ethyl-3-methyl-2-nitroaniline directly influences reactor design and solvent recovery strategies. For instance, when utilizing1[1], the high solubility allows for high-concentration batch processing, which maximizes reactor throughput. However, because DMF is miscible with water and has a high boiling point, isolating the product requires quenching the reaction with a large volume of water to force the precipitation of the brominated intermediate[1].

Conversely, if the reaction is conducted in a solvent like 4[4], the moderate solubility profile can be leveraged to design a cooling crystallization step. By lowering the temperature post-reaction, the solubility drops exponentially, allowing the intermediate to crystallize out of solution in high purity, thereby bypassing the need for energy-intensive solvent evaporation.

References

  • WO2016202253A1 - Nrf2 regulators - Google Patents Source: Google Patents URL
  • WO2015092713A1 - Nrf2 regulators - Google Patents Source: Google Patents URL
  • HSP Basics | Practical Solubility Science - Prof Steven Abbott Source: Steven Abbott Practical Solubility URL:[Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters - ACS Publications Source: ACS Omega URL:[Link]

Sources

Exploratory

Technical Whitepaper: Chemical Identifiers and Synthetic Utility of N-Ethyl-3-methyl-2-nitroaniline in Drug Discovery

Executive Summary N-Ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2)[1] is a highly specialized aniline derivative that serves as a foundational building block in modern medicinal chemistry[2]. While it possesses limited...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2)[1] is a highly specialized aniline derivative that serves as a foundational building block in modern medicinal chemistry[2]. While it possesses limited direct biological activity on its own, it is a critical synthetic intermediate used to construct complex small-molecule inhibitors[3]. Most notably, its brominated derivative, 4-bromo-N-ethyl-3-methyl-2-nitroaniline (CAS: 1799974-72-3)[4], is extensively utilized in the development of therapies targeting the KEAP1-Nrf2 protein-protein interaction (PPI) to treat oxidative stress-related diseases, neurodegeneration, and autoimmune disorders[5],[6].

This guide provides an in-depth analysis of the chemical properties, mechanistic rationale, and validated synthetic protocols for N-ethyl-3-methyl-2-nitroaniline and its derivatives.

Chemical Identity and Quantitative Properties

To ensure precise reagent tracking and analytical validation, the core chemical identifiers and physicochemical properties of both the base intermediate and its primary brominated derivative are summarized below.

Table 1: Core Intermediate Properties
PropertyValue
Chemical Name N-Ethyl-3-methyl-2-nitroaniline
CAS Number 160984-53-2
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
SMILES O=N(=O)C=1C(=CC=CC1C)NCC
Topological Polar Surface Area (TPSA) 55.17 Ų
LogP 2.335
Table 2: Brominated Derivative Properties
PropertyValue
Chemical Name 4-Bromo-N-ethyl-3-methyl-2-nitroaniline
CAS Number 1799974-72-3
PubChem CID 101043771
Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
SMILES CCNC1=C(C(=C(C=C1)Br)C)[O-]
InChIKey ULXCBEMOYBJIAJ-UHFFFAOYSA-N

(Data sourced from [4] and[2])

Mechanistic Role in Drug Discovery: The KEAP1-Nrf2 Pathway

The downstream products synthesized from N-ethyl-3-methyl-2-nitroaniline are primarily designed to modulate the KEAP1-Nrf2 pathway .

Nrf2 (NF-E2 related factor 2) is a master transcription factor that regulates the expression of cytoprotective and antioxidant genes[5]. Under basal physiological conditions, Nrf2 is tightly bound by the cytosolic repressor KEAP1 (Kelch-like ECH-associated protein 1), which acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targeting Nrf2 for rapid proteasomal degradation[6].

By synthesizing small molecules that competitively bind to the Kelch domain of KEAP1, researchers can disrupt this protein-protein interaction. This allows Nrf2 to escape ubiquitination, accumulate in the cytosol, and translocate to the nucleus to drive the transcription of antioxidant response element (ARE) genes[3].

G OxStress Oxidative Stress KEAP1 KEAP1 (Cytosolic Repressor) OxStress->KEAP1 Thiol Modification Nrf2 Nrf2 (Transcription Factor) KEAP1->Nrf2 Ubiquitination (Basal) KEAP1->Nrf2 Dissociation (Stress/Drug) Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Translocation Antiox Antioxidant Genes (HO-1, NQO1) Nucleus->Antiox Transcription Inhibitor PPI Inhibitor (Drug) Inhibitor->KEAP1 Binds Kelch Domain

KEAP1-Nrf2 pathway disruption by small-molecule PPI inhibitors.

Synthetic Methodologies & Experimental Protocols

The transformation of commercially available precursors into the highly functionalized 4-bromo-N-ethyl-3-methyl-2-nitroaniline requires a precise, two-step sequence. The protocols below are engineered for high yield and self-validation, adapted from established patent literature ()[5].

Workflow SM 1-Fluoro-3-methyl-2-nitrobenzene (Starting Material) Reagent1 Ethylamine, EtOH 50 °C, 48h SM->Reagent1 SNAr Reaction Int1 N-Ethyl-3-methyl-2-nitroaniline CAS: 160984-53-2 Reagent1->Int1 Reagent2 NBS, DMF or AcOH RT, 12-16h Int1->Reagent2 Electrophilic Bromination Prod 4-Bromo-N-ethyl-3-methyl-2-nitroaniline CAS: 1799974-72-3 Reagent2->Prod

Two-step synthesis of 4-bromo-N-ethyl-3-methyl-2-nitroaniline via SNAr and EAS.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize N-ethyl-3-methyl-2-nitroaniline from 1-fluoro-3-methyl-2-nitrobenzene.

Protocol:

  • Dissolve 1-fluoro-3-methyl-2-nitrobenzene (1.0 eq) in absolute ethanol (approx. 10 volumes).

  • Slowly add an excess of ethylamine solution (approx. 10.0 eq) under a nitrogen atmosphere at room temperature[5].

  • Heat the reaction mixture to 50–60 °C and stir continuously for 16 to 48 hours[5],[7].

  • Concentrate the mixture under reduced pressure to remove ethanol and unreacted ethylamine.

  • Extract the residue with Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield a characteristic red oil[5],[7].

Causality & Rationale: Fluorine is an excellent leaving group in SNAr reactions when positioned ortho or para to a strongly electron-withdrawing group (the nitro group). The nitro group acts as an electron sink, stabilizing the anionic Meisenheimer complex transition state. Ethanol is selected as a polar protic solvent because its hydrogen-bonding capabilities further stabilize this charged intermediate, accelerating the reaction.

Self-Validating System: Reaction progress is easily tracked via LC-MS. The disappearance of the starting material mass and the emergence of the product mass (m/z [M+H]+ ≈ 181.2) confirms conversion[2]. The physical transition of the reaction mixture to a deep red oil serves as a reliable visual cue of the extended conjugation formed by the nitroaniline chromophore[7].

Step 2: Electrophilic Aromatic Substitution (Bromination)

Objective: Regioselective bromination to yield 4-bromo-N-ethyl-3-methyl-2-nitroaniline.

Protocol:

  • Dissolve the N-ethyl-3-methyl-2-nitroaniline intermediate (1.0 eq) in N,N-dimethylformamide (DMF) or Glacial Acetic Acid (AcOH)[6],[3].

  • Cool the solution to 15 °C and add N-Bromosuccinimide (NBS) (0.95 - 1.0 eq) dropwise or in small portions[6],[3].

  • Allow the reaction to warm to ambient temperature and stir for 12–16 hours[6],[3].

  • Slowly pour the reaction mixture into a large volume of ice water (approx. 8 volumes relative to the solvent)[6].

  • Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the brominated product as a solid[6].

Causality & Rationale: The ethylamino group is strongly electron-donating, activating the aromatic ring toward electrophilic attack. The position para to the amine is the most sterically accessible and electronically favored site for substitution[6]. NBS is utilized instead of elemental bromine (Br₂) because it provides a controlled, low concentration of electrophilic bromine, preventing unwanted over-bromination[3]. DMF or AcOH acts to solubilize the NBS and stabilize the cationic Wheland intermediate.

Self-Validating System: This step is validated through mass spectrometry by observing the distinct isotopic signature of bromine. The product will display a characteristic 1:1 doublet at m/z 259 and 261, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[4]. Furthermore, the water-quench step acts as an integrated purification mechanism; the highly hydrophobic brominated product crashes out of the aqueous DMF solution, allowing for simple isolation via filtration[6].

Conclusion

N-Ethyl-3-methyl-2-nitroaniline and its brominated derivative are indispensable chemical tools in the synthesis of KEAP1-Nrf2 PPI inhibitors. By leveraging the predictable electronics of the nitroaniline core—first through a solvent-stabilized SNAr reaction, followed by a regioselective electrophilic bromination—chemists can efficiently scale these intermediates for advanced drug discovery pipelines.

References

  • PubChem Compound Summary for CID 101043771 Title: 4-bromo-N-ethyl-3-methyl-2-nitroaniline Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • WIPO Patent Application WO2015092713A1 Title: Nrf2 Regulators Source: Google Patents / World Intellectual Property Organization URL
  • US Patent Application US20200055874A1 Title: Inhibitors of KEAP1-Nrf2 Protein-Protein Interaction Source: Google Patents / United States Patent and Trademark Office URL
  • WIPO Patent Application WO2016202253A1 Title: Nrf2 Regulators Source: Google Patents / World Intellectual Property Organization URL

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-ethyl-3-methyl-2-nitroaniline

This guide provides a comprehensive technical overview of the thermodynamic stability of N-ethyl-3-methyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of N-ethyl-3-methyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the stability of this nitroaromatic compound. We will explore both experimental and computational methodologies for assessing thermal hazards and decomposition pathways, offering insights grounded in established scientific principles and data from analogous structures. While specific experimental data for N-ethyl-3-methyl-2-nitroaniline is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on the known behavior of related nitroaniline derivatives.

Introduction: The Significance of Thermodynamic Stability

N-ethyl-3-methyl-2-nitroaniline, a substituted nitroaromatic amine, possesses a molecular architecture that suggests a certain level of thermal sensitivity. The presence of the nitro group (a known energetic functional group) in close proximity to an amino group and alkyl substituents on the aromatic ring creates a potential for complex decomposition pathways. Understanding the thermodynamic stability of such a molecule is paramount in various applications, including pharmaceutical development, chemical synthesis, and material science, to ensure safe handling, storage, and to predict its shelf-life.

The stability of a chemical compound is intrinsically linked to its molecular structure. In N-ethyl-3-methyl-2-nitroaniline, several key features influence its thermodynamic properties:

  • The Nitro Group (-NO2): This electron-withdrawing group can significantly impact the electron density distribution of the aromatic ring and is often associated with thermal instability.

  • The N-ethyl and Methyl Groups: These alkyl substituents can influence the steric and electronic environment of the molecule, potentially affecting intermolecular interactions and decomposition kinetics.

  • Intra- and Intermolecular Hydrogen Bonding: The presence of the secondary amine allows for the possibility of hydrogen bonding, which can play a role in the crystal packing and overall stability of the compound.

This guide will provide a systematic approach to evaluating these factors and understanding their collective impact on the thermodynamic stability of N-ethyl-3-methyl-2-nitroaniline.

Section 1: Physicochemical Properties of N-ethyl-3-methyl-2-nitroaniline

A foundational understanding of the physicochemical properties of N-ethyl-3-methyl-2-nitroaniline is essential before delving into its thermodynamic stability.

PropertyValueSource
CAS Number 160984-53-2[1]
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.20 g/mol [1]
Appearance (Expected to be a solid at room temperature)Inferred
Melting Point Not available in searched literature
Boiling Point Not available in searched literature
Solubility Expected to have low aqueous solubility[2]

Section 2: Experimental Assessment of Thermodynamic Stability

A multi-technique approach is crucial for a comprehensive evaluation of the thermodynamic stability of a compound. This section details the key experimental protocols that should be employed.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point, heat of fusion, and decomposition temperature and enthalpy of N-ethyl-3-methyl-2-nitroaniline. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of N-ethyl-3-methyl-2-nitroaniline into a hermetically sealed aluminum pan.

  • Instrumentation: Utilize a calibrated differential scanning calorimeter.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min).

  • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the exothermic peak is a critical indicator of the decomposition temperature.

Causality Behind Experimental Choices: The use of multiple heating rates allows for the application of kinetic models, such as the Kissinger method, to determine the activation energy of the decomposition process. Hermetically sealed pans are used to contain any volatile decomposition products and ensure accurate enthalpy measurements.

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and decomposition profile of N-ethyl-3-methyl-2-nitroaniline by measuring its mass loss as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Heating Program: Heat the sample from ambient temperature to a final temperature where complete decomposition is observed (e.g., 30-600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Atmosphere: Perform the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere to understand the influence of oxygen on the decomposition pathway.

  • Data Analysis: The TGA curve provides information on the onset temperature of decomposition, the temperature of maximum mass loss, and the residual mass.

Trustworthiness of the Protocol: The combination of DSC and TGA provides a self-validating system. The onset of decomposition observed in DSC should correlate with the initial mass loss seen in the TGA thermogram.[3]

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_ARC Accelerating Rate Calorimetry (ARC) DSC_Sample Sample Preparation (1-3 mg) DSC_Run Heating Program (e.g., 10 °C/min in N2) DSC_Sample->DSC_Run DSC_Data Data Analysis: Melting Point, Decomposition Temperature, Enthalpy DSC_Run->DSC_Data ARC_Run Heat-Wait-Search Protocol DSC_Data->ARC_Run Inform Starting Temperature TGA_Sample Sample Preparation (5-10 mg) TGA_Run Heating Program (e.g., 10 °C/min in N2/Air) TGA_Sample->TGA_Run TGA_Data Data Analysis: Mass Loss vs. Temperature TGA_Run->TGA_Data TGA_Data->ARC_Run Inform Temperature Range ARC_Sample Sample Preparation ARC_Sample->ARC_Run ARC_Data Data Analysis: Time-to-Maximum Rate, Adiabatic Temperature Rise ARC_Run->ARC_Data

Caption: Integrated workflow for the experimental assessment of thermodynamic stability.

Accelerating Rate Calorimetry (ARC)

Purpose: To simulate a worst-case thermal runaway scenario by measuring the time, temperature, and pressure profiles of the exothermic decomposition of N-ethyl-3-methyl-2-nitroaniline under adiabatic conditions.

Experimental Protocol:

  • Sample Preparation: A known amount of the sample is placed in a suitable container (e.g., a titanium bomb).

  • Instrumentation: An accelerating rate calorimeter.

  • Methodology: The instrument employs a "heat-wait-search" protocol. The sample is heated to a set temperature and held to establish thermal equilibrium. The instrument then monitors for any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample, and the temperature and pressure increases are recorded.

  • Data Analysis: The data provides crucial information for hazard assessment, including the onset temperature of self-heating, the time to maximum rate of decomposition, and the adiabatic temperature rise.

Section 3: Computational Assessment of Thermodynamic Stability

In conjunction with experimental methods, computational chemistry offers a powerful tool for predicting and understanding the thermodynamic stability of molecules.

Density Functional Theory (DFT) Calculations

Purpose: To calculate key thermodynamic parameters such as the enthalpy of formation, bond dissociation energies, and to model potential decomposition pathways.

Methodology:

  • Molecular Geometry Optimization: The three-dimensional structure of N-ethyl-3-methyl-2-nitroaniline is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to enthalpy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach helps to minimize errors in the calculations.

  • Bond Dissociation Energy (BDE) Analysis: The BDE for various bonds within the molecule (e.g., C-NO2, N-H, N-C) can be calculated to identify the weakest bond, which is likely to be the initial site of thermal decomposition. Studies on related nitroanilines suggest that the C-NO2 bond is often the most labile.[4]

Computational_Workflow Input N-ethyl-3-methyl-2-nitroaniline Structure Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Isodesmic Isodesmic Reaction Design Optimization->Isodesmic BDE Bond Dissociation Energy Calculation Optimization->BDE Output Thermodynamic Parameters: ΔHf, Bond Strengths, Decomposition Pathways Frequency->Output Isodesmic->Output BDE->Output

Caption: Workflow for the computational assessment of thermodynamic stability using DFT.

Section 4: Predicted Decomposition Pathways

Based on the known chemistry of nitroaromatic compounds, several decomposition pathways can be postulated for N-ethyl-3-methyl-2-nitroaniline. The initial step is likely the homolytic cleavage of the C-NO2 bond, leading to the formation of a phenyl radical and nitrogen dioxide. This is a common decomposition pathway for many nitroaromatic compounds.[4]

Subsequent reactions could involve intramolecular hydrogen abstraction by the nitro group from the ethyl or methyl substituents, followed by rearrangement and fragmentation. The presence of the ortho-amino group could also lead to cyclization reactions, forming heterocyclic products.

Conclusion

This in-depth technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-ethyl-3-methyl-2-nitroaniline. By integrating experimental techniques such as DSC, TGA, and ARC with computational methods like DFT, a thorough understanding of the thermal hazards and decomposition mechanisms of this compound can be achieved. While direct experimental data for this specific molecule is limited, the methodologies and principles outlined in this guide, based on the behavior of analogous nitroaniline derivatives, offer a robust and scientifically sound approach for its characterization. This knowledge is critical for ensuring the safe handling, storage, and application of N-ethyl-3-methyl-2-nitroaniline in research and development.

References

  • PubChem. N-ethyl-2-(methyliminomethyl)-3-nitroaniline. [Link]

  • Chemsrc. 3-methyl-2-nitroaniline. [Link]

  • PubChem. N-ethyl-N-methyl-3-nitroaniline. [Link]

  • ResearchGate. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

  • ResearchGate. Thermogram of 2-nitroaniline. [Link]

  • PrepChem.com. Synthesis of 3-methyl-2-nitroaniline. [Link]

  • Scribd. Vibrational and Thermal Analysis of 2-Nitroaniline. [Link]

  • Indian Academy of Sciences. Thermal decomposition of some nitroanilinoacetic acids. [Link]

Sources

Exploratory

Rational Design and Synthesis of N-Ethyl-3-methyl-2-nitroaniline Derivatives as KEAP1-NRF2 Modulators

Executive Summary The compound N-ethyl-3-methyl-2-nitroaniline (CAS 160984-53-2)[1] and its halogenated derivatives represent a highly specialized class of ortho-nitroaniline building blocks. In contemporary medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-ethyl-3-methyl-2-nitroaniline (CAS 160984-53-2)[1] and its halogenated derivatives represent a highly specialized class of ortho-nitroaniline building blocks. In contemporary medicinal chemistry, these scaffolds have emerged as critical intermediates in the synthesis of small-molecule modulators targeting the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathway[2]. This technical guide provides a comprehensive analysis of the mechanistic rationale, physicochemical profiling, and field-proven synthetic methodologies for developing these derivatives into active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The KEAP1-NRF2 Axis

The KEAP1-NRF2 signaling pathway is the primary inducible defense mechanism against oxidative and electrophilic stress. Under basal physiological conditions, KEAP1 functions as a cytosolic sensor that binds to NRF2, facilitating its ubiquitination by a Cul3-based E3-ubiquitin ligase complex and subsequent proteasomal degradation[2].

Derivatives of N-ethyl-3-methyl-2-nitroaniline are utilized to synthesize potent aryl analogs and sultam compounds that act as inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI) [3]. By sterically blocking the NRF2-binding domain of KEAP1, these compounds prevent NRF2 degradation. The stabilized NRF2 translocates to the nucleus, where it transactivates Antioxidant Response Elements (ARE), driving the expression of cytoprotective genes[2]. This mechanism is actively being leveraged in drug discovery to treat conditions characterized by oxidative damage, including inflammatory bowel disease (Crohn's disease, ulcerative colitis), multiple sclerosis, and acute mountain sickness[2][3][4].

G ROS Oxidative Stress (ROS) KEAP1 KEAP1 (Sensor) ROS->KEAP1 Oxidizes Cysteines NRF2_Cyt NRF2 (Cytosolic) KEAP1->NRF2_Cyt Binds & Ubiquitinates NRF2_Nuc NRF2 (Nuclear) KEAP1->NRF2_Nuc Releases NRF2 Proteasome Proteasomal Degradation NRF2_Cyt->Proteasome Basal State ARE Antioxidant Response Element (ARE) NRF2_Nuc->ARE Transactivates Genes Cytoprotective Genes ARE->Genes Transcription Modulator Nitroaniline-Derived KEAP1 Inhibitor Modulator->KEAP1 Inhibits PPI

Figure 1: Mechanism of action for nitroaniline-derived KEAP1-NRF2 modulators.

Physicochemical Profiling

Understanding the physicochemical properties of the foundational scaffold and its primary functionalized derivative, 4-bromo-N-ethyl-3-methyl-2-nitroaniline (CAS 1799974-72-3)[5], is essential for predicting downstream reactivity and pharmacokinetic behavior. The addition of the bromine atom significantly increases lipophilicity (XLogP3), which is a critical parameter for optimizing the binding affinity of the final API within the lipophilic pockets of the KEAP1 Kelch domain.

Table 1: Quantitative Physicochemical Properties

PropertyN-Ethyl-3-methyl-2-nitroaniline4-Bromo-N-ethyl-3-methyl-2-nitroaniline
CAS Number 160984-53-2[1]1799974-72-3[5]
Molecular Formula C9H12N2O2C9H11BrN2O2
Molecular Weight 180.20 g/mol 259.10 g/mol [5]
XLogP3 (Lipophilicity) ~2.53.7[5]
Topological Polar Surface Area ~45.8 Ų57.9 Ų[5]
H-Bond Donors/Acceptors 1 / 21 / 2

Synthetic Methodologies & Protocol Design

The synthesis of N-ethyl-3-methyl-2-nitroaniline and its subsequent bromination relies on a deep understanding of electronic directing effects and solvent-mediated electrophilic activation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The pathway initiates with the amination of 1-fluoro-3-methyl-2-nitrobenzene.

  • Causality & Logic: The strongly electron-withdrawing nitro group at the ortho position sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This activates the carbon-fluorine bond, making it highly susceptible to nucleophilic attack by ethanamine[4].

  • Protocol: To a solution of 1-fluoro-3-methyl-2-nitrobenzene (1.0 eq) in ethanol, ethanamine (excess, ~12 eq) is added slowly under a nitrogen atmosphere at room temperature. The reaction mixture is heated to 60 °C and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate to yield N-ethyl-3-methyl-2-nitroaniline[4].

Step 2: Regioselective Electrophilic Aromatic Substitution (EAS)

The intermediate is then brominated to functionalize the ring for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to build the final NRF2 modulator.

  • Causality & Logic (Synergistic Directing Effects): Bromination with N-Bromosuccinimide (NBS) occurs exclusively at the C4 position. This regioselectivity is a textbook example of synergistic directing effects. The ethylamino group (-NHEt) at C1 is a strong activating ortho/para director. The methyl group at C3 is a weak ortho/para director. The nitro group at C2 is a deactivating meta director. Position C4 is simultaneously para to the -NHEt group, ortho to the -CH3 group, and meta to the -NO2 group. Consequently, C4 is the most nucleophilic site on the ring, leading to exclusive bromination[2].

  • Solvent Selection (Trustworthiness): While N,N-dimethylformamide (DMF) can be used at ambient temperature[2], utilizing Acetic Acid (AcOH) at 15 °C is often preferred for scale-up[3]. AcOH acts as a Brønsted acid, hydrogen-bonding with the carbonyl oxygen of NBS. This increases the electrophilicity of the bromine atom, accelerating the reaction at lower temperatures and minimizing oxidative side reactions[3].

  • Protocol: NBS (0.95 - 1.0 eq) is added in one portion to a mixture of N-ethyl-3-methyl-2-nitroaniline (1.0 eq) in glacial AcOH at 15 °C. The mixture is stirred for 12 hours. The resulting mixture is concentrated, and the solid is filtered and dried to give 4-bromo-N-ethyl-3-methyl-2-nitroaniline in high yield (~78%)[2][3].

W A 1-Fluoro-3-methyl- 2-nitrobenzene C N-Ethyl-3-methyl- 2-nitroaniline A->C SNAr B Ethanamine (EtOH, 60°C) B->C E 4-Bromo-N-ethyl- 3-methyl-2-nitroaniline C->E Regioselective EAS D NBS Bromination (AcOH, 15°C) D->E G NRF2 Modulator (API) E->G Scaffold Elaboration F Cross-Coupling (Sultam/Aryl Analogs) F->G

Figure 2: Synthetic workflow from fluorobenzene precursor to final NRF2 modulator API.

Downstream Applications in Drug Discovery

Once the 4-bromo-N-ethyl-3-methyl-2-nitroaniline scaffold is isolated, the aryl bromide serves as a versatile handle. Pharmaceutical development teams utilize palladium-catalyzed cross-coupling to attach complex sultam rings or diverse aryl groups[3]. The nitro group is typically reduced to an amine in subsequent steps to allow for further functionalization (e.g., amide bond formation), ultimately yielding the mature KEAP1-NRF2 PPI inhibitor[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101043771, 4-bromo-N-ethyl-3-methyl-2-nitroaniline." PubChem, [Link]

  • Lisk, C. et al. / Google Patents. "WO2016202253A1 - Nrf2 regulators.
  • Google Patents. "WO2015092713A1 - Nrf2 regulators.
  • European Patent Office. "EP4364804A2 - Inhibitors of KEAP1-NRF2 Protein-Protein Interaction.

Sources

Foundational

Physicochemical Profiling of N-Ethyl-3-methyl-2-nitroaniline: pKa Determination and Structural Acidity Constants

Executive Summary In the landscape of modern drug development, highly substituted anilines serve as critical building blocks for complex active pharmaceutical ingredients (APIs). N-ethyl-3-methyl-2-nitroaniline (Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, highly substituted anilines serve as critical building blocks for complex active pharmaceutical ingredients (APIs). N-ethyl-3-methyl-2-nitroaniline (Formula: C₉H₁₂N₂O₂) is a highly specialized intermediate, notably utilized in the synthesis of KEAP1-Nrf2 protein-protein interaction inhibitors[1]. Understanding its acidity constant ( Ka​ ) and the pKa​ of its conjugate acid is paramount for optimizing downstream synthetic steps, such as amidation and nucleophilic aromatic substitution.

Standard databases often lack empirical pKa​ values for such highly specific, sterically congested intermediates. As a Senior Application Scientist, one must bridge this gap by synthesizing physical organic chemistry principles—specifically substituent effects and steric inhibition of resonance (SIR)—with robust experimental methodologies. This whitepaper provides a comprehensive framework for the theoretical estimation, experimental determination, and practical application of the pKa​ of N-ethyl-3-methyl-2-nitroaniline.

Structural Analysis & Theoretical pKa Estimation

The basicity of an aniline derivative is dictated by the availability of the lone pair of electrons on the nitrogen atom. To estimate the pKa​ of N-ethyl-3-methyl-2-nitroaniline, we must deconstruct the molecule into its core pharmacophore and evaluate the additive electronic and steric contributions of its substituents.

The Baseline: 2-Nitroaniline

The unsubstituted parent compound, aniline, has a conjugate acid pKa​ of 4.60. The introduction of a nitro group at the ortho position (2-nitroaniline) drastically reduces the basicity, yielding a pKa​ of -0.26[2][3]. This profound drop of nearly 5 pKa​ units is driven by the strong electron-withdrawing inductive ( −I ) and resonance ( −R ) effects of the coplanar nitro group, which aggressively pulls electron density away from the amine nitrogen.

Substituent Effects in N-Ethyl-3-methyl-2-nitroaniline

When we transition to N-ethyl-3-methyl-2-nitroaniline, two critical modifications alter the electronic landscape:

  • N-Ethyl Substitution ( +I Effect): The addition of an ethyl group to the amine nitrogen introduces an electron-donating inductive effect. In standard anilines, this typically increases the pKa​ by approximately 0.5 units (e.g., aniline to N-ethylaniline).

  • 3-Methyl Substitution and Steric Inhibition of Resonance (SIR): This is the most dominant factor. The nitro group at position 2 is sterically sandwiched between the N-ethylamino group at position 1 and the methyl group at position 3. This extreme steric congestion forces the nitro group to twist out of the plane of the aromatic ring. Consequently, the orbital overlap required for the −R effect is destroyed. The nitro group can now only exert its weaker −I effect.

By removing the −R effect, the electronic environment of the amine resembles that of a meta-nitroaniline ( pKa​ ~ 2.46) rather than an ortho-nitroaniline. Combining the baseline shift with the +I effects of the ethyl and methyl groups, the estimated pKa​ of N-ethyl-3-methyl-2-nitroaniline shifts dramatically upward to approximately 3.10 .

SIR_Pathway Base 2-Nitroaniline (Base pKa: -0.26) NEthyl N-Ethyl Substitution (+I Effect) Base->NEthyl Methyl3 3-Methyl Substitution (Steric Bulk) Base->Methyl3 Final_pKa Estimated pKa ~ 3.1 (Increased Basicity) NEthyl->Final_pKa +0.5 pKa SIR Steric Inhibition of Resonance (SIR) Methyl3->SIR Twist NO2 Group Twisted Out of Plane SIR->Twist ResonanceLoss Loss of -R Effect (Only -I remains) Twist->ResonanceLoss ResonanceLoss->Final_pKa +2.8 pKa

Mechanistic pathway of pKa shift via Steric Inhibition of Resonance (SIR).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) driving the acidity constants of related aniline derivatives:

Compound pKa​ (Conjugate Acid)Primary Electronic/Steric Effect
Aniline4.60Baseline
2-Nitroaniline-0.26Strong −R and −I effects of coplanar ortho-NO₂
3-Nitroaniline2.46 −I effect only (no −R from meta position)
N-Ethylaniline5.12 +I effect of N-ethyl group
N-Ethyl-3-methyl-2-nitroaniline ~ 3.10 (Est.) +I (Ethyl, Methyl) + SIR (Loss of −R from NO₂)

Experimental Protocol: UV-Vis Spectrophotometric Determination

Because theoretical estimations must be empirically validated, the standard methodology for determining the pKa​ of nitroanilines is UV-Vis Spectrophotometric Titration. Nitroanilines possess strong, distinct chromophores that undergo significant bathochromic or hypsochromic shifts upon protonation/deprotonation.

Step-by-Step Methodology

Step 1: Analyte Preparation

  • Prepare a 1.0×10−4 M stock solution of N-ethyl-3-methyl-2-nitroaniline. Due to its lipophilicity, dissolve the standard in a minimal volume of methanol (e.g., 5% final volume) before diluting with ultra-pure water.

Step 2: Buffer System Setup

  • Prepare a series of universal buffers (e.g., Britton-Robinson buffers) covering a pH range of 0.5 to 6.0 in increments of 0.5 pH units.

  • Maintain a constant ionic strength ( I=0.1 M) using KCl to ensure activity coefficients remain stable across all measurements.

Step 3: Spectral Acquisition

  • Equilibrate the samples at exactly 25.0 ± 0.1 °C using a Peltier-controlled cuvette holder.

  • Record the UV-Vis absorption spectra from 200 nm to 500 nm for each pH solution against a matched solvent blank.

Step 4: Data Processing

  • Identify the analytical wavelengths: λmax​ for the protonated species ( HA+ ) and λmax​ for the unprotonated free base ( A ).

  • Plot the absorbance at the chosen wavelength against the pH.

  • Extract the pKa​ using the non-linear regression of the Henderson-Hasselbalch equation:

    pH=pKa​+log(AA​−AA−AHA+​​)
System Self-Validation
  • Isosbestic Point Verification: A rigorously executed titration must display at least one sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). The presence of this point is a self-validating indicator that only two species (the protonated and unprotonated forms) are in a closed equilibrium. If the isosbestic point drifts or blurs, it indicates experimental failure (e.g., analyte precipitation or nitro-group reduction), and the run must be discarded.

Workflow A 1. Analyte Preparation (10^-4 M in co-solvent) C 3. UV-Vis Spectroscopy (Scan 200-500 nm) A->C B 2. Buffer Titration (pH 0.5 to 6.0) B->C D 4. Isosbestic Point Verification C->D E 5. Non-linear Regression (Absorbance vs. pH) D->E F 6. pKa & Acidity Constant Extraction E->F

Workflow for UV-Vis Spectrophotometric Determination of pKa.

Implications in Drug Development (KEAP1-Nrf2 Inhibitors)

The pKa​ of an intermediate is not merely a physical constant; it is a direct predictor of chemical reactivity. N-ethyl-3-methyl-2-nitroaniline is a documented precursor in the synthesis of inhibitors targeting the KEAP1-Nrf2 protein-protein interaction[4][5].

Under oxidative stress, the modification of KEAP1 cysteine residues leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and induce anti-oxidative responses[6]. Small molecule inhibitors of KEAP1 mimic this process, offering therapeutic potential for neurodegenerative and inflammatory diseases.

During the synthesis of these inhibitors, the amine group of N-ethyl-3-methyl-2-nitroaniline must often undergo further functionalization (e.g., coupling with electrophiles). If the compound behaved like a standard 2-nitroaniline ( pKa​ -0.26), the amine would be severely deactivated and non-nucleophilic, requiring harsh conditions (strong bases, high heat) for coupling. However, because the steric inhibition of resonance (SIR) raises its pKa​ to ~3.10, the amine retains sufficient nucleophilicity. This causality allows process chemists to utilize milder reaction conditions, thereby improving yields, reducing side-product formation, and ensuring the scalable synthesis of the final KEAP1-Nrf2 inhibitor.

References

  • National Center for Biotechnology Information. "2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem." PubChem Database. Available at: [Link]

  • Jiang, Z., et al. "INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION." US Patent 20200055874A1. Google Patents.

Sources

Exploratory

Thermodynamic Profiling and Melting Point Determination of N-ethyl-3-methyl-2-nitroaniline: A Dual-Orthogonal Approach

Executive Summary N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2; Molecular Weight: 180.20 g/mol ) is a sterically hindered nitroaromatic compound frequently utilized as a critical intermediate in the synthesis of act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2; Molecular Weight: 180.20 g/mol ) is a sterically hindered nitroaromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including Nrf2 pathway activators targeted at neurodegenerative and respiratory diseases[1][2]. In drug development, the accurate determination of an intermediate's melting point is not merely a basic characterization step; it is a definitive measure of crystalline purity, polymorphic identity, and batch-to-batch consistency.

Because nitroaromatic compounds often exhibit complex thermal behaviors—such as sublimation or concurrent decomposition near their melting points[3]—relying on a single analytical method introduces systemic risk. This whitepaper establishes a self-validating, orthogonal testing framework utilizing both the traditional Capillary Method (USP <741>)[4] and Differential Scanning Calorimetry (DSC) (USP <891>)[5].

The Causality of Thermal Analysis: Overcoming Nitroaromatic Challenges

As a Senior Application Scientist, it is critical to understand that experimental protocols are not arbitrary checklists; they are engineered solutions to physical thermodynamic problems. Nitroanilines possess unique thermodynamic liabilities. The presence of both an electron-withdrawing nitro group and an electron-donating ethylamine group creates strong intermolecular hydrogen bonding networks.

  • The Sublimation Risk: Nitroaromatics are highly prone to sublimation prior to reaching their true melting point[3]. If a sample sublimates during a standard open-capillary test, the resulting mass loss alters the thermal equilibrium, yielding an artificially broad or depressed melting range.

  • Oxidative Degradation: Heating secondary amines in ambient air can trigger premature oxidative degradation. If oxidation occurs concurrently with melting, the exothermic degradation energy will mask or distort the endothermic melting transition[6][7].

  • Thermal Lag: A fast heating rate causes a thermal lag between the instrument's heating block (or furnace) and the sample itself, artificially elevating the apparent melting point[8].

To mitigate these artifacts, the methodologies below strictly control sample containment, atmospheric composition, and heat transfer rates.

Orthogonal Methodology: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . This is achieved by bracketing the analysis of N-ethyl-3-methyl-2-nitroaniline with USP Primary Reference Standards (e.g., Vanillin or Acetanilide)[8][9]. If the measured onset temperature of the standard deviates by >0.5 °C from its certified value, the system automatically invalidates the run, triggering recalibration.

Visual Capillary Method (USP <741>)

Causality & Rationale: Capillary methods rely on visual phase changes. Proper sample packing is non-negotiable. Loose packing introduces air pockets, which act as thermal insulators, causing the sample to melt at a higher apparent temperature than the heating block[8].

Step-by-Step Protocol:

  • Desiccation: Dry the N-ethyl-3-methyl-2-nitroaniline sample over anhydrous silica gel under vacuum (≤ 10 mbar) for 24 hours. Causality: Residual moisture acts as a plasticizer, disrupting the crystal lattice and depressing the melting point.

  • Trituration: Gently pulverize the dried sample in an agate mortar. Causality: Uniform, fine particle size ensures homogeneous heat distribution and eliminates thermal gradients[8].

  • Capillary Loading: Introduce the powder into a glass capillary (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness). Tamp the capillary against a hard surface to achieve a precise, densely packed height of exactly 3.0 mm[8][10].

  • System Verification (The Validation Loop): Execute a blank run with a USP Primary Standard whose melting point is within ±10 °C of the expected value. Verify that the measured range matches the USP certificate of analysis[9].

  • Thermal Ramping: Insert the capillary into the pre-heated block, set 5 °C below the expected melting point. Initiate a strict 1.0 °C/min heating ramp[4][8].

  • Observation & Recording: Record Tstart​ (the temperature at which the solid collapses against the capillary wall, indicating the first liquid phase) and Tend​ (the temperature of complete liquefaction)[4].

Differential Scanning Calorimetry (DSC) (USP <891>)

Causality & Rationale: DSC measures the differential heat flow required to maintain the sample and a reference at the exact same temperature[5][11]. For nitroanilines, hermetic sealing is critical to suppress sublimation, which would otherwise manifest as a broad, misleading endotherm[3][12].

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 3.00 to 5.00 mg of the desiccated sample into a 20 μL aluminum crucible[7][12]. Causality: Masses >5 mg cause thermal gradients within the sample, artificially broadening the melting peak and skewing the extrapolated onset temperature ( Tonset​ ).

  • Hermetic Sealing: Seal the crucible using a mechanical press to withstand internal vapor pressure buildup and prevent mass loss via sublimation[12]. Prepare an identical empty sealed crucible as the reference[11].

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min[6]. Causality: An inert nitrogen atmosphere displaces oxygen, preventing exothermic oxidative degradation that could interfere with the endothermic melting transition[6].

  • Thermal Ramping: Heat the sample from 30 °C to 50 °C below the expected melting point at a rapid rate of 10 °C/min. Reduce the ramp to 2.0 °C/min through the critical melting phase[13].

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ )—the intersection of the baseline and the leading edge of the melting peak. This represents the true thermodynamic melting point[14]. Integrate the area under the curve to determine the Enthalpy of Fusion ( ΔHfus​ )[14].

Quantitative Data Summarization

The following table summarizes the critical parameters and data outputs of the two orthogonal methods, allowing researchers to quickly compare the physical constraints and expected metrics.

ParameterUSP <741> Capillary MethodUSP <891> DSC Method
Sample Preparation Desiccated, gently trituratedDesiccated, native crystal habit
Sample Mass / Volume ~1-2 mg (3.0 mm packed height)3.00 - 5.00 mg
Containment Open glass capillary (0.8-1.2 mm ID)Hermetically sealed aluminum crucible
Heating Rate (Transition) 1.0 °C/min2.0 °C/min
Atmosphere Ambient AirDry Nitrogen ( N2​ ) at 50 mL/min
Primary Data Output Visual Tstart​ and Tend​ Heat flow (mW) vs. Temperature (°C)
Key Metric Melting Range ( ΔT )Extrapolated Onset ( Tonset​ ), Enthalpy ( ΔHfus​ )
Vulnerability Subjective visual interpretation, SublimationSample-pan interactions

Workflow Visualization

The diagram below illustrates the self-validating logic of the dual-method approach. By cross-referencing visual phase changes with thermodynamic heat flow, researchers can definitively confirm the purity and polymorphic state of the API intermediate.

Workflow cluster_0 Self-Validating Orthogonal Analysis Start N-ethyl-3-methyl-2-nitroaniline (API Intermediate) Prep Desiccation & Trituration (Eliminates Moisture Plasticization) Start->Prep Capillary USP <741> Capillary Method Visual Phase Change Ramp: 1.0 °C/min Prep->Capillary DSC USP <891> DSC Method Thermodynamic Heat Flow Hermetic Seal, N2 Purge Prep->DSC Calib System Calibration (USP Primary Standards) Calib->Capillary Validates Calib->DSC Validates Validation Data Synthesis (Onset Temp & Enthalpy) Capillary->Validation DSC->Validation

Figure 1: Orthogonal thermal analysis workflow for N-ethyl-3-methyl-2-nitroaniline.

Conclusion

The melting point determination of N-ethyl-3-methyl-2-nitroaniline requires rigorous control over thermal dynamics to prevent sublimation and oxidative degradation. By employing a self-validating system that pairs the visual confirmation of USP <741> with the precise thermodynamic quantification of USP <891> DSC, drug development professionals can ensure the highest standards of scientific integrity, guaranteeing the downstream efficacy and safety of the resulting APIs.

Sources

Foundational

The Electronic Architecture of Nitroaniline Derivatives: A Technical Guide for Rational Drug Design and Materials Science

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary Nitroaniline derivatives, particularly para-nitroaniline (pNA)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

Nitroaniline derivatives, particularly para-nitroaniline (pNA) and its substituted analogs, represent a foundational class of push-pull π-conjugated systems. Characterized by an electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂) bridged by an aromatic ring, these molecules exhibit profound Intramolecular Charge Transfer (ICT). As a Senior Application Scientist, I have observed that mastering the electronic properties of these derivatives is not merely an academic exercise—it is the critical path to designing advanced non-linear optical (NLO) materials and highly targeted bioreductive prodrugs.

This whitepaper synthesizes the fundamental electronic properties of nitroaniline derivatives, details computational and experimental workflows for their characterization, and bridges these physicochemical traits to their biological efficacy in oncology and antimicrobial development.

Fundamental Electronic Properties: The Push-Pull Paradigm

The defining feature of nitroaniline derivatives is their highly polarized ground state, which becomes even more polarized upon photoexcitation. This donor-π-acceptor architecture facilitates a massive redistribution of electron density.

Intramolecular Charge Transfer (ICT) and Solvatochromism

Upon excitation, charge migrates from the amino moiety to the nitro group. Time-Dependent Density Functional Theory (TD-DFT) combined with Born-Oppenheimer molecular dynamics reveals that this transition drastically alters the molecule's dipole moment. For isolated pNA, the dipole moment of the excited state is approximately 9.3 to 9.6 Debye (D) greater than the ground state[1].

Because of this extreme dipole shift, the electronic absorption spectrum is highly susceptible to the dielectric response of the surrounding solvent. In polar solvents like water, specific hydrogen bonding to the nitro and amine groups, alongside electrostatic interactions, induces a significant solvatochromic effect, resulting in a ~160 cm⁻¹ red shift of the stretching frequencies relative to the gas phase[2].

Substituent Effects and Hammett Correlations

The electronic properties of the pNA core can be finely tuned via ring substitution. Recent computational analyses employing second-order algebraic diagrammatic construction (ADC(2)) and machine learning-derived Hammett constants ( σR​ , σm​ ) demonstrate a predictable structure-property relationship[3]:

  • Electron-Donating Groups (EDGs): Substituents like -OH, -OCH₃, and -NH₂ (lower σR​ values) enhance the ICT character, redshift the absorption spectrum, and significantly reduce the HOMO-LUMO energy gap[3].

  • Electron-Withdrawing Groups (EWGs): Substituents like -CF₃ or -CN (higher σR​ values) restrict charge transfer, leading to increased local excitations within the aromatic ring, blueshifting the spectrum, and increasing the HOMO-LUMO gap[3].

Table 1: Quantitative Electronic & Optical Properties of Selected pNA Derivatives

Data synthesized from computational benchmarks and spectroscopic analyses[1][3].

Compound / SubstituentHammett Constant ( σR​ )HOMO-LUMO Gap ShiftSpectral ShiftDominant Electronic Effect
Unsubstituted pNA 0.00Baseline (Ref)Baseline (3.3 - 3.5 eV in H₂O)Baseline ICT
pNA-OH (Donor)-0.43DecreasedRedshiftEnhanced ICT, lower excitation energy
pNA-OCH₃ (Donor)-0.43DecreasedRedshiftEnhanced ICT
pNA-CF₃ (Acceptor)+0.10IncreasedBlueshiftSuppressed ICT, localized excitation
pNA-SO₂H (Acceptor)+0.65Significantly IncreasedStrong BlueshiftDrastic reduction in total CT value

Computational Workflows for Electronic Profiling

To rationally design nitroaniline derivatives for specific applications, researchers must employ self-validating computational models. Gas-phase calculations are insufficient due to the massive dipole shifts; therefore, implicit solvation models (like COSMO or PCM) paired with high-level DFT are mandatory.

G N1 Input Molecular Geometry (Nitroaniline Core) N2 DFT Geometry Optimization (e.g., CAM-B3LYP/6-31G*) N1->N2 Initialize N3 Vibrational Frequency Analysis (Confirm True Minimum) N2->N3 Hessian N4 TD-DFT Excited State Calc. (Include Implicit Solvation) N3->N4 Ground State N5 Intramolecular Charge Transfer (ICT) Indexing N4->N5 Transition Densities N6 HOMO-LUMO Gap & Dipole Moment (Δμ) N4->N6 Orbital Energies

Computational workflow for evaluating electronic properties of nitroaniline derivatives.

Protocol 1: Step-by-Step TD-DFT Solvatochromic Analysis

Causality Check: We utilize range-separated functionals (e.g., CAM-B3LYP) because standard functionals often underestimate the energy of charge-transfer states, leading to artificial "ghost" states.

  • Initial Geometry Construction: Build the 3D structure of the nitroaniline derivative using a molecular builder (e.g., GaussView).

  • Ground State Optimization: Run a DFT optimization using CAM-B3LYP/6-311++G(d,p). The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich donor groups and the extended π-system.

  • Frequency Verification: Perform a vibrational frequency calculation on the optimized geometry. Validation: Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum.

  • Solvation Modeling: Apply the Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM) specifying water (ε ≈ 78.3) or dioxane (ε ≈ 2.2) to simulate the dielectric environment.

  • Excited State Calculation: Execute a TD-DFT calculation for the first 5-10 singlet excited states. Extract the vertical excitation energies, oscillator strengths, and transition dipole moments.

  • Data Extraction: Calculate the change in dipole moment ( Δμ=μexcited​−μground​ ) to quantify the ICT character.

Translation to Drug Development: Pharmacophores & Biological Activity

The unique electronic properties of the nitro group—specifically its high electron affinity and ability to undergo single-electron reduction—make nitroaniline derivatives highly valuable in oncology and infectious disease drug design.

Bioreductive Activation in Hypoxic Tumors

Solid tumors frequently exhibit hypoxic (low oxygen) microenvironments. The strongly electron-withdrawing nitro group acts as a bioreductive sensor. Under hypoxia, specific nitroreductase enzymes reduce the -NO₂ group to a reactive nitro radical anion, hydroxylamine, or fully reduced amine[4]. This localized activation generates Reactive Oxygen Species (ROS) and DNA-damaging electrophiles selectively within the tumor, sparing normoxic healthy tissue.

Topoisomerase II Inhibition and Apoptosis

Specific complex nitroaniline derivatives, such as 4β-p-nitroaniline derivatives of podophenazine, have been identified as potent DNA topoisomerase II inhibitors. Unlike traditional inhibitors (e.g., etoposide), these derivatives inhibit cancer cell lines (like KB cells) at sub-micromolar concentrations (IC₅₀ ≈ 0.11 to 0.48 µM) through a distinct mechanistic pathway that does not rely heavily on standard protein-linked DNA complex formation[5].

Furthermore, N-ferrocenylmethyl-nitroaniline derivatives leverage the electron-donating properties of the ferrocene moiety coupled with the nitroaniline core to act as dual-action antioxidant and anticancer agents, effectively binding to serum albumins and arresting cancer cells in the G2 phase[6].

G H1 Hypoxic Tumor Microenvironment H3 Bioreductive Activation (Nitroreductases) H1->H3 H2 Nitroaniline Derivative (Prodrug) H2->H3 H4 Reactive Nitro Radical Anion H3->H4 1e- reduction H5 DNA Damage & ROS Generation H4->H5 H6 Bax/Bcl-2 Modulation (Intrinsic Pathway) H5->H6 H7 Caspase Cascade Activation H6->H7 H8 Targeted Cancer Cell Apoptosis H7->H8

Bioreductive activation and apoptotic signaling pathway of nitroaniline pharmacophores.

Table 2: Comparative Biological Activity of Nitroaniline Derivatives

Quantitative in vitro efficacy data[4][5].

Compound Class / DerivativeTarget Cell Line / EnzymeIC₅₀ ValueMechanism of Action
N-(4-Methylphenyl)-2-nitroaniline HCT116 (Colorectal)5.9 nMKinase inhibition / Apoptosis
N-(2,4-Dinitrophenyl) derivative UV4 (Hypoxic cells)Highly SelectiveBioreductive activation
4β-(4'''-nitroanilino)podophenazine KB Cells (Carcinoma)0.11 ± 0.03 µMAtypical Topoisomerase II inhibition
N-ferrocenylmethyl-2-nitroaniline E. coli / Cancer lines4.8 µg/mL (MIC)ROS modulation / G2 phase arrest

Experimental Protocols for Biological & Electronic Validation

To ensure rigorous scientific integrity, empirical validation of both the electronic ICT states and the resulting biological activity is required.

Protocol 2: Experimental Determination of ICT Solvatochromic Shifts

Causality Check: By measuring the absorption and emission spectra across solvents of varying polarities, we can construct a Lippert-Mataga plot. This isolates the specific contribution of the ICT state's dipole moment from general solvent effects.

  • Sample Preparation: Prepare 10 µM stock solutions of the nitroaniline derivative in a series of spectroscopic-grade solvents (e.g., cyclohexane, toluene, chloroform, acetone, acetonitrile, DMSO, and water).

  • UV-Vis Absorption: Record the ground-state absorption spectra from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance ( λmaxabs​ ) for the broad CT band.

  • Fluorescence Emission: Excite the samples at their respective λmaxabs​ and record the emission spectra to find λmaxem​ .

  • Stokes Shift Calculation: Calculate the Stokes shift ( Δν ) in wavenumbers (cm⁻¹) for each solvent.

  • Lippert-Mataga Plotting: Plot the Stokes shift against the solvent orientation polarizability ( Δf ). A linear correlation validates the presence of a highly polar ICT excited state, and the slope can be used to empirically calculate the change in dipole moment ( Δμ ).

Protocol 3: Hypoxic Cytotoxicity Assay (MTT) for Bioreductive Prodrugs

Causality Check: To prove that the nitro group is acting as a bioreductive trigger, the compound must show significantly higher toxicity in hypoxic conditions compared to normoxic conditions.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or KB cells) into two separate 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the nitroaniline derivative (ranging from 0.1 nM to 100 µM).

  • Differential Incubation:

    • Plate A (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂).

    • Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Incubation Time: Allow 48-72 hours of exposure.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ for both conditions. Determine the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀(Normoxia) / IC₅₀(Hypoxia). An HCR > 5 strongly validates the bioreductive mechanism of the nitroaniline pharmacophore[4].

Conclusion

The electronic properties of nitroaniline derivatives—driven by their push-pull architecture and profound intramolecular charge transfer—make them highly versatile scaffolds. By utilizing high-level computational workflows to predict HOMO-LUMO gaps and dipole shifts, researchers can rationally substitute the aromatic core to tune these molecules for specific applications. Whether engineering non-linear optical materials or synthesizing hypoxia-targeted, bioreductive anticancer agents, mastering the electronic-to-biological translation of the nitroaniline core remains a cornerstone of modern molecular design.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced N-Alkylation Procedures for 3-Methyl-2-nitroaniline

Introduction & Strategic Context 3-Methyl-2-nitroaniline is a highly valued building block in medicinal chemistry, frequently utilized as a precursor in the synthesis of benzimidazoles, gabanergic modulators, and other c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

3-Methyl-2-nitroaniline is a highly valued building block in medicinal chemistry, frequently utilized as a precursor in the synthesis of benzimidazoles, gabanergic modulators, and other complex heterocyclic pharmacophores 1. However, functionalizing its primary amine via N-alkylation presents significant synthetic hurdles. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to overcome the inherent unreactivity of this substrate.

Mechanistic Insights: The Causality of Unreactivity

The primary challenge in the N-alkylation of 3-methyl-2-nitroaniline is the severely diminished nucleophilicity of the aniline nitrogen. This deactivation is driven by two compounding factors:

  • Electronic Deactivation : The strongly electron-withdrawing ortho-nitro group delocalizes the nitrogen lone pair into the aromatic ring, drastically reducing the basicity and nucleophilicity of the amine 2. The pKa of the corresponding anilinium ion is significantly lowered compared to unsubstituted aniline 3.

  • Steric Hindrance : The presence of the 3-methyl group adjacent to the nitro group creates a highly congested ortho-ortho' environment around the amine, restricting the trajectory of incoming electrophiles.

Because of these factors, standard alkylation conditions (e.g., mild bases like NaHCO₃ at room temperature) typically fail. Successful N-alkylation requires forcing conditions, such as strong deprotonating agents (NaH, KOtBu) in polar aprotic solvents to generate a highly reactive amide anion 2, or the use of transition-metal-catalyzed hydrogen-borrowing methodologies 4.

Workflow A 3-Methyl-2-nitroaniline (Poor Nucleophile) B Direct Alkylation (Alkyl Halides) A->B Electrophilic Route C Hydrogen Borrowing (Alcohols) A->C Catalytic Route D Strong Base (NaH/KOtBu) Polar Aprotic Solvent (DMF) B->D E Ir(III) or Ru(II) Catalyst Elevated Temp (120°C) C->E F N-Alkyl-3-methyl-2-nitroaniline (Target Product) D->F SN2 Displacement E->F Imine Reduction

Strategic workflow for overcoming the electronic and steric deactivation of 3-methyl-2-nitroaniline.

Experimental Protocols

Protocol A: Direct N-Alkylation via Deprotonation (S_N2 Route)

This protocol leverages sodium hydride (NaH) to quantitatively deprotonate the sterically hindered aniline, forming a potent nucleophile capable of displacing primary alkyl halides 5.

Reagents & Materials:

  • 3-Methyl-2-nitroaniline (1.0 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.05 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 3-methyl-2-nitroaniline and anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH portion-wise. Causality: The reaction will effervesce due to H₂ gas evolution. Stirring at 0 °C for 30 minutes ensures complete formation of the amide anion without degrading the solvent or substrate 5.

  • Alkylation: Add the alkyl halide dropwise. Maintain at 0 °C for 15 minutes, then allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. Causality: Gradual warming prevents an exothermic runaway and minimizes the risk of N,N-dialkylation 2.

  • Quenching & Workup: Quench the reaction carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-alkylated product.

Protocol B: Catalytic Hydrogen-Borrowing Alkylation (Green Route)

An environmentally benign alternative using alcohols as alkylating agents, catalyzed by Iridium(III) complexes. This method avoids toxic alkyl halides and generates only water as a byproduct 4.

Reagents & Materials:

  • 3-Methyl-2-nitroaniline (1.0 eq)

  • Primary Alcohol (e.g., Benzyl alcohol, 1.5 eq)

  • Potassium tert-butoxide (tBuOK, 1.5 eq)

  • NHC-Ir(III) catalyst (e.g.,[IrCl₂Cp*]₂ based system, 1.0 mol%)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Setup: In a Schlenk tube under an argon atmosphere, combine 3-methyl-2-nitroaniline, the alcohol, tBuOK, and the Ir(III) catalyst in toluene.

  • Reaction: Seal the tube and heat to 120 °C for 20-24 hours. Causality: The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the sterically hindered aniline to form an imine. The Ir-hydride species then reduces the imine to the N-alkylated product, driving the equilibrium forward 4.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove the metal catalyst, and concentrate. Purify by silica gel chromatography.

Quantitative Data Summary

The following table summarizes expected outcomes based on the chosen methodology and reagents:

Alkylation MethodReagents / CatalystBaseSolventTemp (°C)Expected Yield (%)Primary Byproduct Risk
Direct Alkylation (Methylation) Iodomethane (MeI)NaHDMF0 to 2585 - 90N,N-Dialkylation
Direct Alkylation (Benzylation) Benzyl Bromide (BnBr)K₂CO₃Acetonitrile80 (Reflux)70 - 80Unreacted Starting Material
Hydrogen-Borrowing Benzyl AlcoholtBuOKToluene12060 - 65Imine Intermediate

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesis, researchers must embed the following validation checkpoints into their workflow:

  • Checkpoint 1 (Reaction Progression via TLC): 3-Methyl-2-nitroaniline is highly colored (bright yellow/orange). Monitor the reaction via Thin Layer Chromatography (TLC). The mono-alkylated product will migrate higher (higher Rf​ value) due to the loss of one hydrogen-bond donating N-H group. If a third, even higher Rf​ spot appears, N,N-dialkylation is occurring 2. Corrective Action: Immediately cool the reaction or quench to prevent further over-alkylation.

  • Checkpoint 2 (Structural Confirmation via NMR): In ¹H NMR, the disappearance of the broad -NH₂ singlet (integrating to 2H) and the appearance of a new -NH broad singlet (integrating to 1H) shifted downfield confirms successful mono-alkylation 6. New signals corresponding to the introduced alkyl group (e.g., a singlet around 2.8-3.0 ppm for an N-methyl group) will also emerge.

References

  • EP1656353B1 - Gabanergic modulators, Google Patents.
  • Optimization of reaction conditions for N-alkylation of 2-nitroaniline, Benchchem.
  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions, Journal of the Chemical Society B: Physical Organic.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes, PMC - NIH.
  • US10272095B2 - NRF2 regulators, Google Patents.
  • Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline, Benchchem.

Sources

Application

Application Note: Synthesis and Cross-Coupling Strategies for N-Ethyl-3-methyl-2-nitroaniline in KEAP1-Nrf2 Inhibitor Development

Target Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Professionals Application Focus: Small Molecule Inhibitors of the KEAP1-Nrf2 Protein-Protein Interaction (PPI) Introduction and Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Professionals Application Focus: Small Molecule Inhibitors of the KEAP1-Nrf2 Protein-Protein Interaction (PPI)

Introduction and Mechanistic Context

The Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, KEAP1 binds to Nrf2 and targets it for ubiquitin-mediated proteasomal degradation. Disruption of this protein-protein interaction (PPI) allows Nrf2 to translocate to the nucleus, driving the expression of over 600 cytoprotective and anti-inflammatory genes (1)[1].

Small molecule inhibitors targeting the KEAP1-Nrf2 axis frequently utilize highly functionalized aniline derivatives as core pharmacophores. N-ethyl-3-methyl-2-nitroaniline is a critical synthetic intermediate in this domain. Because the native compound lacks a reactive handle for transition-metal catalysis, it must be synthesized via nucleophilic aromatic substitution (SNAr) and subsequently brominated to enable downstream palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings) (2)[2].

G ROS Oxidative Stress (ROS) KEAP1 KEAP1 (Sensor) ROS->KEAP1 Modifies Cysteines Nrf2_Cyt Nrf2 (Cytosol) Degraded KEAP1->Nrf2_Cyt Ubiquitination Nrf2_Nuc Nrf2 (Nucleus) Active KEAP1->Nrf2_Nuc Dissociation ARE ARE-Driven Genes Nrf2_Nuc->ARE Transcription Inhibitor Small Molecule Inhibitor Inhibitor->KEAP1 Blocks PPI

Fig 1. KEAP1-Nrf2 signaling pathway and mechanism of small molecule intervention.

Synthetic Workflow and Causality

The conversion of commercially available precursors into complex KEAP1-Nrf2 inhibitors requires a meticulously controlled three-stage workflow:

  • SNAr Amination: The strong electron-withdrawing nature of the ortho-nitro group activates the aryl fluoride, lowering the activation energy for nucleophilic attack by ethylamine.

  • Regioselective Bromination: The secondary amine is a strong ortho/para director. Due to steric hindrance from the adjacent methyl and nitro groups, electrophilic aromatic substitution with N-Bromosuccinimide (NBS) occurs exclusively at the para position (C4), yielding 4-bromo-N-ethyl-3-methyl-2-nitroaniline (3)[3].

  • Palladium-Catalyzed Cross-Coupling: The newly installed bromide serves as the oxidative addition site for Pd(0), allowing for Heck coupling with acrylates or Suzuki coupling with boronic acids (4)[4].

ChemWorkflow SM 1-Fluoro-3-methyl-2-nitrobenzene Intermediate1 N-Ethyl-3-methyl-2-nitroaniline (SNAr Product) SM->Intermediate1 Ethylamine, EtOH, 50-60°C Intermediate2 4-Bromo-N-ethyl-3-methyl-2-nitroaniline (Brominated Precursor) Intermediate1->Intermediate2 NBS, DMF or AcOH, RT Product Cross-Coupled Product (KEAP1-Nrf2 Inhibitor) Intermediate2->Product Pd(OAc)2, DIPEA, Acrylate

Fig 2. Step-by-step synthetic workflow from starting material to cross-coupled product.

Quantitative Data and Reaction Optimization

The following table summarizes the optimized reaction conditions for each step in the synthesis and functionalization of N-ethyl-3-methyl-2-nitroaniline.

Reaction StepSolventReagentsTemp (°C)Time (h)Yield (%)Key Analytical Marker
SNAr Amination EthanolEthylamine (10–12 eq)50–6016–4895–98Disappearance of Ar-F (¹⁹F NMR)
Bromination (Method A) DMFNBS (1.0 eq)20–251678LC-MS m/z [M+H]⁺ 259.0
Bromination (Method B) AcOHNBS (0.95 eq)151285–88LC-MS m/z [M+H]⁺ 259.0
Heck Coupling DMFEthyl acrylate, Pd(OAc)₂, DIPEA90–10012–1865–75Olefinic protons (¹H NMR, ~6.5 ppm)

Detailed Experimental Protocols

Protocol A: SNAr Synthesis of N-Ethyl-3-methyl-2-nitroaniline

Objective: High-yield formation of the secondary aniline core via nucleophilic aromatic substitution.

  • Setup: To a solution of 1-fluoro-3-methyl-2-nitrobenzene (1.0 equiv, e.g., 50.0 g, 322 mmol) in absolute ethanol (500 mL), slowly add ethylamine (10.0 equiv, 210 mL) under a nitrogen atmosphere (1)[1].

  • Reaction: Stir the mixture at 50 °C for 48 hours. Causality Note: Ethanol is selected as a protic solvent to stabilize the negatively charged Meisenheimer complex transition state via hydrogen bonding, accelerating the SNAr process.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot is fully consumed, and the solution transitions to a deep red color.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylamine. The resulting red oil residue (approx. 98% yield) is highly pure and can be used in the next step without further column chromatography.

Protocol B: Regioselective Bromination

Objective: Installation of a halide handle for transition-metal catalysis.

  • Setup: Dissolve N-ethyl-3-methyl-2-nitroaniline (1.0 equiv, e.g., 25.0 g, 138 mmol) in Glacial Acetic Acid (125 mL) and cool to 15 °C.

  • Reaction: Add N-Bromosuccinimide (NBS) (0.95 equiv, 23.4 g, 131 mmol) in one portion (1)[1]. Stir the mixture for 12 hours. Causality Note: Acetic acid acts as both solvent and mild acid catalyst, polarizing the N-Br bond of NBS to generate a more potent electrophilic bromonium species. Using 0.95 equivalents of NBS prevents over-bromination.

  • Alternative Solvent: If DMF is used instead of AcOH, the NBS should be dissolved in DMF and added dropwise over 30 minutes at ambient temperature to control the exotherm (2)[2].

  • Workup: Concentrate under reduced pressure (if AcOH is used) or precipitate by adding a large volume of water (e.g., 800 mL if DMF is used). Filter the resulting solid and dry under vacuum to yield 4-bromo-N-ethyl-3-methyl-2-nitroaniline.

Protocol C: Heck Cross-Coupling

Objective: C-C bond formation to elaborate the core structure.

  • Setup: In a flame-dried Schlenk flask, combine 4-bromo-N-ethyl-3-methyl-2-nitroaniline (1.0 equiv), ethyl acrylate (1.5 equiv), and Palladium(II) acetate (0.05 equiv).

  • Solvent & Base: Add anhydrous DMF, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. It is required to neutralize the HBr generated during the reductive elimination step, thereby regenerating the active Pd(0) catalyst without participating in side reactions with the electrophilic acrylate (2)[2].

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90–100 °C under nitrogen for 16 hours.

  • Validation Checkpoint: LC-MS analysis should indicate the consumption of the brominated mass (m/z 259.0) and the appearance of the coupled product mass.

  • Workup: Dilute with EtOAc, wash sequentially with water and brine to remove DMF and DIPEA salts. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION, Google Patents.1

  • WO2016202253A1 - Nrf2 regulators, Google Patents. 2

  • WO2015092713A1 - Nrf2 regulators, Google Patents. 4

  • 4-bromo-N-ethyl-3-methyl-2-nitroaniline | CID 101043771, PubChem. 3

Sources

Method

Application Note: Functionalization of N-Ethyl-3-methyl-2-nitroaniline as a Privileged Scaffold for KEAP1-Nrf2 Inhibitors

Executive Summary & Pharmacological Context The functionalization of ortho-substituted nitroarenes is a cornerstone in the synthesis of complex pharmaceutical heterocycles[1]. Specifically, (CAS: 160984-53-2) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The functionalization of ortho-substituted nitroarenes is a cornerstone in the synthesis of complex pharmaceutical heterocycles[1]. Specifically, (CAS: 160984-53-2) has emerged as a highly privileged building block in the development of small-molecule inhibitors targeting the KEAP1-Nrf2 protein-protein interaction (PPI)[2],[3].

The KEAP1-Nrf2 axis is a critical regulatory pathway for cellular oxidative stress. Under basal conditions, KEAP1 binds to the transcription factor Nrf2, targeting it for ubiquitination and degradation. Disrupting this interaction releases Nrf2, allowing it to translocate to the nucleus and activate Antioxidant Response Elements (ARE). This mechanism has profound therapeutic potential for treating oxidative stress-related and inflammatory diseases, including psoriasis, age-related macular degeneration, inflammatory bowel disease (IBD), and multiple sclerosis[3],[4].

G ROS Oxidative Stress (ROS/Electrophiles) KEAP1 KEAP1 Homodimer (Cytosolic Sensor) ROS->KEAP1 Modifies Cysteines Nrf2 Nrf2 Transcription Factor (Bound to KEAP1) KEAP1->Nrf2 Ubiquitination & Degradation FreeNrf2 Free Nrf2 (Nuclear Translocation) KEAP1->FreeNrf2 Releases Nrf2 Inhibitor KEAP1-Nrf2 Inhibitor (Derived from N-ethyl-3-methyl-2-nitroaniline) Inhibitor->KEAP1 Disrupts PPI ARE Antioxidant Response Element (ARE) FreeNrf2->ARE Binds DNA Proteins Cytoprotective Proteins (HO-1, NQO1, GSH) ARE->Proteins Gene Transcription

Fig 1: KEAP1-Nrf2 signaling pathway and the mechanism of action for Nrf2 activating inhibitors.

Chemical Rationale & Scaffold Design

The structural architecture of N-ethyl-3-methyl-2-nitroaniline is intentionally designed for downstream heterocyclic cyclization (e.g., benzimidazoles) and precise regioselective functionalization.

  • The ortho-Nitro Group: Serves a dual purpose. Initially, it strongly activates the starting material (1-fluoro-3-methyl-2-nitrobenzene) for Nucleophilic Aromatic Substitution (SNAr). Later, it acts as a masked primary amine; upon reduction, it provides the necessary diamine motif for heterocycle formation[5].

  • The N-Ethyl Substitution: Enhances the lipophilicity of the final Active Pharmaceutical Ingredient (API), which is crucial for cellular permeability and optimizing the binding kinetics within the hydrophobic pocket of the KEAP1 Kelch domain[3].

  • The 3-Methyl Group: Provides critical steric hindrance. During the subsequent electrophilic bromination step, it blocks unwanted ortho-substitution, directing the electrophile exclusively to the 4-position to yield (CAS: 1799974-72-3)[6].

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the two-step synthesis and functionalization of this critical intermediate, utilizing highly scalable, field-proven methodologies[3],[7].

Workflow SM 1-Fluoro-3-methyl-2-nitrobenzene (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagent: Ethylamine, EtOH, 50-60°C SM->SNAr Int1 N-Ethyl-3-methyl-2-nitroaniline (Key Intermediate) SNAr->Int1 98% Yield EAS Electrophilic Aromatic Substitution (EAS) Reagent: NBS, AcOH, 15°C Int1->EAS Int2 4-Bromo-N-ethyl-3-methyl-2-nitroaniline (Functionalized Scaffold) EAS->Int2 Regioselective Bromination Downstream Downstream Coupling & Reduction (Suzuki, Nitro-Reduction) Int2->Downstream API KEAP1-Nrf2 Inhibitor API (Anti-inflammatory Agent) Downstream->API Heterocycle Formation

Fig 2: Two-step synthetic workflow for the functionalization of N-ethyl-3-methyl-2-nitroaniline.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Alkylation

Objective: Synthesis of N-ethyl-3-methyl-2-nitroaniline.

Causality & Experimental Design: The presence of the strongly electron-withdrawing nitro group at the ortho position highly activates the adjacent carbon-fluorine bond toward nucleophilic attack. Ethylamine acts as both the nucleophile and the base (to neutralize the HF byproduct). Ethanol (EtOH) is selected as the solvent because it effectively solvates both the lipophilic fluorobenzene and the polar ethylamine, ensuring a homogeneous reaction at 50–60 °C without requiring high-pressure reactor equipment[3].

Step-by-Step Procedure:

  • Charge a reaction vessel with 1-fluoro-3-methyl-2-nitrobenzene (50.0 g, 322 mmol) and dissolve in absolute ethanol (500 mL).

  • Slowly add ethylamine (210 mL, 3.22 mol, ~10 eq.) to the solution under a nitrogen atmosphere at room temperature[3].

  • Heat the reaction mixture to 50 °C and maintain stirring for 48 hours[3].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the starting material (higher Rf​ ) and the appearance of a distinct orange/red spot (lower Rf​ ) indicates reaction completion. Confirm via HPLC (target mass: 180.20 g/mol )[2].

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylamine.

  • Extract the resulting red oil residue with Ethyl Acetate (3 x 80 mL) and wash with water (100 mL)[4].

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude product (typically ~57.0 g, 98% yield)[3]. The purity is generally sufficient to proceed without further column chromatography.

Protocol 2: Regioselective Electrophilic Aromatic Substitution (EAS)

Objective: Bromination to yield 4-bromo-N-ethyl-3-methyl-2-nitroaniline.

Causality & Experimental Design: The N-ethylamino group is a strong ortho/para director, while the nitro group is a meta director. The 4-position is para to the dominant N-ethylamino group and meta to the nitro group, making it the most electron-rich site. Steric hindrance from the bulky N-ethyl group shields the 6-position (ortho to the amine), ensuring exquisite regioselectivity at the 4-position. N-Bromosuccinimide (NBS) is chosen over elemental bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine, minimizing oxidative side reactions with the secondary amine. Glacial acetic acid (AcOH) serves as the solvent; its protic nature hydrogen-bonds with the carbonyl oxygens of NBS, enhancing the electrophilicity of the bromine atom at a mild 15 °C[7].

Step-by-Step Procedure:

  • Dissolve N-ethyl-3-methyl-2-nitroaniline (25.0 g, 138 mmol) in glacial acetic acid (125 mL) and cool the mixture to 15 °C[7].

  • Add N-Bromosuccinimide (NBS) (23.4 g, 131 mmol, ~0.95 eq.) in a single portion[7]. Note: A slight under-stoichiometry of NBS prevents di-bromination.

  • Stir the mixture continuously at 15 °C for 12 hours[7].

  • Validation Checkpoint: Monitor via LC-MS to ensure complete conversion to the mono-brominated product. Look for the characteristic 1:1 isotopic pattern of bromine at m/z ~258.00 and 260.00[6]. Discontinue stirring immediately if di-bromination traces appear.

  • Concentrate the reaction mixture under reduced pressure to remove acetic acid[7].

  • Purify the residue via recrystallization or flash chromatography to isolate the pure 4-bromo-N-ethyl-3-methyl-2-nitroaniline scaffold.

Quantitative Reaction Metrics & Validation Parameters

ParameterStep 1: SNAr AlkylationStep 2: EAS Bromination
Target Product N-Ethyl-3-methyl-2-nitroaniline[2]4-Bromo-N-ethyl-3-methyl-2-nitroaniline[6]
CAS Registry Number 160984-53-21799974-72-3
Molecular Weight 180.20 g/mol 259.10 g/mol
Reaction Type Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Key Reagents 1-Fluoro-3-methyl-2-nitrobenzene, EthylamineN-Ethyl-3-methyl-2-nitroaniline, NBS
Solvent System Ethanol (EtOH)Glacial Acetic Acid (AcOH)
Optimal Temperature 50 °C – 60 °C15 °C
Reaction Time 16 – 48 hours12 hours
Typical Yield ~98% (Crude, used directly)[3]> 85% (After purification)[7]
Validation (IPC) HPLC (254 nm), TLC (Hexanes/EtOAc)LC-MS (m/z ~258/260 isotopic pattern)

Conclusion & Downstream Applications

The successful generation of 4-bromo-N-ethyl-3-methyl-2-nitroaniline provides a highly versatile, functionalized handle for pharmaceutical development. The aryl bromide at the 4-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecular framework[7]. Subsequent reduction of the ortho-nitro group yields an electron-rich diamine, which can be rapidly condensed with aldehydes or carboxylic acids to form benzimidazoles—a core pharmacophore in modern KEAP1-Nrf2 inhibitors[3],[4].

By strictly adhering to the mechanistic causality and validation checkpoints outlined in these protocols, researchers can ensure high-fidelity synthesis of this critical intermediate, accelerating the pipeline for novel anti-inflammatory therapeutics.

References

  • Inhibitors of KEAP1-Nrf2 protein-protein interaction (AU2022200478A1). Google Patents.
  • Nrf2 regulators (WO2015092713A1). Google Patents.
  • INHIBITORS OF KEAP1-NRF2 PROTEIN-PROTEIN INTERACTION (EP4364804A2). European Patent Office.
  • 4-bromo-N-ethyl-3-methyl-2-nitroaniline | CID 101043771 . PubChem. Available at:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-Ethyl-3-methyl-2-nitroaniline via SNAr

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Rapid precursor generation for Nrf2 regulators and bioactive benzimidazoles. Introduction & Mechanistic Rationale N...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Rapid precursor generation for Nrf2 regulators and bioactive benzimidazoles.

Introduction & Mechanistic Rationale

N-alkyl-2-nitroanilines, specifically N-ethyl-3-methyl-2-nitroaniline , are highly valued synthetic intermediates in medicinal chemistry. They serve as critical building blocks for the synthesis of complex heterocyclic scaffolds, including benzimidazoles, and are direct precursors to potent NF-E2-related factor 2 (Nrf2) regulators used in the treatment of neurodegenerative and cardiovascular diseases[1].

The classical synthesis of this compound relies on the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-3-methyl-2-nitrobenzene with ethylamine. Under conventional conductive heating, this reaction is notoriously sluggish, typically requiring 16 to 24 hours at 60 °C to achieve high conversion[1].

By transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS) , researchers can exploit dielectric heating to drastically accelerate the reaction kinetics[2]. Microwaves directly couple with polar molecules in the reaction mixture, causing rapid molecular friction and localized superheating[3]. Because the SNAr rate-determining step involves the formation of a highly polar Meisenheimer complex, microwave irradiation preferentially stabilizes this transition state, effectively lowering the activation energy barrier and reducing reaction times from hours to mere minutes[2].

Experimental Design & Causality

To ensure a self-validating and highly efficient protocol, every parameter in this methodology has been selected based on fundamental physical chemistry principles:

  • Precursor Selection (The Leaving Group): We utilize 1-fluoro-3-methyl-2-nitrobenzene rather than the chloro- or bromo-analog. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's intense electronegativity maximizes the electrophilicity of the ipso-carbon, accelerating the nucleophilic attack by ethylamine[4].

  • Solvent Selection (Dielectric Heating): Ethanol is selected as the primary solvent. It possesses a high loss tangent ( tanδ=0.941 ), making it an excellent microwave absorber that rapidly converts electromagnetic energy into thermal energy[3]. Furthermore, it provides excellent solubility for both the lipophilic fluorobenzene precursor and the aqueous ethylamine reagent.

  • Vessel Architecture: A closed-vessel microwave system is mandatory. This allows the ethanol (boiling point 78 °C) to be safely superheated to 130 °C. The resulting autogenous pressure maintains the solvent in the liquid phase at elevated temperatures, driving the reaction to completion via the Arrhenius effect[3].

Visualized Workflows & Pathways

Synthesis Workflow

The following diagram illustrates the mechanistic progression and physical state changes during the microwave-assisted SNAr reaction.

SNAr_Workflow A 1-Fluoro-3-methyl-2-nitrobenzene + Ethylamine (Aqueous) B Solvent Addition Ethanol (High Loss Tangent) A->B C Microwave Irradiation 130°C, 15 min, Closed Vessel B->C D Meisenheimer Complex (Polar Transition State Stabilized) C->D E N-ethyl-3-methyl-2-nitroaniline (Target Product) D->E

Workflow of microwave-assisted SNAr synthesis of N-ethyl-3-methyl-2-nitroaniline.

Downstream Application: Nrf2 Signaling Pathway

N-ethyl-3-methyl-2-nitroaniline is a key intermediate for synthesizing Nrf2 regulators[1]. The diagram below maps the biological pathway activated by these downstream drug candidates.

Nrf2_Pathway A Nrf2 Regulator Drug (Synthesized from Precursor) B Keap1-Nrf2 Complex (Cytosolic Repression) A->B Inhibition C Nrf2 Dissociation & Stabilization B->C D Nuclear Translocation C->D E Antioxidant Response Element (ARE) Binding D->E

Downstream application: Activation of the cytoprotective Nrf2 signaling pathway.

Quantitative Data & Optimization

The transition from conventional to microwave heating requires empirical optimization. Table 1 demonstrates the stark contrast in kinetic efficiency, while Table 2 provides the optimization matrix used to establish the final protocol.

Table 1: Kinetic and Yield Comparison (Conventional vs. MAOS)

MethodologyTemperature (°C)TimeYield (%)Purity (LC-MS)
Conventional Batch Heating[1]60 °C16 hours72%88%
Microwave-Assisted (Closed) 130 °C 15 mins 94% >98%

Table 2: Microwave Parameter Optimization Matrix

EntryPower Limit (W)Target Temp (°C)Hold Time (min)Conversion (%)Observation
1100901545%Incomplete conversion; insufficient thermal energy.
21501101578%Moderate conversion; unreacted starting material remains.
3 200 130 15 >99% Optimal conditions; complete conversion, no side products.
42501501585%Degradation observed; appearance of dark tarry impurities.

Step-by-Step Methodology

Materials & Reagents
  • 1-Fluoro-3-methyl-2-nitrobenzene: 1.0 mmol (155.1 mg)

  • Ethylamine: 3.0 mmol (approx. 0.24 mL of a 70% aqueous solution)

  • Solvent: Absolute Ethanol (2.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated glass vials and Teflon-lined crimp caps.

Reaction Setup & Microwave Irradiation
  • Vessel Preparation: To a clean, dry 10 mL microwave-safe vial equipped with a magnetic stir bar, add 155.1 mg (1.0 mmol) of 1-fluoro-3-methyl-2-nitrobenzene.

  • Solvent & Reagent Addition: Add 2.0 mL of absolute ethanol to the vial, followed by the slow, dropwise addition of 0.24 mL (3.0 mmol) of 70% aqueous ethylamine. Caution: Ethylamine is highly volatile and acts as a respiratory irritant; perform this step inside a fume hood.

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap to ensure it can withstand the autogenous pressure generated during superheating.

  • Microwave Parameters: Place the vial into the microwave synthesizer. Program the instrument with the following parameters:

    • Max Power: 200 W

    • Ramp Time: 2 minutes (to reach 130 °C safely)

    • Hold Time: 15 minutes at 130 °C

    • Cooling: Active compressed air cooling until the vessel temperature drops below 40 °C.

Workup & Purification
  • Quenching: Once cooled, uncap the vial and transfer the deep orange/red reaction mixture to a separatory funnel containing 15 mL of distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The product will partition into the organic layer.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual ethanol and unreacted ethylamine.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product typically presents as a high-purity orange/red solid or dense oil. If necessary, flash column chromatography (Hexanes:EtOAc, 9:1) can be used to isolate the analytically pure compound.

Self-Validation & Troubleshooting

To ensure the integrity of the synthesized batch, the protocol must be self-validating through analytical confirmation.

Analytical Signatures
  • LC-MS: Confirm the mass of the target compound. Expected [M+H]+ = 181.2 m/z.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic ethyl group splitting pattern: a triplet at ~1.3 ppm (3H, -CH₃) and a multiplet/quartet at ~3.2 ppm (2H, -CH₂-). The secondary amine proton (-NH-) will appear as a broad singlet around ~6.5 ppm, often broadened by quadrupolar relaxation from the adjacent nitrogen and hydrogen bonding with the ortho-nitro group.

Troubleshooting Matrix
  • Issue: Incomplete Conversion.

    • Cause: Loss of ethylamine gas before the vessel was sealed, or insufficient microwave power coupling.

    • Solution: Chill the ethylamine solution and ethanol prior to addition to prevent volatilization. Ensure the microwave's IR sensor is correctly reading the vial temperature.

  • Issue: Formation of Black/Tarry Byproducts.

    • Cause: Thermal degradation due to localized hot spots or exceeding 140 °C.

    • Solution: Reduce the maximum power limit to 150 W to allow for a gentler temperature ramp, and ensure rapid magnetic stirring (minimum 600 rpm) to dissipate localized heat.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Ethyl-3-methyl-2-nitroaniline Synthesis Optimization

Diagnostic Overview Synthesizing N-ethyl-3-methyl-2-nitroaniline presents a classic synthetic paradox for drug development professionals. Researchers often default to directly modifying the primary amine of 3-methyl-2-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Synthesizing N-ethyl-3-methyl-2-nitroaniline presents a classic synthetic paradox for drug development professionals. Researchers often default to directly modifying the primary amine of 3-methyl-2-nitroaniline. However, the strong electron-withdrawing nature of the ortho-nitro group severely depletes the amine's electron density, rendering it a remarkably poor nucleophile. By shifting the synthetic paradigm from electrophilic amination to Nucleophilic Aromatic Substitution (SNAr), yields can be reliably scaled from sub-20% to over 85%.

Visual Decision Matrix

ReactionMechanisms cluster_0 Route A: Electrophilic Alkylation / Amination (Amine acts as Nucleophile) cluster_1 Route B: Nucleophilic Aromatic Substitution (Aryl Halide acts as Electrophile) N1 3-Methyl-2-nitroaniline N2 Direct Alkylation (EtI, Base) N1->N2 Poor Nucleophile N3 Reductive Amination (Acetaldehyde, NaBH(OAc)3) N1->N3 Weakly Basic Target N-Ethyl-3-methyl-2-nitroaniline (Target Product) N2->Target <20% Yield N3->Target 50-65% Yield N4 1-Fluoro-3-methyl-2-nitrobenzene N5 SNAr with Ethylamine N4->N5 Highly Activated N5->Target >85% Yield

Synthetic pathways to N-ethyl-3-methyl-2-nitroaniline, highlighting the efficiency of SNAr.

Troubleshooting Q&A

Q1: Why is my direct N-alkylation with ethyl iodide resulting in low yields and multiple TLC spots? A1: The primary amine on 3-methyl-2-nitroaniline is highly deactivated. The ortho-nitro group exerts both a strong inductive (-I) and resonance (-M) withdrawing effect, drastically 1[1]. Consequently, forcing conditions (high heat, strong bases) are required to initiate the reaction. These harsh conditions inevitably lead to over-alkylation (forming the N,N-diethyl tertiary amine) and degradation. To minimize this, you must use a weak base and accept partial conversion, or abandon this route entirely.

Q2: I switched to reductive amination using acetaldehyde and NaBH(OAc)3, but the reaction stalls at 50% conversion. How can I drive it to completion? A2: Reductive amination avoids over-alkylation, but the initial imine formation is sluggish due to the. To push the equilibrium forward, you must use a Brønsted acid catalyst. Using protonates the carbonyl oxygen of acetaldehyde, making it more electrophilic and facilitating attack by the weak amine. Keeping the amine as the limiting reagent is critical for maximizing yield.

Q3: Is there a fundamentally better approach to synthesize this molecule with >80% yield? A3: Yes. Instead of treating the nitrogen as the nucleophile, treat it as the nucleophile's source. By starting with 1-fluoro-3-methyl-2-nitrobenzene and reacting it with ethylamine, you utilize a2[2]. The exact same ortho-nitro group that deactivated the amine in the previous routes now highly activates the fluorobenzene ring by stabilizing the intermediate Meisenheimer complex. This "polarity reversal" strategy consistently delivers high yields with minimal side products.

Quantitative Yield Comparison

Synthesis RouteKey ReagentsSolventTemperatureTypical YieldPrimary Impurities
Direct Alkylation Ethyl Iodide, K2CO3DMF80 °C< 20%N,N-diethyl derivative, unreacted starting material
Reductive Amination Acetaldehyde, NaBH(OAc)3, AcOHDCE0 °C to 25 °C50 - 65%Unreacted starting material, trace alcohol
SNAr (Recommended) Ethylamine (excess)Ethanol60 °C85 - 95%Trace hydrolysis product (phenol)

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) - Recommended

Causality: Bypasses the deactivated amine by utilizing the strongly activating effect of the ortho-nitro group on a fluorobenzene ring.

  • Setup: In a 250 mL round-bottom flask, dissolve 1-fluoro-3-methyl-2-nitrobenzene (15.5 g, 100 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: Slowly add ethylamine solution (70 wt% in water, or 2.0 M in THF) (400 mmol, 4 equiv) dropwise at room temperature under a nitrogen atmosphere.

    • Self-Validation Checkpoint 1: The solution will immediately transition from pale yellow to a deep orange/red color, visually confirming the formation of the SNAr Meisenheimer intermediate.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours.

    • Self-Validation Checkpoint 2: Monitor by TLC (Hexane:EtOAc 9:1). The starting fluorobenzene (Rf ~0.7, UV active only) should disappear entirely, replaced by a bright yellow/orange product spot (Rf ~0.5, visible to the naked eye without UV).

  • Quench: Cool the mixture to room temperature and quench by slowly adding distilled water (150 mL).

    • Self-Validation Checkpoint 3: A crude orange precipitate or heavy oil will begin to separate as the aqueous layer reduces the solubility of the organic product.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Reductive Amination with Acetaldehyde

Causality: Uses a mild hydride donor to selectively reduce the transient iminium ion without over-alkylating the nitrogen.

  • Setup: Dissolve 3-methyl-2-nitroaniline (1.52 g, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (40 mL) under an inert atmosphere.

  • Catalysis: Add glacial acetic acid (1.7 mL, ~30 mmol, 3 equiv).

    • Causality: The acid is strictly required to protonate the acetaldehyde, forcing the weakly basic aniline to attack and form the iminium ion.

  • Reagent Addition: Cool the mixture to 0 °C. Add acetaldehyde (0.84 mL, 15 mmol, 1.5 equiv), followed by the portion-wise addition of Sodium triacetoxyborohydride (NaBH(OAc)3) (5.3 g, 25 mmol, 2.5 equiv).

    • Self-Validation Checkpoint 1: Mild effervescence (H2 gas evolution) may occur briefly. The suspension will gradually become a homogeneous solution as the reducing agent is consumed.

  • Reaction: Stir at room temperature for 24 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The mass peak for the starting material (m/z 153 [M+H]+) should diminish, replaced by the product peak (m/z 181 [M+H]+).

  • Quench: Quench carefully with saturated aqueous NaHCO3 (50 mL).

    • Self-Validation Checkpoint 3: Vigorous bubbling will occur as the excess acetic acid is neutralized. Continue stirring until gas evolution completely ceases, validating the neutralization of the acid catalyst.

  • Workup: Separate the organic layer, extract the aqueous layer with DCE (2 x 20 mL), dry over MgSO4, concentrate, and purify via flash chromatography.

References

  • Title: optimization of reaction conditions for N-alkylation of 2-nitroaniline Source: Benchchem URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Title: WO2015092713A1 - Nrf2 regulators Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Crude N-Ethyl-3-methyl-2-nitroaniline

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and purifying N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and purifying N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2) .

As a critical intermediate, this compound is frequently subjected to downstream bromination to yield 4-bromo-N-ethyl-3-methyl-2-nitroaniline, a core building block for covalent small-molecule inhibitors targeting the KEAP1-Nrf2 protein-protein interaction [1]. Because downstream APIs act as covalent modifiers of KEAP1, any trace impurities from the intermediate stages can cause off-target toxicity or disrupt subsequent coupling reactions.

Quantitative Data Center

Before initiating any purification workflow, it is critical to understand the physicochemical baseline of the target molecule.

ParameterValuePractical Implication for Purification
CAS Number 160984-53-2Unique identifier for material sourcing and spectral matching.
Molecular Formula C9H12N2O2Target m/z for LC-MS validation is 181.1 [M+H]+.
Physical State Red/Orange Viscous Oil to SolidCrude is typically an oil due to trapped solvent (ethanol) or unreacted fluorobenzene[2].
pKa (Conjugate Acid) ~ 0 to -1 (Estimated)Amine is non-basic; standard aqueous acid-base extraction is highly ineffective.
LogP ~ 2.5 - 3.0Highly lipophilic; requires non-polar solvent systems for normal-phase chromatography.

Diagnostic Q&A: Troubleshooting Crude Mixtures

Q1: Why does standard acid-base extraction fail to separate the product from unreacted 1-fluoro-3-methyl-2-nitrobenzene? Causality: The basicity of the secondary amine is severely compromised by two factors: the strongly electron-withdrawing ortho-nitro group (via both inductive and resonance effects) and the steric hindrance of the adjacent 3-methyl group. The conjugate acid pKa is near zero. Consequently, dilute aqueous acids (e.g., 1M HCl) cannot effectively protonate the amine to drive it into the aqueous phase. Actionable Solution: Abandon acid-base partitioning. Rely entirely on chromatographic separation or high-vacuum distillation to remove the fluorinated starting material.

Q2: During silica gel chromatography, my product co-elutes with the starting material. How can I resolve this? Causality: Both the fluorinated starting material and the N-ethylated product are highly lipophilic. In standard Hexane/Ethyl Acetate systems, their Rf​ values are nearly identical because the secondary amine does not sufficiently increase the molecule's polarity to overcome the lipophilicity of the added ethyl group. Actionable Solution: Switch your mobile phase to a Toluene/Hexane gradient. The π−π stacking interactions between toluene and the electron-deficient nitroaromatic rings provide superior differential retention on the silica stationary phase.

Q3: My downstream bromination (using NBS) is failing or yielding complex mixtures. What is the ultimate purification standard required? Causality: Trace unreacted ethylamine or over-alkylated impurities (N,N-diethyl-3-methyl-2-nitroaniline) act as nucleophilic sinks, consuming the brominating agent (NBS) and generating reactive radical byproducts that degrade the target molecule[1]. Actionable Solution: If normal-phase chromatography yields <95% purity, you must utilize Reverse-Phase Preparative HPLC using an acidic mobile phase (0.05% TFA) to achieve the >99% purity required for pharmaceutical development[1].

Validated Methodologies

Every protocol below is designed as a self-validating system , ensuring you can verify success before proceeding to the next step.

Protocol A: Normal-Phase Flash Chromatography (Intermediate Purity >90%)

Use this method to remove bulk unreacted 1-fluoro-3-methyl-2-nitrobenzene.

  • Sample Preparation: Dissolve the crude red oil in a minimal volume of dichloromethane (DCM). Dry load the sample onto Celite to prevent band broadening.

  • Column Equilibration: Equilibrate a silica gel column with 100% Hexanes.

  • Gradient Elution:

    • Run 2 column volumes (CV) of 100% Hexanes.

    • Transition to a linear gradient of 0% to 50% Toluene in Hexanes over 10 CVs.

  • Self-Validation Checkpoint: Before pooling fractions, run a 2D-TLC. Spot the fraction, elute with 100% Hexane in the first dimension, dry, and elute with 50% Toluene/Hexane in the second dimension. The target product will appear as a bright yellow/orange spot under visible light and will be strongly UV-active at 254 nm. If the spot does not cleanly separate from the starting material, do not pool.

Protocol B: Reverse-Phase Preparative HPLC (Pharma-Grade Purity >99%)

This protocol is adapted from validated pharmaceutical workflows for KEAP1-Nrf2 inhibitor intermediates[1].

  • Column Setup: Equip the system with a Waters XBridge Prep OBD C18 column (or an equivalent endcapped reverse-phase column)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: Milli-Q H2​O

      • 0.05% Trifluoroacetic acid (TFA)[1].
    • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA[1].

  • Gradient Elution:

    • 0.0 - 1.0 min: Hold at 5% ACN[1].

    • 1.0 - 7.0 min: Linear gradient from 5% to 99% ACN[1].

    • 7.0 - 10.0 min: Hold at 99% ACN to flush highly lipophilic impurities[1].

  • Flow Rate: Maintain a constant flow rate of 80 mL/min[1].

  • Self-Validation Checkpoint: Monitor UV absorbance at 254 nm and 400 nm. Perform an immediate analytical LC-MS run on the target fraction. The peak must exhibit an m/z of 181.1 [M+H]+ with no tailing. If tailing occurs, verify that the TFA concentration is strictly 0.05% to ensure complete ion pairing.

Visual Workflows & Pathway Context

To assist in decision-making, refer to the logical triage workflow below for selecting your purification strategy.

PurificationLogic Start Crude Mixture (Red Oil) SNAr SNAr Impurities: Fluorobenzene & N,N-diethyl Start->SNAr Decision1 Purity Requirement? Start->Decision1 Silica Normal-Phase Silica (Toluene/Hexane) Decision1->Silica Intermediate (>90%) HPLC Reverse-Phase Prep-HPLC (ACN/H2O + 0.05% TFA) Decision1->HPLC Pharma-Grade (>99%) Validation1 TLC Check (Rf ~0.4 in 50% Toluene) Silica->Validation1 Validation2 LC-MS Check (m/z 181.2 [M+H]+) HPLC->Validation2 Final Pure N-ethyl-3-methyl- 2-nitroaniline (>99%) Validation1->Final Validation2->Final

Logical triage workflow for purifying crude N-ethyl-3-methyl-2-nitroaniline.

Biological Context: Why is ultra-high purity required? N-ethyl-3-methyl-2-nitroaniline is a precursor to APIs that covalently modify the KEAP1 sensor. Impurities can lead to uncharacterized adducts during biological assays, skewing Nrf2 stabilization data.

KEAP1_Nrf2 API Downstream API (Covalent Inhibitor) KEAP1 KEAP1 Sensor (Cytosol) API->KEAP1 Thiol Modification Nrf2_Bound Nrf2 (Ubiquitinated) KEAP1->Nrf2_Bound Basal State Nrf2_Free Nrf2 (Stabilized) KEAP1->Nrf2_Free Releases Degradation Proteasomal Degradation Nrf2_Bound->Degradation Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Transcription

Mechanism of downstream APIs targeting the KEAP1-Nrf2 antioxidant pathway.

References

  • [US20200055874A1] INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION, Google Patents.
  • [WO2015092713A1] Nrf2 regulators, Google Patents.
  • [CID 101043771] 4-bromo-N-ethyl-3-methyl-2-nitroaniline , PubChem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in Nitroaniline Alkylation

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenges of nitroaniline alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenges of nitroaniline alkylation. The core issue stems from the electronic properties of the substrate: the strongly electron-withdrawing nitro group delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity 1. Consequently, chemists are forced to use harsher conditions (stronger bases, higher temperatures), which inadvertently opens the door to a cascade of byproducts, most notably N,N-dialkylation, O-alkylation, and elimination of the alkylating agent 1, 2.

This guide provides a mechanistic troubleshooting framework, optimized protocols, and alternative catalytic strategies to achieve high-yielding monoalkylation.

Reaction Pathway & Byproduct Formation

To effectively troubleshoot, we must first map the competing mechanistic pathways. The diagram below illustrates how reaction conditions dictate the bifurcation between the desired monoalkylated product and unwanted byproducts.

NitroanilineAlkylation Start Nitroaniline (Poor Nucleophile) Reagents Alkylating Agent + Base (or Ru/Ir Catalyst + Alcohol) Start->Reagents Mono N-Monoalkyl Nitroaniline (Target Product) Reagents->Mono Controlled Stoichiometry Green Catalysis Dialkyl N,N-Dialkyl Nitroaniline (Over-alkylation Byproduct) Reagents->Dialkyl Excess Electrophile Harsh Heating OAlkyl O-Alkylated / Alkene (Elimination Byproduct) Reagents->OAlkyl Steric Hindrance Strong Base Mono->Dialkyl Secondary Amine is More Nucleophilic

Mechanistic bifurcation in nitroaniline alkylation highlighting desired and byproduct pathways.

Frequently Asked Questions & Troubleshooting Guide

Q1: My TLC analysis shows three spots: starting material, desired product, and a non-polar third spot. What is this, and how do I prevent it? A1: The third, less polar spot is almost certainly the N,N-dialkylated byproduct (e.g., N,N-bis(alkyl)-nitroaniline) 2. Causality: Once the first alkyl group is added to the amine, it donates electron density via the inductive effect. This makes the resulting secondary amine more nucleophilic than the primary nitroaniline starting material. Thus, the monoalkylated product competes effectively for the remaining alkylating agent. Solution: To suppress this, invert your stoichiometry. Use a slight excess of the nitroaniline (1.1 to 1.5 equivalents) relative to the alkylating agent 1. Running the reaction to partial conversion and recovering the starting material is a self-validating way to ensure high monoalkylation selectivity.

Q2: I am getting very low yields and mostly unreacted starting material. Should I use a stronger base or higher heat? A2: Proceed with caution. While the reduced basicity of nitroaniline requires forcing conditions, using strong, non-nucleophilic bases (like NaH or KOtBu) with secondary or tertiary alkyl halides often leads to E2 elimination, converting your alkylating agent into an alkene 1. Causality: The activation energy for elimination drops significantly under harsh basic conditions, outcompeting the slow SN2 substitution of the deactivated amine. Solution: Instead of increasing base strength, increase the electrophilicity of your alkylating agent. Switch from an alkyl chloride to an alkyl iodide (Reactivity: R-I > R-Br > R-Cl) 1. If you must use a chloride, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction 3.

Q3: Are there greener alternatives to alkyl halides that avoid over-alkylation entirely? A3: Yes. The "hydrogen borrowing" (or hydrogen autotransfer) methodology is a highly effective, modern approach. By using primary alcohols as the alkylating agent in the presence of a Ruthenium (II) or Iridium catalyst, the alcohol is temporarily oxidized to an aldehyde, undergoes Schiff-base condensation with the nitroaniline, and is subsequently reduced to the monoalkylated amine 4. Causality: Because the intermediate is an imine, it can only form once (primary amines form imines; secondary amines form iminium ions which are harder to reduce under these specific conditions), inherently capping the reaction at monoalkylation. Water is the sole byproduct 4. Note: Ensure your specific Ru-complex tolerates nitro groups, as some catalysts can be deactivated by them 4. Alternatively, microwave-promoted reactions in water without catalysts have shown excellent monoalkylation selectivity for electron-poor anilines 5.

Quantitative Data: Optimization Parameters

To standardize your approach, consult the following matrix of reaction parameters and their impact on byproduct formation.

Alkylating AgentBase ChoiceSolventPrimary Risk / ByproductRecommended Mitigation
Alkyl Chloride (R-Cl) K₂CO₃DMF / CH₃CNLow yield, unreacted SMAdd catalytic KI (10 mol%); elevate temp to 80°C 3, 6.
Alkyl Iodide (R-I) K₂CO₃CH₃CNN,N-DialkylationUse 1.5 eq of Nitroaniline; monitor strictly by HPLC/TLC 1.
Secondary Alkyl Halide NaH / KOtBuTHF / DMFAlkene (Elimination)Switch to weaker base (Cs₂CO₃); lower temperature 1.
Primary Alcohol (R-OH) Catalytic Ru(II)Toluene / NeatCatalyst deactivationVerify catalyst tolerance to -NO₂; yields H₂O as sole byproduct 4.
Validated Experimental Protocols
Protocol A: Optimized Direct N-Monoalkylation of 2-Nitroaniline (Using Alkyl Halides)

This self-validating protocol utilizes stoichiometric control to prevent over-alkylation.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 2-nitroaniline (1.5 equivalents, to suppress dialkylation) and anhydrous K₂CO₃ (2.0 equivalents) to the flask 1, 3.

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (CH₃CN) to achieve a ~0.2 M concentration.

  • Electrophile Addition: Dropwise, add the alkyl bromide (1.0 equivalent). If using an alkyl chloride, add 0.1 eq of KI at this stage3.

  • Reaction: Heat the mixture to a gentle reflux (approx. 82°C) under an inert atmosphere (N₂ or Argon).

  • Monitoring: Check progress via TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 2 hours until the alkylating agent is fully consumed 3.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with Ethyl Acetate 3.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography to separate the monoalkylated product from the excess starting material.

Protocol B: Microwave-Promoted Green N-Monoalkylation in Water

This catalyst-free method leverages microwave irradiation to force the reaction of poor nucleophiles while strictly limiting the reaction to monoalkylation.

  • Preparation: In a microwave-safe reaction vial, combine the nitroaniline (1.0 eq) and the alkyl halide (up to 3.0 eq) 5.

  • Solvent: Add deionized water as the sole solvent (approx. 2-3 mL per mmol of substrate). No additional base or catalyst is required 5.

  • Irradiation: Seal the vial and subject it to microwave irradiation (MAOS technique). Heat to 100-130°C for 20-30 minutes 5.

  • Monitoring: Analyze an aliquot via TLC or LC-MS. The reaction mixture typically contains only the monoalkylated product and unreacted starting material, with zero trace of dialkylation 5.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

References
  • BenchChem.
  • BenchChem. "2-[(4-Aminophenyl)amino]ethan-1-ol."
  • BenchChem. "N-Benzyl-2-nitroaniline|CAS 5729-06-6."
  • PMC / NIH.
  • ResearchGate.
  • BenchChem. "An In-depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline."

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of N-ethyl-3-methyl-2-nitroaniline

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of N-ethyl-3-methyl-2-nitroan...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of N-ethyl-3-methyl-2-nitroaniline via recrystallization. As direct experimental data for this specific compound is not widely published, the protocols and troubleshooting advice herein are grounded in the established physicochemical principles of structurally similar substituted nitroanilines.[1][2][3] Our objective is to equip you with the foundational knowledge and practical steps to develop a robust and effective purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the recrystallization of aromatic amines and provides scientifically-grounded solutions.

Q1: I am starting with a new batch of crude N-ethyl-3-methyl-2-nitroaniline. What is the most critical first step for developing a successful recrystallization protocol?

The foundational step is a systematic solvent screening to identify an appropriate solvent or solvent system.[2] The principle of recrystallization hinges on the differential solubility of the target compound at different temperatures.[1] An ideal solvent should exhibit the following characteristics[4][5]:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve your compound (N-ethyl-3-methyl-2-nitroaniline) at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, allowing for maximum recovery upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor after crystallization).[5]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

Q2: Based on the structure of N-ethyl-3-methyl-2-nitroaniline, what solvents should I prioritize for screening?

Given the molecule's aromatic nitroaniline structure, a good starting point is to screen polar protic and aprotic solvents, as well as nonpolar aromatic solvents. A mixed-solvent system is often highly effective for substituted nitroanilines.[1][6]

Table 1: Recommended Solvents for Screening

Solvent Boiling Point (°C) Key Characteristics & Rationale
Ethanol 78 Often a good choice for nitroanilines; dissolves many organic compounds when hot but has lower solvency when cold.[7][8]
Methanol 65 Similar to ethanol but with a lower boiling point; may offer a different solubility profile.
Isopropanol 82 A slightly less polar alcohol that can be effective.
Toluene 111 A nonpolar aromatic solvent, potentially useful for dissolving the aromatic ring structure of nitroaromatic compounds.[2]
Ethanol/Water Variable A highly versatile mixed-solvent system. The compound is dissolved in a minimal amount of hot ethanol ("good" solvent), and water ("poor" solvent) is added to induce precipitation.[6][9]

| Hexane/Ethyl Acetate | Variable | Typically used for chromatography, but a mixture can sometimes be effective for recrystallization if a single solvent fails.[10] |

Q3: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[11] This is a common problem when the crude sample is highly impure (leading to significant melting point depression) or when the boiling point of the solvent is higher than the compound's melting point.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation point.[12] If using a mixed-solvent system like ethanol/water, add more of the "good" solvent (ethanol).[11]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[13] Allow the flask to cool to room temperature on a surface that provides insulation (e.g., a cork ring or paper towels) before transferring it to an ice bath. This slow cooling process is crucial for the formation of an ordered crystal lattice.[5][11]

  • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

Q4: The solution is fully cooled, but no crystals have formed. What should I do?

This is one of the most common issues and typically points to one of two causes:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[12] The solution is not sufficiently saturated for crystals to form.

    • Solution: Gently heat the flask on a hot plate and boil off a portion of the solvent. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent.[11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal nucleation has not initiated.[12]

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for other molecules to crystallize upon.[12]

Q5: My final product is pure, but the recovery yield is very low. How can I improve this?

Low yield is often a trade-off for high purity, but it can be optimized.

  • Use the Minimum Amount of Solvent: Ensure you are using only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess will retain more of your product in the mother liquor upon cooling.[1]

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve some of your product.[7]

Q6: The purified crystals are still yellow/orange. How can I remove colored impurities?

Persistent color often indicates the presence of highly conjugated or polymeric impurities.

  • Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.[4]

    • Procedure: After dissolving the crude product in the hot solvent, remove the flask from the heat and allow it to cool slightly to prevent violent boiling over. Add a very small amount (a spatula tip) of activated charcoal to the solution.[4][14] Swirl and gently heat the mixture for a few minutes.

    • Removal: The charcoal must be removed while the solution is still hot via hot gravity filtration. If not removed, the fine black particles will contaminate your final product.

    • Caution: Use charcoal sparingly. It is not selective and can adsorb your desired compound, leading to a lower yield.[4]

Troubleshooting Recrystallization: A Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of N-ethyl-3-methyl-2-nitroaniline.

Recrystallization_Troubleshooting Start Crude N-ethyl-3-methyl-2-nitroaniline Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cool to RT, then Ice Bath Dissolve->Cool If solution is colored, consider adding charcoal here and perform hot filtration Result Collect Crystals via Filtration Cool->Result Crystals Form OilingOut Problem: Oiling Out Cool->OilingOut Liquid Layer Forms NoCrystals Problem: No Crystals Form Cool->NoCrystals Solution Remains Clear LowYield Problem: Low Yield Result->LowYield Check Mass Colored Problem: Product is Colored Result->Colored Visual Inspection SolveOiling Reheat, Add More Solvent, Ensure Very Slow Cooling OilingOut->SolveOiling SolveNoCrystals1 Boil Off Excess Solvent NoCrystals->SolveNoCrystals1 Suspect Excess Solvent SolveNoCrystals2 Scratch Flask / Add Seed Crystal NoCrystals->SolveNoCrystals2 Suspect Supersaturation SolveLowYield Use Less Initial Solvent, Ensure Thorough Cooling LowYield->SolveLowYield Optimize Next Batch SolveColored Use Activated Charcoal, Perform Hot Filtration Colored->SolveColored For Next Batch SolveOiling->Dissolve Re-attempt SolveNoCrystals1->Cool Re-attempt SolveNoCrystals2->Result Induces Crystallization SolveColored->Dissolve Incorporate Step

Caption: A troubleshooting workflow for the recrystallization of N-ethyl-3-methyl-2-nitroaniline.

Experimental Protocol: Recrystallization from a Mixed Ethanol/Water System

This protocol is a robust starting point for purifying N-ethyl-3-methyl-2-nitroaniline, adapted from general procedures for similar compounds.[1][6][7]

Materials:

  • Crude N-ethyl-3-methyl-2-nitroaniline

  • 95% Ethanol

  • Deionized Water

  • Two Erlenmeyer flasks

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude N-ethyl-3-methyl-2-nitroaniline into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid just completely dissolves.[1] It is critical to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl. Heat gently for 2-3 minutes.[4]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove insoluble impurities.[2][14] This step must be done quickly to prevent premature crystallization in the funnel.

  • Induce Saturation: Heat the clear filtrate to boiling. Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly and persistently cloudy (the "cloud point").[7] This indicates the saturation point has been reached.

  • Clarify Solution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[7]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed over a period of 20-30 minutes.[11] Rushing this step can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities from the mother liquor.[1]

  • Drying: Continue to pull a vacuum through the crystals to help dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Verification: Determine the melting point and, if possible, run an analytical test (e.g., HPLC, NMR) to confirm the purity of the final product.

References

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Online] Available at: [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Online] Available at: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Online] Available at: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. [Online Video] Available at: [Link]

  • Recrystallization. University of Wisconsin-Madison Chemistry. [Online] Available at: [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Online] Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Online Video] Available at: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Online] Available at: [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Online] Available at: [Link]

  • o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab. Studylib. [Online] Available at: [Link]

  • Synthesis method of substituted nitroaniline. Google Patents.

Sources

Troubleshooting

troubleshooting low conversion rates of N-ethyl-3-methyl-2-nitroaniline

Technical Support Center: Troubleshooting Low Conversion Rates of N-Ethyl-3-methyl-2-nitroaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion Rates of N-Ethyl-3-methyl-2-nitroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of highly deactivated, sterically hindered anilines. The synthesis of N-ethyl-3-methyl-2-nitroaniline is a classic example of a "worst-case scenario" for standard amine alkylation.

The ortho-nitro group exerts a powerful electron-withdrawing effect, drastically reducing the nucleophilicity of the amine lone pair. Compounding this, the adjacent 3-methyl group introduces severe steric hindrance, physically blocking the approach of electrophiles. This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers.

Troubleshooting Logic Diagram

G Start Low Conversion Rate N-ethyl-3-methyl-2-nitroaniline Pathway Identify Synthesis Pathway Start->Pathway Direct Direct N-Alkylation (Ethyl Halide) Pathway->Direct Reductive Reductive Amination (Acetaldehyde + Reductant) Pathway->Reductive DirectIssue Steric Hindrance & Poor Nucleophilicity Direct->DirectIssue ReductIssue Slow Imine Formation Aldehyde Reduction Reductive->ReductIssue DirectSol Use Strong Base (NaH/KOtBu) Polar Aprotic Solvent (DMF/DMSO) Temp: 0 to 25°C DirectIssue->DirectSol ReductSol Use NaBH(OAc)3 + AcOH or Pre-form Imine with Lewis Acid ReductIssue->ReductSol

Troubleshooting logic for N-ethyl-3-methyl-2-nitroaniline synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using ethyl bromide and potassium carbonate (K₂CO₃) in acetonitrile at reflux, but my conversion is stalled at <10%. Why is this happening, and how do I fix it? Causality & Solution: Your base is too weak, and the solvent cannot overcome the kinetic barrier. The basicity of 2-nitroaniline derivatives is exceptionally low due to the resonance delocalization of the amine lone pair into the ortho-nitro group (1). K₂CO₃ is insufficient to deprotonate this specific amine. Action: Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to generate the highly nucleophilic amide anion in situ. Furthermore, switch your solvent to a polar aprotic medium like anhydrous DMF or DMSO. These solvents solvate the cation (Na⁺ or K⁺) while leaving the amide anion "naked" and highly reactive for the SN2 attack on the ethyl halide (2).

Q2: I switched to NaH and DMF, but now I am seeing multiple spots on my TLC plate, including a highly non-polar byproduct. What is going wrong? Causality & Solution: You are likely observing N,N-diethylation (dialkylation). Once the first ethyl group is added, the resulting secondary amine (N-ethyl-3-methyl-2-nitroaniline) is actually more nucleophilic than the starting primary amine because the ethyl group is electron-donating. If excess base and alkylating agent are present, a second alkylation occurs rapidly. Action: Strictly control your stoichiometry. Use exactly 1.05 equivalents of NaH and 1.0 to 1.1 equivalents of ethyl iodide (preferable to bromide for faster kinetics). Add the ethyl iodide dropwise at 0°C to control the initial reaction rate, then warm to room temperature.

Q3: Direct alkylation is still yielding too many impurities due to the steric bulk of the 3-methyl group. Is there a completely different mechanistic approach I can take? Causality & Solution: Yes. When nucleophilic substitution fails due to poor nucleophilicity and steric crowding, Reductive Amination is the gold standard. By reacting 3-methyl-2-nitroaniline with acetaldehyde, you form an imine (or iminium ion) intermediate, which is then irreversibly reduced to the secondary amine. This bypasses the SN2 steric penalty entirely (3). Action: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid. For highly electron-deficient anilines like ortho-nitroanilines, the imine formation is the rate-limiting step. The mild acid catalyzes imine formation without destroying the reducing agent (4).

Quantitative Data: Method Comparison for N-Ethylation of Deactivated Anilines

Synthesis PathwayReagents (Base/Reductant)SolventTemp (°C)Typical ConversionPrimary Impurities
Direct Alkylation (Standard) K₂CO₃, Ethyl BromideMeCN80< 15%Unreacted starting material
Direct Alkylation (Strong Base) NaH, Ethyl IodideDMF0 to 2575 - 85%N,N-diethyl byproduct
Reductive Amination (Standard) Acetaldehyde, NaBH(OAc)₃DCE + AcOH2585 - 95%Trace ethanol (aldehyde reduction)
Reductive Amination (Lewis Acid) Acetaldehyde, BH₃·THF, TMSClDMF0 to 25> 90%Minimal

Self-Validating Experimental Protocols

Protocol A: Direct N-Ethylation via Amide Anion Generation

Mechanism: Deprotonation of the deactivated amine to form a reactive, unhindered nucleophile.

  • Preparation: Flame-dry a 50 mL 2-neck round-bottom flask. Flush with Argon.

  • Deprotonation: Add 3-methyl-2-nitroaniline (1.0 eq, 10 mmol) and anhydrous DMF (20 mL). Cool the solution to 0°C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.05 eq, 10.5 mmol) in small portions.

    • Validation Step: You must observe immediate hydrogen gas evolution and a deep color change (often dark red/purple), confirming the successful formation of the amide anion. If no color change occurs, your NaH has likely degraded to NaOH.

  • Alkylation: Stir at 0°C for 30 minutes. Add Ethyl Iodide (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Cool back to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (5 x 20 mL) to completely remove DMF, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination (Recommended for Highest Purity)

Mechanism: Acid-catalyzed imine formation followed by selective hydride reduction, bypassing SN2 steric limitations.

  • Imine Formation: In a dry flask under Argon, dissolve 3-methyl-2-nitroaniline (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add Acetaldehyde (1.5 eq, 15 mmol) and glacial Acetic Acid (2.0 eq, 20 mmol). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol), in three discrete portions over 15 minutes.

    • Validation Step: The reaction should remain relatively homogeneous with minimal gas evolution. NaBH(OAc)₃ is specifically chosen because it is mild enough not to reduce the unreacted acetaldehyde as rapidly as NaBH₄ would.

  • Completion: Stir at room temperature for 12 hours. Monitor by LC-MS to ensure the intermediate imine mass is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases and the pH is ~8. Extract with Dichloromethane (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. [Link]

Sources

Optimization

Section 1: Core Mechanisms of Nitroaniline Instability (FAQs)

Welcome to the Thermal Hazards & Process Safety Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic safety warnings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thermal Hazards & Process Safety Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic safety warnings. In drug development and fine chemical scale-up, treating nitroanilines as standard aromatic amines is a recipe for catastrophic reactor failure.

Here, we will dissect the thermodynamic causality behind nitroaniline instability and provide self-validating protocols to establish impenetrable safe operating envelopes for your scale-up processes.

Q1: Why do nitroanilines exhibit such violent thermal decomposition profiles compared to unsubstituted anilines? A1: The instability of nitroanilines is rooted in their molecular "push-pull" electronic structure. The amino (-NH 2​ ) group is strongly electron-donating, while the nitro (-NO 2​ ) group is strongly electron-withdrawing. This extreme polarization weakens the aromatic ring's C-NO 2​ and C-NH 2​ bonds at elevated temperatures[1].

Furthermore, the proximity of these groups—especially in ortho-nitroaniline—facilitates intramolecular hydrogen bonding, which lowers the activation energy required for proton transfer and initiates autocatalytic decomposition[1]. Once initiated, this decomposition rapidly generates non-condensable gases (N 2​ , CO 2​ ) and massive exothermic heat. For instance, the adiabatic maximum temperature rise rate for para-nitroaniline (4-nitroaniline) can reach an extreme 905.69 °C/min[2]. This rapid energy release easily overwhelms standard reactor cooling jackets, leading to catastrophic vessel rupture, as famously observed in the 1971 Monsanto Sauget plant explosion[3].

Q2: How do I define the "Temperature of No Return" (TNR) for my nitroaniline synthesis? A2: The TNR is the critical threshold where the heat generated by the reaction exceeds the maximum heat removal capacity of your cooling system[4]. To define this, you must calculate the Maximum Temperature of the Synthesis Reaction (MTSR) .

The MTSR is determined by adding the maximum adiabatic temperature rise ( ΔTad​ ) of your process to your standard operating temperature. If the MTSR intersects with the onset decomposition temperature ( Tonset​ ) of the nitroaniline intermediate, a thermal runaway is inevitable upon cooling failure[5]. A robust thermal profile ensures that the MTSR remains at least 50 °C below the Tonset​ determined via calorimetry[6].

Section 2: Quantitative Thermal Data for Nitroaniline Isomers

To optimize your temperature profiles, you must understand the isomer-specific thermal baselines. The table below summarizes the critical thermodynamic parameters that dictate safe handling limits.

Table 1: Comparative Thermal Decomposition Data for Nitroaniline Isomers

IsomerSubstituent PositionTypical Tonset​ (DSC, °C)Max Temp Rise Rate (dT/dt)max​ Primary Hazard Driver
o-Nitroaniline 1-amino-2-nitrobenzene~260 - 275Highly ExothermicIntramolecular H-bonding, proximity effect[1]
m-Nitroaniline 1-amino-3-nitrobenzene~280 - 290Highly ExothermicElectronic meta-directing effects
p-Nitroaniline 1-amino-4-nitrobenzene~280 - 300905.69 °C/min[2]Intermolecular H-bonding, autocatalysis[2]

(Note: Exact Tonset​ varies based on heating rate, confinement, and batch-specific impurities. Always validate with batch-specific thermal screening[5].)

Section 3: Experimental Protocol for Thermal Hazard Assessment

To establish a safe temperature profile, you cannot rely on a single analytical method. You must build a self-validating system where initial screening data dictates the parameters for rigorous adiabatic testing[7].

Step 1: Primary Screening via Differential Scanning Calorimetry (DSC)

Purpose: To identify the onset temperature and total energy potential.

  • Weigh 2–5 mg of the nitroaniline sample into a high-pressure gold-plated or stainless-steel crucible. Causality: High-pressure crucibles are mandatory to retain volatile decomposition products and accurately capture the full exothermic event.

  • Scan from 25 °C to 400 °C at a heating rate of 5 °C/min under a nitrogen atmosphere[8].

  • Validation Check: Identify the onset temperature ( Tonset​ ) and integrate the exothermic peak to find the heat of decomposition ( ΔHd​ ). If ΔHd​>100 J/g, the material possesses sufficient energy to sustain a thermal runaway, mandating immediate progression to Step 2[7].

Step 2: Adiabatic Profiling via Accelerating Rate Calorimetry (ARC)

Purpose: To simulate a catastrophic plant cooling failure and validate DSC findings.

  • Load 1–2 g of the sample into a spherical titanium ARC bomb. Causality: Titanium provides a low thermal inertia factor ( ϕ ), closely mimicking the near-adiabatic conditions of a large-scale industrial reactor[2].

  • Execute a "Heat-Wait-Search" (HWS) program starting 50 °C below the DSC-determined Tonset​ .

  • The ARC will detect self-heating rates as low as 0.02 °C/min. Once detected, the system shifts to adiabatic mode, tracking the temperature and pressure rise until decomposition is complete[3].

  • Data Extraction: Extract the Time to Maximum Rate ( TMRad​ ) and the maximum temperature rise rate ( (dT/dt)max​ )[2].

Step 3: Process Optimization & MTSR Calculation
  • Calculate the adiabatic temperature rise ( ΔTad​ ) of your intended synthesis using a reaction calorimeter (e.g., EasyMax)[6].

  • Calculate the theoretical maximum temperature: MTSR = Tprocess​+ΔTad​ .

  • Final Safety Gate: Cross-reference the MTSR with your ARC data. Ensure the TMRad​ at the MTSR is greater than 24 hours. If TMRad​<24 hours, you must lower the Tprocess​ or decrease the reagent dosing rate to stretch the heat release over a longer period, thereby preventing runaway[6].

Section 4: Process Safety Workflow Visualization

ProcessFlow Start Nitroaniline Process Initiation DSC DSC Screening Extract T_onset & ΔH Start->DSC ARC ARC Adiabatic Test Extract TMR_ad & dT/dt_max DSC->ARC If ΔH > 100 J/g CalcMTSR Calculate MTSR (Process Temp + ΔT_ad) ARC->CalcMTSR Decision Is MTSR < T_onset & TMR_ad > 24h? CalcMTSR->Decision Safe Safe Operating Envelope Approved Decision->Safe YES Unsafe Runaway Risk! Lower Temp / Dosing Rate Decision->Unsafe NO Unsafe->Start Redesign Process

Caption: Logical workflow for establishing a self-validating thermal safety envelope for nitroanilines.

References

  • Benchchem. "A Comparative Guide to the Thermal Stability of Nitroaniline Isomers."1

  • Dongfang Hu, Jiaming Li, Zixin Ye, Jiong Ding. "Characterization of thermal decomposition behavior of nitroaniline compounds with diverse functional groups by multiple calorimetric methods." ResearchGate (Oct 2024). 2

  • University of Michigan. "Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment." 4

  • Process Safety Progress / Sci-Hub. "The interpretation of thermal analytical data in the determination of a safe operating envelope for the pilot plant scale-up of chemical processes." 7

  • ResearchGate. "Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure." 5

  • G.C. Vincent. "Rupture of a Nitroaniline Reactor." Chemical Engineering Progress (Jan 1971). 3

  • Maximum Academic Press. "Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA)." 6

  • Journal of the American Chemical Society. "Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials."8

Sources

Troubleshooting

removing unreacted precursors from N-ethyl-3-methyl-2-nitroaniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating N-ethyl-3-methyl-2-nitroaniline from its synthetic precursors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating N-ethyl-3-methyl-2-nitroaniline from its synthetic precursors.

When synthesizing secondary anilines via N-alkylation or reductive amination, the most persistent impurity is often the unreacted primary amine (3-methyl-2-nitroaniline). Because both compounds share a highly polar ortho-nitro group, their retention factors ( Rf​ ) on standard silica gel are nearly identical, rendering traditional column chromatography ineffective.

This guide provides field-proven, self-validating protocols that bypass chromatographic limitations by exploiting the steric and kinetic differences between primary and secondary amines.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does standard acid-base extraction fail to separate 3-methyl-2-nitroaniline from N-ethyl-3-methyl-2-nitroaniline? A: Traditional amine purification relies on protonating the amine with dilute acid (e.g., 1M HCl) to drive it into the aqueous phase. However, the strongly electron-withdrawing ortho-nitro group delocalizes the nitrogen lone pair via resonance, drastically reducing basicity. The pKa of the conjugate acid for these nitroanilines is typically < 2. Consequently, neither the primary nor the secondary amine protonates efficiently in dilute acid, causing both to remain in the organic phase [[1]](1].

Q2: If chromatography and acid washes fail, what is the chemical logic for separation? A: We must exploit steric hindrance and nucleophilicity . In N-ethyl-3-methyl-2-nitroaniline, the nitrogen lone pair is severely shielded by the adjacent ethyl group, the ortho-nitro group, and the meta-methyl group. The primary amine lacks the ethyl group, making it significantly more nucleophilic. By introducing an electrophilic reagent (like an isocyanate or an anhydride), we can selectively react with the primary amine while the secondary amine remains untouched [2].

Q3: How do I remove excess ethylating agent (e.g., ethyl iodide or acetaldehyde)? A: Alkylating agents like ethyl iodide (bp ~72°C) are highly volatile. Before attempting amine separation, the crude mixture should be subjected to rotary evaporation under reduced pressure (e.g., 40°C at 50 mbar). This completely strips the volatile precursors, leaving only the mixed amines.

Part 2: Validated Purification Protocols

Protocol A: Solid-Phase Scavenging (Ideal for High-Throughput / Small Scale)

This protocol utilizes a polymer-supported (PS) isocyanate resin. The unreacted primary amine attacks the isocyanate to form a stable urea linkage, permanently tethering it to the insoluble resin. The sterically hindered secondary amine does not react and is easily recovered [3].

Step-by-Step Methodology:

  • Preparation: Concentrate the crude reaction mixture via rotary evaporation to remove any volatile alkylating agents.

  • Solvation: Dissolve the crude amine mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of ~0.1 M.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (based on the estimated molar amount of unreacted primary amine).

  • Agitation: Shake or gently stir the suspension at room temperature for 4–6 hours. Causality note: Do not use magnetic stir bars at high speeds, as they will mechanically shear the polymer beads and clog your filters.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin cake with 2 column volumes of DCM to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield pure N-ethyl-3-methyl-2-nitroaniline.

G Start Crude Mixture (Sec-Amine + Pri-Amine) Evap Evaporate Volatiles Start->Evap Resin Add PS-Isocyanate Resin Evap->Resin Filter Filter Suspension Resin->Filter Product Pure Secondary Amine (Filtrate) Filter->Product Waste Resin-Bound Primary Amine (Discard) Filter->Waste

Workflow for scavenger resin-based primary amine removal.

Protocol B: Succinic Anhydride Derivatization (Ideal for Scale-Up)

For multi-gram scales where resin costs are prohibitive, liquid-liquid phase separation can be engineered via derivatization. Reacting the mixture with succinic anhydride selectively converts the primary amine into a succinamic acid (containing a free carboxylic acid).

Step-by-Step Methodology:

  • Reaction: Dissolve the crude mixture in DCM. Add 1.5 equivalents of succinic anhydride and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Incubation: Stir at room temperature for 2–3 hours. The primary amine selectively opens the anhydride ring.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.5).

  • Extraction: Shake vigorously and allow the layers to separate. Causality note: The basic aqueous layer deprotonates the newly formed carboxylic acid on the primary amine derivative, forcing it into the aqueous phase as a highly soluble sodium salt.

  • Recovery: Collect the organic layer (containing the unreacted secondary amine). Wash once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the purified N-ethyl-3-methyl-2-nitroaniline.

G Mix Mixed Amines in DCM Anhydride Add Succinic Anhydride Mix->Anhydride React Selective Derivatization Anhydride->React Extract Aqueous Base Wash (pH 9) React->Extract Org Organic Phase: Secondary Amine Extract->Org Aq Aqueous Phase: Derivatized Primary Amine Extract->Aq

Chemical derivatization and phase separation logic.

Part 3: Quantitative Method Comparison

To assist in selecting the appropriate purification strategy for your specific workflow, consult the comparative data below:

ParameterProtocol A: Scavenger ResinProtocol B: DerivatizationTraditional Silica Gel
Primary Amine Removal Efficiency > 99%~ 95 - 98%< 40% (Co-elution)
Secondary Amine Recovery 90 - 95%85 - 90%Variable
Processing Time 4 - 6 hours3 - 4 hours8+ hours
Scalability Low to Medium (< 5g)High (> 50g)Low
Cost per Gram of Crude HighLowMedium
Self-Validating Mechanism Covalent tetheringpH-driven phase switchNone (relying on Rf​ )

Note: For highly specific downstream applications requiring extreme purity, Protocol A is recommended due to the absolute nature of the solid-phase covalent capture [4].

References

  • Booth, R. J., & Hodges, J. C. "Scavenger resin and processes for the use thereof (US6897262B2)." Google Patents.
  • Covalent Scavengers for Primary and Secondary Amines. ResearchGate. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101043771, 4-bromo-N-ethyl-3-methyl-2-nitroaniline." PubChem. URL:[Link]

  • Purification of secondary alkyl amines (US3864402A). Google Patents.

Sources

Optimization

Technical Support Center: Aqueous Formulation &amp; Solubility Troubleshooting

Target Molecule: N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2) Prepared by: Senior Application Scientist, Preclinical Formulation Support Target Audience: Formulation Scientists, Medicinal Chemists, and Pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2) Prepared by: Senior Application Scientist, Preclinical Formulation Support Target Audience: Formulation Scientists, Medicinal Chemists, and Pharmacologists

Welcome to the Technical Support Center. Formulating highly lipophilic, sterically hindered aromatic amines for aqueous biological assays is a notorious bottleneck in drug development. This guide provides field-validated, mechanistic solutions to overcome the severe aqueous insolubility of N-ethyl-3-methyl-2-nitroaniline.

Molecular Profiling & The Root Cause of Insolubility (FAQ)

Q: Why is N-ethyl-3-methyl-2-nitroaniline almost completely insoluble in aqueous buffers? A: The insolubility is driven by a combination of high lipophilicity and unfavorable hydrogen-bonding dynamics. The molecule features hydrophobic ethyl and methyl groups, which significantly increase its partition coefficient (estimated LogP ~3.7 based on structural analogues) (1)[1]. More critically, the secondary amine (N-ethyl) and the ortho-nitro group engage in strong intramolecular hydrogen bonding. This internal lock prevents the amine from acting as a hydrogen bond donor to surrounding water molecules, drastically increasing the energetic penalty of aqueous solvation (2)[2].

Q: Can I just lower the pH to protonate the amine and form a soluble salt? A: No. While pH adjustment is a standard chemical approach for basic amines, the strong electron-withdrawing nature of the ortho-nitro group delocalizes the lone pair on the nitrogen, severely depressing its pKa. Protonating this specific amine would require an extremely acidic pH (likely < 1.0), which is incompatible with physiological assays and will cause the compound to immediately precipitate upon neutralization in standard PBS or cell culture media (3)[3].

Troubleshooting Formulation Failures (FAQ)

Q: I dissolved the compound in 100% DMSO, but it instantly crashes out as a cloudy suspension when I dilute it into my assay buffer. How do I fix this? A: You are experiencing "solvent shift" precipitation. When the DMSO stock is introduced to water, the dielectric constant of the microenvironment spikes. The hydrophobic molecules rapidly self-associate and nucleate into crystals before they can disperse (). The Solution: You must use a precipitation inhibitor (e.g., HPMC or PVP) in your aqueous buffer prior to adding the DMSO stock. These polymers coat the nascent drug nuclei via steric hindrance, trapping the compound in a metastable, supersaturated state long enough for your assay to complete.

Q: My in vivo study requires a strictly aqueous vehicle without organic solvents. What is the best approach? A: For solvent-free aqueous delivery, inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic aromatic ring and alkyl chains of N-ethyl-3-methyl-2-nitroaniline fit thermodynamically into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures water solubility (4)[4].

Quantitative Strategy Comparison

Table 1: Comparative Efficacy of Solubility Enhancement Strategies for Nitroanilines

StrategyMechanism of ActionEst. Aqueous Solubility LimitPrimary ApplicationStability Profile
Co-Solvency (DMSO/EtOH) Disrupts water hydrogen-bond network100 - 500 µg/mL (Assay dependent)In vitro biochemical assaysLow (Prone to rapid nucleation)
Micellar (Tween-80) Encapsulation in hydrophobic core1 - 5 mg/mLCell-based/Membrane assaysMedium (Dilution sensitive)
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation5 - 15 mg/mLIn vivo PK/PD dosingHigh (Thermodynamically stable)
Nanosuspension Particle size reduction (↑ surface area)> 20 mg/mL (as suspension)High-dose toxicologyHigh (Kinetically stabilized)

Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Kneading Method)

Self-Validating System: The transition of the mixture from a gritty paste to a smooth, uniform consistency indicates successful complexation. Final validation is performed via Dynamic Light Scattering (DLS) to ensure the absence of free drug aggregates (>1000 nm).

  • Molar Ratio Calculation: Weigh N-ethyl-3-methyl-2-nitroaniline and HP-β-CD at a 1:2 molar ratio. Causality: A 1:2 ratio is required for ortho-substituted anilines to account for steric hindrance at the cyclodextrin cavity entrance, ensuring complete encapsulation.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of purified water (approx. 10% w/w) to form a thick paste. Causality: Water acts as a molecular lubricant, lowering the activation energy required for the drug to displace the enthalpy-rich water molecules naturally residing inside the cyclodextrin cavity.

  • Kneading: Slowly add the target compound to the paste. Triturate continuously for 45–60 minutes until a homogenous paste is achieved.

  • Drying & Reconstitution: Lyophilize the paste for 24 hours. The resulting powder can be reconstituted in standard PBS without precipitation.

Protocol B: Kinetically Stabilized Micellar Dispersion (Solvent-Shift)

Self-Validating System: The final solution must be optically clear. Any turbidity indicates the drug has exceeded the micellar capacity and is nucleating.

  • Stock Preparation: Dissolve the compound in 100% DMSO at 50 mM.

  • Surfactant Priming: Prepare an aqueous buffer containing 0.5% (v/v) Tween-80 and 0.1% (w/v) HPMC. Causality: Tween-80 forms the hydrophobic micelles, while HPMC acts as a polymeric precipitation inhibitor that sterically blocks crystal growth if molecules escape the micelles.

  • Vortex-Assisted Injection: While vigorously vortexing the surfactant buffer, inject the DMSO stock dropwise (final DMSO concentration ≤ 1%). Causality: Vigorous mixing is critical. If the DMSO stock is added too quickly, local supersaturation occurs, leading to irreversible crystallization before the surfactant can encapsulate the drug.

Formulation Decision Workflow

FormulationWorkflow Start N-ethyl-3-methyl-2-nitroaniline Aqueous Incompatibility Analyze Define Assay Tolerance & Volume Start->Analyze Initiate Troubleshooting Cosolvent Co-Solvent + Inhibitor (DMSO + HPMC) Analyze->Cosolvent In vitro / High organic tolerance Cyclodextrin Inclusion Complex (HP-β-CD) Analyze->Cyclodextrin In vivo / Strict aqueous req. Surfactant Micellar System (Tween-80) Analyze->Surfactant Cell-based / Membrane assays Validate DLS & LC-MS Validation Cosolvent->Validate Confirm no nano-crystals Cyclodextrin->Validate Confirm encapsulation Surfactant->Validate Confirm optical clarity

Fig 1. Decision matrix for resolving N-ethyl-3-methyl-2-nitroaniline solubility issues.

References

  • Source: ijpca.
  • Source: japer.
  • Source: PMC (nih.gov)
  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity Source: MDPI URL
  • Source: PubChem (nih.gov)

Sources

Troubleshooting

Technical Support Center: Column Chromatography Separation of N-ethyl-3-methyl-2-nitroaniline Isomers

Prepared by: Senior Application Scientist, Advanced Purification Technologies This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals encountering challenges with the preparative separation of N-ethyl-3-methyl-2-nitroaniline positional isomers via column chromatography. The structural similarity of these isomers presents a significant purification challenge, demanding a nuanced and systematic approach. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols grounded in established chromatographic principles.

Understanding the Separation Challenge: Physicochemical Properties

The successful separation of positional isomers hinges on exploiting subtle differences in their physical and chemical properties. For N-ethyl-3-methyl-2-nitroaniline and its related isomers, the relative positions of the nitro, ethylamino, and methyl groups dictate polarity, steric hindrance, and the potential for intramolecular hydrogen bonding. These factors directly influence the molecule's interaction with the stationary phase.

The 2-nitro configuration allows for potential intramolecular hydrogen bonding between the nitro group's oxygen and the amine proton (if present) or steric interactions with the N-ethyl group. This can shield the polar functional groups, reducing the molecule's overall apparent polarity and leading to faster elution in normal-phase chromatography compared to isomers where such interactions are absent[1]. The position of the methyl group further modulates the electronic effects and dipole moment.

Table 1: Comparative Physicochemical Properties of N-substituted Nitroaniline Isomers

Property N-ethyl-3-methyl-2-nitroaniline N-ethyl-N-methyl-3-nitroaniline Note / Implication for Chromatography
Molecular Formula C₉H₁₂N₂O₂[2] C₉H₁₂N₂O₂[3] Identical mass necessitates chromatographic separation over mass-based techniques.
Molecular Weight 180.20 g/mol [2] 180.20 g/mol [3] Isomers are not separable by mass.
Topological Polar Surface Area (TPSA) 55.17 Ų[2] 49.1 Ų[3] The secondary amine (N-H) contributes to a higher TPSA, suggesting stronger interaction with a polar stationary phase (e.g., silica gel) and slower elution.
Predicted LogP 2.34[2] 2.5[3] A higher LogP indicates lower polarity. The tertiary amine is predicted to be slightly less polar, suggesting a faster elution time.
Hydrogen Bond Donors 1[2] 0[3] The presence of an N-H donor allows for strong hydrogen bonding with silanol groups on silica, leading to significant retention.

| Hydrogen Bond Acceptors | 3[2] | 3[3] | Both isomers can accept hydrogen bonds via the nitro group oxygens and the amine nitrogen. |

Core Methodology: From TLC to Purified Isomers

A systematic workflow is critical for developing a robust separation protocol. The process begins with small-scale optimization using Thin-Layer Chromatography (TLC) before scaling up to preparative column chromatography.[4]

G cluster_0 A Crude Isomer Mixture B TLC Mobile Phase Optimization A->B C Prepare Slurry & Pack Column B->C D Load Sample C->D E Elute Column (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions & Evaporate Solvent G->H I Purity & Identity Confirmation (HPLC, NMR) H->I J Isolated Pure Isomers H->J

Caption: Method development workflow for isomer separation.

Experimental Protocol

Step 1: TLC Optimization The goal is to find a solvent system where the isomers are well-separated and the target compound has an Rf value ideally between 0.2 and 0.3.[4]

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Prepare Test Solvents: Create a series of mobile phases with varying polarity. Good starting points are mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3).[4]

  • Spot and Develop: Spot the crude mixture onto the plates and develop them in chambers containing the different solvent systems.

  • Analyze: Visualize the spots under UV light. The optimal solvent system will show baseline separation between the isomer spots. The less polar isomer will have a higher Rf value.[5]

Step 2: Column Preparation (Slurry Method) The slurry method is highly recommended as it minimizes the risk of cracks and channels in the stationary phase bed.[4]

  • Select Column: Choose a glass column with a diameter and length appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).

  • Prepare Slurry: In a beaker, mix silica gel (e.g., 230-400 mesh) with your chosen starting mobile phase to form a consistent, pourable slurry.

  • Pack Column: With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain the solvent, continuously tapping the column gently to ensure even packing. Add a layer of sand on top to protect the silica bed.

  • Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and stable.

Step 3: Sample Loading

  • Dissolve Sample: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a weak solvent like dichloromethane.

  • Load onto Column: Carefully pipette the dissolved sample onto the top layer of sand.

  • Adsorb Sample: Drain the solvent just until the sample is absorbed into the sand layer.

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the mobile phase to the top of the column. Use either an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[6]

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions depends on the separation quality observed on TLC.

Step 5: Analysis and Pooling

  • Monitor with TLC: Spot every few collected fractions on a TLC plate to determine which contain the separated, pure isomers.

  • Combine Fractions: Combine the fractions that contain only a single, pure isomer.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

This section addresses common issues encountered during the separation of N-ethyl-3-methyl-2-nitroaniline isomers in a question-and-answer format.

G Problem Identify Problem PoorSep Poor or No Separation Problem->PoorSep Streaking Bands are Streaking or Tailing Problem->Streaking NoElution Compound Not Eluting Problem->NoElution CheckTLC Review TLC Data PoorSep->CheckTLC CheckLoad Column Overloaded? Streaking->CheckLoad AddBase Add Basic Modifier (e.g., 0.1% TEA) Streaking->AddBase IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity RfTooClose Rf Values Too Close? CheckTLC->RfTooClose Yes RfOK Good TLC Separation? CheckTLC->RfOK No ChangeSolvent Decrease Mobile Phase Polarity RfTooClose->ChangeSolvent UseGradient Use a Shallower Gradient RfTooClose->UseGradient RfOK->CheckLoad ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes

Caption: Troubleshooting decision tree for column chromatography.

Q: Why am I seeing poor separation of my isomers on the column, even though they looked separate on the TLC plate?

A: This is a common issue that can arise from several factors during the scale-up from analytical TLC to preparative column chromatography.

  • Causality: The dynamics of a column are different from a TLC plate. Overloading the column is the most frequent cause. When too much sample is loaded, the stationary phase becomes saturated, and the separation bands broaden significantly, leading to overlap.[7]

  • Troubleshooting Steps:

    • Reduce Sample Load: As a rule of thumb, the amount of sample should be 1-5% of the mass of the stationary phase. Try repeating the column with half the amount of crude material.

    • Check Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure you are using the slurry method and that the packing is uniform and stable before loading.

    • Optimize Elution: If the TLC separation was marginal, the band broadening on the column might be enough to eliminate it. Consider using a shallower gradient or a slightly less polar isocratic mobile phase to increase the resolution between the isomers.

Q: My compound bands are streaking (tailing) down the column. What is causing this?

A: Tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.

  • Causality: N-ethyl-3-methyl-2-nitroaniline is a basic amine. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). These sites can strongly and sometimes irreversibly bind to your basic compound, causing it to "drag" or "tail" during elution instead of moving as a compact band.[7]

  • Troubleshooting Steps:

    • Add a Basic Modifier: This is the most effective solution. Add a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase.[8] The modifier will compete with your analyte for the acidic silanol sites, effectively masking them and allowing your compound to elute with a much-improved peak shape.

    • Check for Overloading: Severe overloading can also manifest as tailing. Ensure your sample load is appropriate for your column size.

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a deactivated silica gel or a more basic stationary phase like alumina.

Q: My compound loaded onto the column but is not eluting, even after I've passed a large volume of the mobile phase. Why is it stuck?

A: This indicates that the mobile phase is not strong (polar) enough to displace your compound from the stationary phase.

  • Causality: The compound has a stronger affinity for the stationary phase than for the mobile phase. This happens when the eluent polarity is too low for the specific analyte.[6]

  • Troubleshooting Steps:

    • Gradually Increase Eluent Polarity: Do not make a drastic jump in polarity, as this can crack the silica bed or cause impurities to elute with your compound. If you are using a 9:1 Hexane:Ethyl Acetate mixture, try switching to an 8:2 or 7:3 mixture.[6]

    • Confirm Compound Stability: Ensure your compound is not degrading on the acidic silica gel, which can sometimes happen with sensitive molecules.

    • Perform a "Flush": If the compound still won't elute and you need to recover it, you can flush the column with a very polar solvent like pure ethyl acetate or even methanol. Be aware that this will likely elute everything remaining on the column, so the resulting fraction will be impure but can be re-purified after solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for the positional isomers of N-ethyl-3-methyl-2-nitroaniline?

A: The elution order in normal-phase chromatography is from least polar to most polar. For nitroaniline isomers, the ortho-isomer is generally the least polar due to intramolecular hydrogen bonding, which masks the polar groups and reduces interaction with the silica gel.[1][9] Therefore, the 2-nitro isomers are expected to elute before other isomers (e.g., 3-nitro or 4-nitro). The relative position of the methyl group will further fine-tune this polarity, but the dominant effect is typically the ortho-nitro group.

Q2: Can I use a pre-packed flash chromatography cartridge instead of a glass column?

A: Absolutely. Flash chromatography is a modern, higher-pressure version of column chromatography that offers faster separations and often better resolution. The principles of method development are identical: use TLC to determine the optimal mobile phase, then translate that to the flash system. All troubleshooting steps regarding solvent polarity and basic modifiers apply equally.

Q3: My column performance seems to degrade after a few uses, even with the same sample type. What could be the cause?

A: Column degradation is often due to either irreversible adsorption of highly polar impurities or chemical modification of the stationary phase. Amines, in particular, can be problematic. If your solvents (like isopropanol) contain trace amounts of ketone impurities (acetone), these can react with the amine functional groups on a specialized amino-column to form a Schiff base, permanently altering the stationary phase. For standard silica, strongly basic compounds can slowly dissolve the silica over time. It is best practice to consider columns as consumables, especially when purifying amines.

Q4: How do I remove the triethylamine (TEA) from my final product?

A: TEA is volatile (boiling point ~89 °C) but can be persistent. After evaporating the solvent from your pooled fractions, co-evaporation with a solvent like methanol or dichloromethane on a rotary evaporator can help remove residual TEA. If it persists, a simple acid-base extraction can be performed: dissolve the sample in a non-polar organic solvent (like ether or ethyl acetate), wash with a dilute acid (e.g., 1% HCl) to protonate and extract the TEA into the aqueous layer, then wash with brine and dry the organic layer. Ensure your target compound is not acid-sensitive before performing this step.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-5-nitroaniline.
  • Benchchem. (n.d.). A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications.
  • Chromatography Forum. (2009). Amine column degradation.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1328-1330.
  • Edubirdie. (n.d.). Column Chromatography.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • Scribd. (n.d.). Analyzing Nitroaniline Isomers via TLC. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography?.
  • Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.
  • Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Scribd. (n.d.). Radial Chromatography For The Separation of Nitroaniline Isomers.
  • PubChem. (n.d.). N-ethyl-N-methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characterization of N-ethyl-3-methyl-2-nitroaniline

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for the characterization of N-ethyl-3-methyl-2-nitroaniline. In the absence of a directly published spectrum for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for the characterization of N-ethyl-3-methyl-2-nitroaniline. In the absence of a directly published spectrum for this specific molecule, this document leverages a comparative approach, drawing on experimental and theoretical data from structurally analogous compounds and established FTIR correlation principles. This methodology allows for a robust and scientifically grounded prediction of its characteristic spectral features, providing a valuable reference for researchers in synthetic chemistry, materials science, and drug development.

The Scientific Rationale: Characterization by Analogy

The principle of functional group analysis in FTIR spectroscopy allows for the prediction of the vibrational modes of a molecule based on its constituent parts. The spectrum of N-ethyl-3-methyl-2-nitroaniline is primarily determined by the vibrations of its key functional groups: the secondary aromatic amine (N-H), the nitro group (NO₂), the aromatic ring (C-H and C=C), and the aliphatic ethyl and methyl groups (C-H).

By examining the known FTIR spectra of parent molecules like 2-nitroaniline and related substituted anilines, we can confidently assign the expected absorption bands for N-ethyl-3-methyl-2-nitroaniline. The electronic and steric effects of the N-ethyl and 3-methyl substituents will induce predictable shifts in the vibrational frequencies of the core 2-nitroaniline structure. This comparative analysis forms the basis of the characterization outlined in this guide.

Experimental Workflow: Acquiring a High-Quality FTIR Spectrum

To experimentally verify the predictions made in this guide, the following protocol for obtaining a high-quality FTIR spectrum of N-ethyl-3-methyl-2-nitroaniline is recommended.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample N-ethyl-3-methyl- 2-nitroaniline Sample Mix Grind Sample with KBr Sample->Mix KBr Dry KBr Powder KBr->Mix Pellet Press into a Thin Pellet Mix->Pellet FTIR FTIR Spectrometer Pellet->FTIR Place in sample holder Scan Record Spectrum (4000-400 cm⁻¹) FTIR->Scan Process Baseline Correction & Normalization Scan->Process Identify Identify Characteristic Absorption Bands Process->Identify Compare Compare with Reference Data Identify->Compare

Caption: Workflow for the FTIR analysis of N-ethyl-3-methyl-2-nitroaniline.

Detailed Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of high-purity N-ethyl-3-methyl-2-nitroaniline with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition:

    • Record the FTIR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[2]

    • Use a Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector for good sensitivity.

  • Data Processing:

    • Perform baseline correction and normalization of the acquired spectrum.

    • Identify the peak frequencies of the absorption bands.

Predicted FTIR Absorption Bands and Comparative Analysis

The following sections detail the expected absorption bands for N-ethyl-3-methyl-2-nitroaniline, with comparisons to related molecules.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of N-H and C-H bonds.

Vibrational Mode Expected Range (cm⁻¹) Intensity Comparative Notes and Rationale
N-H Stretch3400 - 3300MediumIn 2-nitroaniline, the N-H stretches appear as two bands (asymmetric and symmetric) due to the primary amine. For the secondary amine in the target molecule, a single, slightly broader band is expected. The presence of the ortho nitro group can lead to intramolecular hydrogen bonding, which may shift this band to a lower wavenumber.
Aromatic C-H Stretch3100 - 3000Medium to WeakThese bands are characteristic of the C-H stretching on the benzene ring.[3] Their positions are generally consistent across substituted benzenes.
Aliphatic C-H Stretch (Ethyl & Methyl)3000 - 2850MediumAsymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups will appear in this range. The presence of multiple peaks is expected.[3]
Mid-Frequency Region (2500-1500 cm⁻¹)

This region is crucial for identifying the nitro group and aromatic ring vibrations.

Vibrational Mode Expected Range (cm⁻¹) Intensity Comparative Notes and Rationale
C=C Aromatic Ring Stretch1625 - 1575Medium to StrongMultiple bands are expected in this region due to the C=C stretching vibrations within the benzene ring. The substitution pattern influences the exact positions and intensities of these bands.
N-H Bending1650 - 1550MediumThis bending vibration (scissoring) of the secondary amine is expected in this region.
NO₂ Asymmetric Stretch1570 - 1490StrongThis is a characteristic and intense absorption for nitro compounds.[4][5] Its position can be influenced by the electronic environment.
C-H Bending (Aliphatic)1470 - 1450MediumScissoring and bending vibrations of the CH₂ and CH₃ groups.[3]
Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of bending and stretching vibrations that are unique to the molecule as a whole.

Vibrational Mode Expected Range (cm⁻¹) Intensity Comparative Notes and Rationale
NO₂ Symmetric Stretch1390 - 1300StrongAnother strong and characteristic absorption for the nitro group.[4][5]
C-N Stretch (Aromatic Amine)1335 - 1250StrongThe stretching vibration of the bond between the nitrogen and the aromatic ring.[6]
C-H Out-of-Plane Bending (Aromatic)900 - 675StrongThe pattern of these strong bands is highly indicative of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, specific patterns of bands are expected in this region.
NO₂ Bending~850MediumThe bending (scissoring) vibration of the nitro group.

Tabulated Comparison of Expected vs. Reference Compound Data

The following table summarizes the key expected absorption bands for N-ethyl-3-methyl-2-nitroaniline and compares them with the experimentally observed values for 2-nitroaniline.

Functional Group Vibration 2-Nitroaniline (Experimental, cm⁻¹) [7][8]N-ethyl-3-methyl-2-nitroaniline (Predicted, cm⁻¹) Reason for Predicted Shift
N-H Stretch~3480, ~3370 (asym & sym)~3350Primary to secondary amine, potential for intramolecular H-bonding.
Aromatic C-H Stretch~3100 - 3000~3100 - 3000Generally consistent for aromatic systems.
Aliphatic C-H StretchN/A~2980 - 2850Introduction of ethyl and methyl groups.
C=C Aromatic Stretch~1620, ~1570~1610, ~1580Substitution pattern affects ring vibrations.
NO₂ Asymmetric Stretch~1507~1510Electronic effects of alkyl groups are generally small.
NO₂ Symmetric Stretch~1345~1350Electronic effects of alkyl groups are generally small.
C-N Stretch~1260~1270N-ethyl group may slightly strengthen the C-N bond.

Conclusion

The FTIR spectrum of N-ethyl-3-methyl-2-nitroaniline can be effectively characterized through a comparative analysis with structurally related compounds. The key spectral features to confirm its identity are the single N-H stretching band around 3350 cm⁻¹, the characteristic strong absorptions of the NO₂ group (asymmetric and symmetric stretches), the presence of aliphatic C-H stretches, and the specific pattern of C-H out-of-plane bending bands in the fingerprint region indicative of a 1,2,3-trisubstituted aromatic ring. This guide provides a robust framework for the interpretation of the experimental FTIR spectrum of N-ethyl-3-methyl-2-nitroaniline.

References

  • Sundaraganesan, N., Ilangovan, S., & Mohan, S. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87–94.
  • ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]

  • Scribd. (n.d.). Vibrational and Thermal Analysis of 2-Nitroaniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 2-nitroaniline – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogram of 2-nitroaniline. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Journal of Molecular Modeling, 17(3), 752-766.
  • Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Millersville University. (n.d.). IR Chart. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for N-ethyl-3-methyl-2-nitroaniline Detection

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of N-ethyl-3-methyl-2-nitroaniline. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of N-ethyl-3-methyl-2-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the strategic decisions and scientific rationale that underpin robust and reliable analytical method development.

N-ethyl-3-methyl-2-nitroaniline, a substituted nitroaromatic amine, is a compound of interest in various chemical and pharmaceutical syntheses. Accurate and precise quantification is critical for process monitoring, impurity profiling, and quality control. This guide will compare two primary reversed-phase HPLC (RP-HPLC) approaches, detailing the experimental choices and validation requirements that ensure data integrity and regulatory compliance.

The Logic of Method Development: A Foundational Workflow

Effective HPLC method development is a systematic process. The goal is to achieve a specific analytical objective, which in this case is the accurate quantification of N-ethyl-3-methyl-2-nitroaniline. This process begins with understanding the analyte's properties and culminates in a fully validated, robust method. The physicochemical properties of N-ethyl-3-methyl-2-nitroaniline, such as its molecular weight of 180.20 g/mol and predicted LogP of approximately 2.3-2.5, suggest moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[1][2]

The workflow for developing and validating an HPLC method is a multi-stage process that ensures the final method is fit for its intended purpose.[3]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation (ICH Q2(R2)) Analyte Analyte Characterization (N-ethyl-3-methyl-2-nitroaniline) ColumnSelection Column Selection (C18 vs. Phenyl-Hexyl) Analyte->ColumnSelection Informs initial choice MobilePhase Mobile Phase Optimization (ACN vs. MeOH, pH) ColumnSelection->MobilePhase Dictates solvent polarity Detector Detector Settings (Wavelength Scan) MobilePhase->Detector Gradient Isocratic vs. Gradient Elution Detector->Gradient Proceed to optimization FlowRate Flow Rate & Temperature Gradient->FlowRate SST System Suitability Testing (USP <621>) FlowRate->SST Specificity Specificity & Forced Degradation SST->Specificity Once suitability is met Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Logical workflow for HPLC method development and validation.

Comparative Analysis of Stationary Phases and Mobile Phases

The choice of stationary and mobile phases is the cornerstone of chromatographic separation in RP-HPLC.[4] For N-ethyl-3-methyl-2-nitroaniline, we will compare two common approaches: a traditional C18 column with an acetonitrile-based mobile phase and a Phenyl-Hexyl column with a methanol-based mobile phase. The C18 column separates primarily based on hydrophobic interactions, while the Phenyl-Hexyl phase introduces pi-pi interactions, which can offer alternative selectivity for aromatic compounds.

Method 1: The Workhorse - C18 with Acetonitrile

This method represents the most common starting point for the analysis of moderately non-polar small molecules. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

Method 2: Alternative Selectivity - Phenyl-Hexyl with Methanol

This approach is chosen to exploit the aromatic nature of N-ethyl-3-methyl-2-nitroaniline. The phenyl groups on the stationary phase can interact with the benzene ring of the analyte, potentially improving resolution from closely related impurities. Methanol is a suitable protic solvent that can modulate these interactions.

The following table summarizes the proposed starting conditions for these two methods.

ParameterMethod 1: C18 with AcetonitrileMethod 2: Phenyl-Hexyl with MethanolRationale for Comparison
Stationary Phase C18 (Octadecyl Silane), 5 µm, 250 x 4.6 mmPhenyl-Hexyl, 5 µm, 250 x 4.6 mmTo compare separation based on hydrophobicity (C18) versus mixed-mode (hydrophobicity and pi-pi interactions) for an aromatic analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidMethanol:Water (70:30 v/v) with 0.1% Formic AcidAcetonitrile generally provides better peak shape for basic compounds, while methanol can alter selectivity. Formic acid is added to control the ionization of the aniline moiety and improve peak shape.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CTo ensure reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection Wavelength 265 nm (or λmax)265 nm (or λmax)The wavelength should be set at the maximum absorbance of the analyte for optimal sensitivity. A UV scan of a standard solution is required to determine the λmax.
Injection Volume 10 µL10 µLA typical injection volume for analytical HPLC.

Experimental Protocols

The following are detailed, step-by-step protocols for the two proposed HPLC methods.

Protocol for Method 1: C18 with Acetonitrile
  • Reagent and Sample Preparation:

    • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-ethyl-3-methyl-2-nitroaniline reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[5]

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

    • Sample Solution: Dissolve the sample containing N-ethyl-3-methyl-2-nitroaniline in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • HPLC System Configuration:

    • Equip the HPLC system with a C18 column (250 x 4.6 mm, 5 µm).

    • Set the column oven to 30 °C.

    • Set the UV detector to 265 nm (or the determined λmax).

    • Set the flow rate to 1.0 mL/min.

  • Analysis Procedure:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform triplicate injections of a mid-range standard to check for system suitability (e.g., retention time reproducibility, peak asymmetry).

    • Inject the working standards to construct a calibration curve.

    • Inject the sample solutions for analysis.

Protocol for Method 2: Phenyl-Hexyl with Methanol
  • Reagent and Sample Preparation:

    • Mobile Phase: Prepare a 70:30 (v/v) mixture of HPLC-grade methanol and water containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.

    • Standard and Sample Solutions: Prepare as described in Method 1, using the methanol-based mobile phase as the diluent.

  • HPLC System Configuration:

    • Equip the HPLC system with a Phenyl-Hexyl column (250 x 4.6 mm, 5 µm).

    • Maintain all other system parameters (temperature, detection wavelength, flow rate) as in Method 1 for a direct comparison.

  • Analysis Procedure:

    • Follow the same analysis procedure as outlined in Method 1.

Method Validation: A Trust-Building Exercise

Once an optimal method is selected based on initial experiments (e.g., better peak shape, resolution, and analysis time), it must be validated to ensure it is fit for its intended purpose.[6][7] Method validation is a core requirement of regulatory bodies and is detailed in guidelines such as ICH Q2(R2).[8]

ValidationPyramid cluster_0 Validation Parameters Specificity Specificity (Analyte vs. Impurities) Linearity Linearity (Response vs. Concentration) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) Range Range (Upper & Lower Limits) Robustness Robustness (Minor Method Variations) LOD_LOQ LOD & LOQ (Sensitivity)

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Comparative Performance and Expected Data

The following table presents hypothetical but expected comparative data for the two methods, highlighting key performance indicators that would be evaluated during method development and validation.

Performance MetricMethod 1: C18 with AcetonitrileMethod 2: Phenyl-Hexyl with MethanolAcceptance Criteria (Typical)
Retention Time (min) ~ 6.5~ 8.2Consistent and reproducible
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 8000> 7000> 2000
Linearity (r²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%
Precision (%RSD) < 1.0%< 1.5%≤ 2.0%

Causality behind Expected Results:

  • Retention Time: The longer retention time on the Phenyl-Hexyl column is anticipated due to the additional pi-pi interactions between the stationary phase and the aromatic analyte.

  • Tailing Factor: The C18/acetonitrile combination often yields more symmetrical peaks for amine-containing compounds, hence the lower tailing factor.

  • Precision: Both methods are expected to be highly precise, though minor variations can occur due to differences in mobile phase viscosity and column equilibration.

Conclusion and Recommendations

This guide has presented a comparative framework for developing a robust HPLC method for the analysis of N-ethyl-3-methyl-2-nitroaniline. While both the C18/acetonitrile and Phenyl-Hexyl/methanol methods are viable starting points, the C18 approach is generally recommended as the initial choice due to its broad applicability and typically superior peak shapes for a wide range of compounds.

The Phenyl-Hexyl column, however, remains a powerful alternative, particularly when dealing with complex samples where the unique selectivity offered by pi-pi interactions is necessary to resolve the target analyte from closely related impurities.

Ultimately, the choice of method must be guided by experimental data and a thorough validation process that adheres to established regulatory guidelines like those from the ICH and USP.[6][9][10] This ensures the generation of scientifically sound, reliable, and reproducible results in any research or quality control setting.

References

  • United States Pharmacopeia.
  • Pharmacopeia.
  • Element Lab Solutions. USP 621 Changes.
  • LCGC International.
  • LCGC International. Are You Sure You Understand USP <621>?
  • Benchchem. Application Note: HPLC Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • PubMed.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Scribd. TLC and HPLC Analysis of Nitroanilines.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • PubMed. Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel.
  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • AMSbiopharma.
  • PubChem. N-ethyl-N-methyl-3-nitroaniline.
  • Lab Manager.
  • ChemScene. N-Ethyl-3-methyl-2-nitroaniline.
  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • YouTube. Understanding ICH Q2(R2)
  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline.
  • International Council for Harmonisation.
  • Benchchem. A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline and Other Nitroanilines for Researchers and Drug Development Profe.
  • PubChem. N-ethyl-2-(methyliminomethyl)-3-nitroaniline.
  • NOAA. N-ETHYL-2-METHYL-4-NITROANILINE - CAMEO Chemicals.
  • SIELC Technologies. Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column.
  • Benchchem.
  • RSC Publishing.

Sources

Validation

mass spectrometry fragmentation patterns of N-ethyl-3-methyl-2-nitroaniline

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-ethyl-3-methyl-2-nitroaniline and Comparative Analytical Strategies A Senior Application Scientist's Guide for Researchers and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-ethyl-3-methyl-2-nitroaniline and Comparative Analytical Strategies

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds, intermediates, and potential impurities is paramount. N-ethyl-3-methyl-2-nitroaniline, with a molecular weight of 180.20 g/mol and the formula C₉H₁₂N₂O₂, represents a class of substituted nitroaromatic amines that can emerge as key intermediates or process-related impurities.[1][2] Ensuring the identity and purity of such molecules requires robust analytical methodologies, with mass spectrometry (MS) standing as a cornerstone technique due to its unparalleled sensitivity and structural diagnostic power.

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of N-ethyl-3-methyl-2-nitroaniline. As direct experimental spectra for this specific compound are not widely published, this analysis is built upon the foundational principles of mass spectrometry and established fragmentation behaviors of structurally related molecules, including N-alkylanilines and ortho-nitroanilines.[3][4] We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, present a robust experimental protocol for its analysis, and compare the utility of mass spectrometry against alternative analytical techniques.

Predicted Mass Spectrometry Fragmentation Patterns

Understanding the fragmentation of N-ethyl-3-methyl-2-nitroaniline is key to its identification, whether in a complex reaction mixture or as a trace-level impurity. The ionization method profoundly influences the resulting mass spectrum.

Electron Ionization (EI-MS) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This is highly valuable for structural confirmation and library matching. The molecular ion (M⁺˙) is expected at m/z 180.

The fragmentation is predicted to be driven by the molecule's key functional groups: the N-ethyl group, the nitro group, and their ortho relationship on the aromatic ring.

Key Predicted Fragmentation Pathways (EI-MS):

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for N-alkylanilines.[3][5] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored as it results in a stable, resonance-stabilized immonium cation. For N-ethyl-3-methyl-2-nitroaniline, this involves the loss of a methyl radical (•CH₃), leading to what is often the base peak.

    • [M - 15]⁺: Loss of •CH₃ (15 Da) results in a major fragment at m/z 165 .

  • Nitro Group Fragmentation: The nitro group undergoes characteristic fragmentations in nitroaromatic compounds.[6][7]

    • [M - 30]⁺: Loss of nitric oxide (•NO, 30 Da) yields a fragment at m/z 150 .

    • [M - 46]⁺: Loss of a nitro radical (•NO₂, 46 Da) yields a fragment at m/z 134 .

  • Ortho-Effect Interaction: The proximity of the N-ethyl and nitro groups can facilitate unique intramolecular rearrangements, a common feature in ortho-substituted compounds.[4][8] One possibility is an oxygen transfer from the nitro group to the ethyl side-chain, followed by the elimination of a neutral molecule like water or an aldehyde, although these pathways are often less intense than primary α-cleavage. For instance, a potential loss of water ([M - 18]⁺) could lead to a fragment at m/z 162.

The following diagram illustrates the predicted primary fragmentation pathways under EI conditions.

G M N-ethyl-3-methyl-2-nitroaniline (M⁺˙) m/z 180 F165 [M - CH₃]⁺ m/z 165 (Base Peak) M->F165 - •CH₃ (15 Da) α-Cleavage F150 [M - NO]⁺ m/z 150 M->F150 - •NO (30 Da) F134 [M - NO₂]⁺ m/z 134 M->F134 - •NO₂ (46 Da)

Caption: Predicted EI-MS fragmentation of N-ethyl-3-methyl-2-nitroaniline.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

For analyses in complex matrices, such as pharmaceutical formulations or biological samples, Liquid Chromatography coupled with ESI-MS/MS is the gold standard.[9][10] ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺, at m/z 181. Subsequent fragmentation (MS/MS) is induced via collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways (ESI-MS/MS of [M+H]⁺):

  • Neutral Loss of Nitro Group: A characteristic fragmentation of protonated nitroaromatic compounds is the neutral loss of the nitro group as nitrous acid.[6]

    • [M+H - 46]⁺: Loss of HNO₂ (46 Da) results in a fragment at m/z 135 .

  • Side-Chain Fragmentation: The ethyl group can also fragment.

    • [M+H - 28]⁺: Loss of ethene (C₂H₄, 28 Da) via a rearrangement process can produce a fragment at m/z 153 .

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and quantification. The choice depends on the specific analytical challenge, such as purity assessment, trace-level quantification, or definitive structural proof.

TechniquePrincipleAdvantagesLimitationsApplication Context
GC-MS (EI) Separation by volatility, fragmentation by electron impact.High chromatographic resolution for volatile compounds; provides structural information via reproducible fragmentation patterns.[11]Requires thermal stability and volatility; derivatization may be needed.Purity testing of the neat compound; identification of volatile impurities.
LC-MS/MS (ESI) Separation by polarity, soft ionization, and targeted fragmentation.High sensitivity and selectivity; suitable for non-volatile compounds in complex matrices; excellent for quantification.[9][10]Matrix effects can cause ion suppression; fragmentation is less standardized than EI.Quantification of trace impurities in drug products; metabolite identification.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structure elucidation and isomer differentiation; non-destructive.[3]Relatively low sensitivity compared to MS; requires a larger sample amount and high purity.Definitive structural confirmation of the synthesized compound and its major impurities.
HPLC-UV Separation by polarity, detection by UV absorbance.Robust, reproducible, and cost-effective for quantification; widely available.[12]Provides no structural information beyond UV spectrum; co-eluting impurities can interfere.Routine quality control; purity assays and content uniformity testing.

Experimental Protocols

A self-validating protocol is crucial for trustworthy results. Below are starting-point methodologies for the analysis of N-ethyl-3-methyl-2-nitroaniline.

Protocol 1: GC-MS for Identity and Purity Assessment
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like ethyl acetate or methanol.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet: Split/splitless, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Data Analysis: Identify the peak for N-ethyl-3-methyl-2-nitroaniline. Analyze the corresponding mass spectrum, comparing the observed fragments (especially m/z 180 and 165) to the predicted pattern.

Protocol 2: LC-MS/MS for Trace Quantification

This workflow is essential for detecting the compound as a low-level impurity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Drug Product B Dissolve in Acetonitrile/Water A->B C Filter (0.22 µm) B->C D Inject into HPLC C->D E C18 Column Separation D->E F ESI+ Source E->F G MS/MS Detection (MRM: 181 -> 135) F->G H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Caption: A typical LC-MS/MS workflow for quantifying a target analyte.

  • Sample Preparation: Prepare a stock solution of a reference standard in methanol. For analysis, dissolve the drug substance or product in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 mg/mL.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[10]

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Transition 1 (Quantifier): m/z 181 → 135

      • Transition 2 (Qualifier): m/z 181 → 153

  • Data Analysis: Quantify the analyte using a calibration curve prepared from the reference standard. The presence of both quantifier and qualifier transitions at the correct retention time confirms identity.

Conclusion

While a definitive, published mass spectrum for N-ethyl-3-methyl-2-nitroaniline is elusive, a robust and scientifically-grounded prediction of its fragmentation behavior is achievable by applying first principles of mass spectrometry. The dominant EI fragmentation is expected to be the α-cleavage loss of a methyl radical to yield a base peak at m/z 165. Under softer ESI conditions, the protonated molecule (m/z 181) is expected to primarily lose nitrous acid to produce a fragment at m/z 135. For drug development professionals and researchers, this predictive guide, coupled with the provided experimental protocols and a comparative understanding of alternative techniques like NMR and HPLC-UV, provides a comprehensive framework for the confident identification, characterization, and quantification of this molecule.

References

  • Benchchem. "Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline.
  • Scilit. "o‐nitroaniline derivatives. IV—The mass spectra of o‐nitroanils.
  • "Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Benchchem. "spectroscopic comparison of N-alkylaniline isomers.
  • Semantic Scholar. "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects.
  • Benchchem. "Comparative analysis of analytical techniques for nitroaniline detection.
  • ResearchGate. "Mass-fragmentation patterns of the metabolites identified by GC-MS...
  • Benchchem. "A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
  • PMC. "Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
  • Semantic Scholar. "A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns.
  • ChemScene. "N-Ethyl-3-methyl-2-nitroaniline.
  • ResearchGate. "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
  • PMC. "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids.
  • EPA. "method 8131 aniline and selected derivatives by gas chromatography.

Sources

Comparative

High-Resolution X-Ray Crystallography of N-Ethyl-3-methyl-2-nitroaniline: A Comparative Guide to Diffractometer Systems and Crystallization Protocols

Target Audience: Researchers, structural chemists, and drug development professionals. Executive Summary N-ethyl-3-methyl-2-nitroaniline ( C9​H12​N2​O2​ ) is a critical synthetic intermediate in the development of bis-ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary

N-ethyl-3-methyl-2-nitroaniline ( C9​H12​N2​O2​ ) is a critical synthetic intermediate in the development of bis-aryl Nrf2 (NF-E2 related factor 2) regulators, which are investigated for their therapeutic potential in oxidative stress-related diseases [1]. Because pharmaceutical intermediates are highly prone to polymorphism—where different crystalline forms exhibit distinct physicochemical properties—rigorous structural characterization is mandatory.

As a "light-atom" organic molecule lacking heavy elements, N-ethyl-3-methyl-2-nitroaniline presents specific challenges for Single-Crystal X-Ray Diffraction (SCXRD). This guide objectively compares crystallization methodologies and diffractometer technologies to establish a self-validating, high-fidelity protocol for resolving its exact molecular geometry and intermolecular hydrogen-bonding networks.

Part 1: Crystallization Methodologies (The Foundation)

The prerequisite for any high-quality X-ray structure is a pristine, defect-free single crystal. For small organic molecules, the choice of crystallization technique dictates the internal order of the crystal lattice.

Slow Evaporation vs. Vapor Diffusion
  • Slow Evaporation (Alternative): Involves dissolving the compound in a volatile solvent and allowing it to evaporate. Causality: While simple, the rapid and often uncontrolled increase in supersaturation frequently leads to chaotic nucleation. For N-ethyl-3-methyl-2-nitroaniline, this often results in twinned crystals or aggregates with high mosaicity, degrading the final diffraction data.

  • Vapor Diffusion (Recommended): Involves a two-solvent system (a good solvent and an anti-solvent). Causality: As the volatile anti-solvent slowly diffuses into the inner vial containing the solubilized compound, supersaturation is achieved gradually and uniformly. This thermodynamic control minimizes defect formation, yielding macroscopic, single-domain crystals optimal for X-ray diffraction.

VaporDiffusion A 1. Dissolve Compound Inner Vial (CH2Cl2) C 3. Seal System (Airtight Enclosure) A->C B 2. Add Anti-solvent Outer Chamber (Hexane) B->C D 4. Vapor Equilibration (Slow Diffusion) C->D E 5. Supersaturation & Nucleation D->E F 6. Harvest High-Quality Single Crystals E->F

Figure 1: Mechanism of vapor diffusion crystallization for N-ethyl-3-methyl-2-nitroaniline.

Self-Validating Step: Prior to mounting, crystals must be examined under a cross-polarized microscope. A high-quality single crystal will exhibit uniform and complete optical extinction every 90° of rotation. If the crystal extinguishes in patches, it is twinned and must be rejected.

Part 2: Diffractometer Technology Comparison

The choice of X-ray source fundamentally impacts the resolution and precision of the final structure [2]. For a light-atom molecule like N-ethyl-3-methyl-2-nitroaniline, we compare standard Molybdenum (Mo) sealed tubes against Copper (Cu) microfocus sources.

Mo Kα vs. Cu Kα Radiation: The Causality of Scattering Power

X-ray scattering power is directly proportional to the number of electrons in an atom. Because N-ethyl-3-methyl-2-nitroaniline consists entirely of light atoms (C, N, O, H), it scatters X-rays weakly.

  • Mo Kα ( λ=0.7107 Å): The shorter wavelength provides a larger theoretical sphere of reflection but interacts weakly with light atoms. This results in rapid intensity fall-off at higher diffraction angles, leading to poor signal-to-noise ratios ( I/σ(I) ).

  • Cu Kα ( λ=1.5418 Å): The longer wavelength interacts much more strongly with the electron clouds of light atoms (diffracted intensity is roughly proportional to λ3 ). A Cu Kα microfocus source delivers a highly brilliant, focused beam that dramatically enhances high-angle reflection intensities, allowing for highly precise bond length and angle determinations [3].

Quantitative Performance Comparison
Performance MetricStandard Mo Kα Sealed TubeCu Kα Microfocus SourceAdvantage / Causality
High-Angle Intensity ( I/σ ) ~5.0> 15.0 Cu Kα yields higher scattering cross-sections for C, N, and O atoms.
Internal Agreement ( Rint​ ) 0.06 - 0.080.02 - 0.04 Stronger overall signal reduces statistical noise during data integration.
Final R-factor ( R1​ ) ~4.5%< 3.0% Higher precision in observed structure factors ( Fobs​ ) improves refinement.
Exposure Time per Frame 30 - 60 seconds5 - 10 seconds High flux density of microfocus optics accelerates data collection.

Part 3: Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, the following SCXRD workflow is designed as a self-validating system , where each step contains an internal quality check before proceeding to the next.

XrayWorkflow N1 Crystal Mounting (Cryoloop + Paratone Oil) N2 Cryocooling (100 K) N2 Gas Stream N1->N2 N3 Data Collection (Cu Kα Microfocus Source) N2->N3 N4 Data Reduction & Integration (Absorption Correction) N3->N4 N5 Structure Solution (Intrinsic Phasing - SHELXT) N4->N5 N6 Structure Refinement (Least Squares - SHELXL) N5->N6 N7 Final CIF Generation & Validation (checkCIF) N6->N7

Figure 2: Step-by-step X-ray crystallography workflow from crystal mounting to CIF validation.

Crystal Mounting and Cryocooling
  • Procedure: Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream.

  • Causality: Cryocooling to 100 K freezes the Paratone oil (acting as a rigid, amorphous support) and drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes thermal diffuse scattering and preserves high-angle diffraction intensities.

Data Collection (Cu Kα)
  • Procedure: Perform an initial pre-experiment matrix scan to determine the unit cell. Once the cell is confirmed, set up an ω -scan strategy to collect a full sphere of data, ensuring >99% completeness up to 2θ=67∘ .

  • Self-Validation: The unit cell indexing must yield a high percentage of indexed reflections (>90%). A low indexing penalty score validates that the chosen lattice is correct and the crystal is not severely twinned.

Data Reduction and Absorption Correction
  • Procedure: Integrate the raw frame data using the diffractometer's native software (e.g., CrysAlisPro or APEX). Apply an empirical multi-scan absorption correction using spherical harmonics to account for the differential absorption of X-rays through different crystal paths [4].

  • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 across all resolution shells self-validates the integration quality and confirms the correct assignment of the Laue symmetry.

Structure Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 via [5]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Self-Validation: The refinement is validated by a Goodness-of-Fit (GoF) approaching 1.0 and a low final R1​ value (< 3%). Furthermore, the maximum residual electron density ( Δρmax​ ) in the difference Fourier map must be < 0.3 e/Å 3 , proving that all atoms have been correctly modeled.

Final CIF Validation
  • Procedure: Generate the Crystallographic Information File (CIF) and submit it to the International Union of Crystallography (IUCr) checkCIF server.

  • Self-Validation: The checkCIF report acts as the ultimate, unbiased external validation. A structurally sound model for N-ethyl-3-methyl-2-nitroaniline will return a report free of Level A or Level B alerts, confirming the data is ready for publication or regulatory submission.

References

  • WO2015092713A1 - Nrf2 regulators Source: Google P
  • Structure Determination by X-ray Crystallography Source: The World of M
  • Comparison of SHELX refinements Mo Ka Cu Ka Laue Source: ResearchGate URL:[Link] [3]

  • An Empirical Method for Correcting Diffractometer Data for Absorption Effects Source: Acta Crystallographica Section A / Washington.edu URL: [4]
  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link][5]

Validation

thermal analysis (TGA/DSC) of N-ethyl-3-methyl-2-nitroaniline

An In-Depth Technical Guide to the Thermal Analysis of N-ethyl-3-methyl-2-nitroaniline and Its Structural Isomers: A Comparative Study In the landscape of pharmaceutical and specialty chemical synthesis, a rigorous under...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Analysis of N-ethyl-3-methyl-2-nitroaniline and Its Structural Isomers: A Comparative Study

In the landscape of pharmaceutical and specialty chemical synthesis, a rigorous understanding of the thermal properties of intermediates is not merely a procedural step but a cornerstone of process safety and product stability. N-ethyl-3-methyl-2-nitroaniline, a substituted nitroaromatic compound, belongs to a class of molecules known for their energetic potential and thermal sensitivity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the thermal behavior of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Due to the absence of publicly available experimental data for N-ethyl-3-methyl-2-nitroaniline, this guide will establish a comparative analysis using data from structurally related nitroaniline derivatives. This approach demonstrates how to leverage existing knowledge to infer the thermal characteristics of a novel compound, a common challenge in chemical research and development. We will explore the causality behind experimental choices, present detailed protocols, and interpret thermal data within the context of molecular structure and reactive potential.

The "Why": Expertise & Experience in Thermal Analysis

Thermal analysis techniques like TGA and DSC are fundamental for characterizing organic compounds.[3] TGA measures changes in a sample's mass as a function of temperature, revealing its thermal stability and decomposition profile.[4][5] DSC, on the other hand, measures the heat flow into or out of a sample relative to a reference, identifying thermal transitions such as melting, crystallization, and decomposition.[6][7]

For nitroaromatic compounds, this analysis is critical. The presence of the nitro (-NO2) group, a well-known energetic functional group, can render these molecules susceptible to rapid, exothermic decomposition upon heating.[2][8] Understanding the onset temperature of decomposition is paramount for defining safe handling, storage, and processing limits.[1] A comparative approach, analyzing the target molecule alongside known analogs, allows us to understand how subtle changes in molecular structure—such as the position and nature of alkyl substituents—can influence thermal stability.

Comparative Analysis of Nitroaniline Derivatives

To build a predictive understanding of N-ethyl-3-methyl-2-nitroaniline, we will examine the thermal behavior of other nitroanilines. The position of the nitro group relative to the amino group, and the nature of other substituents on the aromatic ring, can significantly alter thermal stability. For instance, intramolecular hydrogen bonding between an ortho-nitro group and an amino hydrogen can influence the decomposition pathway.[9]

While specific TGA/DSC data for N-ethyl-3-methyl-2-nitroaniline is unavailable, we can analyze data for related compounds to draw informed comparisons. For example, studies on 2-nitroaniline (2NA) and N-methyl-4-nitroaniline (NMNA) provide valuable benchmarks.

Compound Melting Point (°C) Decomposition Onset (°C) Key Observations
N-ethyl-3-methyl-2-nitroaniline (Hypothetical) Not AvailablePredicted to be in the range of 150-250°CThe ortho-nitro group combined with alkyl substituents may lead to a complex decomposition profile. Steric hindrance could influence stability.
2-Nitroaniline (2NA) ~71.5 °C~110 °C (major weight loss)The decomposition involves the elimination of the NO2 group as a gaseous product.[10][11]
N-methyl-4-nitroaniline (NMNA) ~152 °C~250 °CExhibits higher thermal stability compared to the 2-nitro isomer, decomposing in a single stage.[12]
2-methyl-5-nitroaniline (2M5NA) Data not specified in sourcesDecomposition behavior not detailedUsed as an intermediate in various syntheses, highlighting the industrial relevance of this class of compounds.[12]

Note: The data presented is compiled from various research sources. Experimental conditions can influence the exact values.

The comparison suggests that the substitution pattern is a critical determinant of thermal stability. The para-substituted NMNA shows a significantly higher decomposition temperature than the ortho-substituted 2NA. This can be attributed to different intermolecular interactions and potentially different decomposition mechanisms.[9] For N-ethyl-3-methyl-2-nitroaniline, one might hypothesize a decomposition onset that is influenced by both the ortho-nitro group and the steric and electronic effects of the ethyl and methyl substituents.

Experimental Protocols: A Self-Validating System

A trustworthy thermal analysis hinges on a meticulous and well-documented experimental protocol. The following steps provide a robust methodology for the TGA/DSC analysis of a novel nitroaromatic compound.

Detailed TGA/DSC Methodology

Objective: To determine the melting point, heat of fusion, thermal stability, and decomposition profile of N-ethyl-3-methyl-2-nitroaniline.

Instrumentation: A calibrated simultaneous TGA/DSC instrument.

Materials:

  • N-ethyl-3-methyl-2-nitroaniline sample (fine powder).

  • Aluminum or ceramic pans and lids.

  • High-purity nitrogen gas for purging.

Step-by-Step Protocol:
  • Instrument Calibration: Ensure the TGA balance and DSC sensor are calibrated using certified reference materials. Perform baseline and blank pan runs to minimize errors.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean TGA/DSC pan.[14] A representative, uniform sample is crucial for repeatable results.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument's furnace.

  • Purge Gas: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[15][16]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature that ensures complete decomposition (e.g., 500°C).[15][16] Using multiple heating rates can provide more reliable kinetic data.[8]

  • Data Acquisition: Continuously record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

Data Analysis and Interpretation:
  • DSC Curve:

    • Identify endothermic peaks, which may correspond to melting or other phase transitions. The onset of the melting peak is taken as the melting point.[7]

    • Identify exothermic peaks, which typically indicate decomposition for nitroaromatic compounds. Note the onset temperature and the peak maximum.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

  • TGA Curve:

    • Determine the onset temperature of decomposition, where significant weight loss begins. This is a key indicator of thermal stability.[6]

    • Analyze the decomposition profile to see if it occurs in a single step or multiple steps.

    • Calculate the percentage of weight loss at each decomposition stage and the final residual mass.[13]

Visualizing the Workflow

A clear workflow ensures consistency and aids in understanding the analytical process.

Sources

Safety & Regulatory Compliance

Safety

N-ethyl-3-methyl-2-nitroaniline proper disposal procedures

Title: Operational Guide: Safe Handling and Disposal Procedures for N-Ethyl-3-methyl-2-nitroaniline Introduction As a Senior Application Scientist, I frequently encounter operational gaps in the handling of substituted n...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Guide: Safe Handling and Disposal Procedures for N-Ethyl-3-methyl-2-nitroaniline

Introduction As a Senior Application Scientist, I frequently encounter operational gaps in the handling of substituted nitroanilines. N-ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2)[1] is a highly valuable intermediate in organic synthesis and drug development, but its structural motifs—specifically the electron-withdrawing nitro group paired with an alkylated amine—impart significant acute toxicity and environmental persistence.

This guide provides a self-validating, mechanistic approach to the disposal and handling of N-ethyl-3-methyl-2-nitroaniline. By understanding the causality behind these safety protocols, laboratory personnel can ensure regulatory compliance, protect aquatic ecosystems, and mitigate severe health risks.

Mechanistic Hazard Assessment

Why do we treat N-ethyl-3-methyl-2-nitroaniline as a high-priority hazardous waste? The answer lies in its molecular interactions:

  • Biological Toxicity (Methemoglobinemia): Like other nitroanilines, systemic absorption (via inhalation, ingestion, or dermal contact) leads to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) within hemoglobin. This forms methemoglobin, drastically reducing the blood's oxygen-carrying capacity and leading to cyanosis, headache, or asphyxiation[2].

  • Environmental Persistence: The aromatic ring, stabilized by the nitro group, resists natural biodegradation. If discharged into aqueous environments, it exhibits long-lasting toxicity to aquatic life[3].

Table 1: Chemical Profile & Hazard Causality

Property / FeatureData / ClassificationOperational Implication (Causality)
CAS Number 160984-53-2[1]Unique identifier for waste manifesting and SDS tracking.
Molecular Formula C9H12N2O2[1]Lipophilic nature enhances dermal absorption; requires chemical-resistant barriers.
Target Organs Blood, Liver, Cardiovascular[2]Mandates stringent inhalation and contact controls (Fume hood, PPE).
Aquatic Toxicity High (Long-lasting effects)[3]Absolute prohibition of drain disposal. Requires high-temperature incineration via licensed contractors.

Engineering Controls and PPE

Standard operating procedures require a defensive posture before any chemical manipulation or disposal event occurs. Do not initiate any disposal procedures without verifying these controls[3].

Table 2: Required PPE and Causality

Protection TypeSpecificationMechanistic Causality
Hand Protection Nitrile Gloves (Double-gloving recommended)[2]Prevents transdermal permeation of lipophilic nitroaromatics. Double gloving allows immediate shedding if contaminated.
Eye Protection Chemical Safety Goggles / Face Shield[3]Protects ocular mucosa from dust aerosols or solvent splashes during rinsing.
Respiratory Fume Hood (Face velocity 80-120 fpm)[3]Prevents inhalation of airborne particulates or vapors, mitigating systemic methemoglobinemia risks.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems: each step verifies the safety of the next.

Protocol A: Routine Waste Segregation and Accumulation

  • Preparation: Verify that the Satellite Accumulation Area (SAA) has a designated, chemically compatible container specifically labeled for "Toxic Organic Waste - Nitroanilines"[3].

  • Segregation: Do not mix N-ethyl-3-methyl-2-nitroaniline with strong oxidizers, bases, or reducing agents, as this can trigger exothermic decomposition[4].

  • Transfer: Using dedicated spatulas or pipettes, transfer the waste into the container strictly inside a functioning fume hood[2].

  • Sealing & Logging: Hermetically seal the container immediately after addition. Log the exact mass/volume added to the waste manifest to maintain accurate tracking[3].

Protocol B: Empty Container Decontamination (Triple Rinse) Empty containers are not truly "empty" until chemically decontaminated[3].

  • Initial Assessment: Ensure the container is visibly empty of bulk solid/liquid.

  • First Rinse: Add a highly solubilizing solvent (e.g., Acetone or Methanol) to the container (approx. 10% of container volume). Cap tightly and agitate for 30 seconds to dissolve residual compound[3].

  • Rinsate Disposal: Pour the resulting rinsate into the designated hazardous waste container. Causality: The solvent now solubilizes the toxic payload and must be treated as hazardous waste.

  • Repeat: Perform steps 2 and 3 two additional times. The triple-rinse methodology statistically reduces residual contamination to sub-hazardous levels[3].

  • Defacing: Remove or completely deface the original chemical label. The container may now be disposed of as non-hazardous solid waste[3].

Protocol C: Accidental Spill Decontamination

  • Evacuation & Ventilation: Immediately alert personnel and evacuate the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity[3].

  • Containment: Don appropriate PPE. Surround the spill with an inert, non-combustible absorbent (vermiculite, dry sand, or earth)[3]. Do not use combustible materials like paper towels for bulk absorption.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid dust generation. Place into a heavy-duty, sealable hazardous waste bag or bucket[3].

  • Surface Decontamination: Scrub the spill surface with a solvent (ethanol or acetone) followed by soap and water to break down any remaining lipophilic residue. Dispose of all cleaning materials as hazardous waste[5].

Logical Workflow for Waste Management

To ensure zero operational ambiguity, follow this decision matrix for handling N-ethyl-3-methyl-2-nitroaniline waste streams.

G Start N-ethyl-3-methyl-2-nitroaniline Waste Generation Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill Event Routine Routine Lab Waste Decision->Routine Process Waste Container Empty Container Decision->Container Depleted Stock Spill_Action Evacuate & Ventilate Absorb with Vermiculite Spill->Spill_Action Routine_Action Segregate in Sealed, Labeled Container Routine->Routine_Action Container_Action Triple Rinse with Solvent (e.g., Acetone/Methanol) Container->Container_Action EHS Transfer to EHS / Licensed Hazardous Waste Contractor Spill_Action->EHS Contaminated Absorbent Routine_Action->EHS Sealed Waste Container_Action->EHS Solvent Rinsate NonHaz Deface Label & Dispose as Non-Hazardous Container_Action->NonHaz Rinsed Container

Decision matrix for the safe segregation, treatment, and disposal of nitroaniline waste streams.

Regulatory Grounding and Final Transfer

Under no circumstances should N-ethyl-3-methyl-2-nitroaniline be poured down the drain or disposed of in municipal trash[3]. It must be managed from the point of generation to its final destruction by a licensed hazardous waste contractor. Maintain accurate documentation of the waste generated, as institutional Environmental Health and Safety (EHS) departments require this for federal and state compliance reporting.

References

  • Amherst College Environmental Health & Safety. "STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline." Amherst College. [Link]

  • SUNY Geneseo. "4-Nitroaniline - SAFETY DATA SHEET." SUNY Geneseo.[Link]

Sources

Handling

Personal protective equipment for handling N-ethyl-3-methyl-2-nitroaniline

As a Senior Application Scientist, I frequently observe laboratories treating substituted anilines with the same standard protocols used for benign organic salts. This is a critical operational error.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating substituted anilines with the same standard protocols used for benign organic salts. This is a critical operational error. N-Ethyl-3-methyl-2-nitroaniline (CAS: 160984-53-2) possesses a highly lipophilic aromatic core coupled with an ethylamine moiety. This structure drastically increases its dermal permeability coefficient compared to unsubstituted anilines, allowing it to bypass first-pass metabolism and rapidly enter systemic circulation.

When designing your operational and safety plans, you must treat this compound as a severe systemic poison, not merely a localized irritant. This guide provides the definitive, self-validating protocols required for drug development professionals to handle this chemical safely.

Toxicological Mechanisms & Hazard Profile

To implement effective safety measures, you must first understand the causality of the hazard. Like other nitroanilines, N-ethyl-3-methyl-2-nitroaniline is highly toxic via oral, dermal, and inhalation routes[1],[2].

Once absorbed, the compound undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes. These reactive N-hydroxylamine metabolites directly oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin . Because methemoglobin cannot bind or transport oxygen, acute exposure rapidly induces tissue hypoxia, cyanosis, and potentially fatal organ failure[3],[2].

G N1 Dermal/Inhalation Exposure (N-Ethyl-3-methyl-2-nitroaniline) N2 Hepatic CYP450 Metabolism (N-hydroxylation) N1->N2 N3 Reactive N-Hydroxylamine Metabolites N2->N3 N4 Hemoglobin Oxidation (Fe2+ -> Fe3+) N3->N4 N5 Methemoglobinemia & Tissue Hypoxia N4->N5

Toxicological pathway of nitroaniline-induced methemoglobinemia.

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / ClassificationSource
CAS Number 160984-53-2[4]
Molecular Weight 180.20 g/mol [4]
Storage Conditions Sealed, dry environment at 2-8°C[4]
Acute Toxicity Toxic via Oral, Dermal, and Inhalation[1],[2]
Target Organ Toxicity Blood (Methemoglobinemia), Liver, Kidneys[3],[2]
Environmental Hazard Toxic to aquatic life with long-lasting effects[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling alkylated nitroanilines. The following matrix outlines the mandatory equipment and the scientific reasoning behind each requirement.

Table 2: PPE Specifications & Scientific Causality
PPE CategorySpecificationScientific Causality & Reasoning
Hand Protection Double-layered Nitrile (>8 mil) or Fluoroelastomer (Viton)Nitroanilines are highly lipophilic and rapidly permeate standard latex. Double gloving creates a physical fail-safe against dermal absorption[1].
Eye/Face Protection NIOSH/EN166 Approved Tight-fitting GogglesPrevents ocular absorption of aerosolized micro-particulates generated during powder transfer or solvent evaporation[3].
Respiratory Protection N95/P100 Particulate Respirator (Solid) or OV Cartridge (Solvent)Mitigates inhalation of dust. If the compound is dissolved, the solvent acts as a volatile carrier, strictly requiring an Organic Vapor (OV) filter[2].
Body Protection Polyethylene-coated Tyvek Lab CoatStandard cotton lab coats absorb lipophilic liquids and hold toxic dust against the skin. Tyvek provides an impermeable barrier[1].

Operational Workflow: Closed-System Weighing and Transfer

The highest risk of exposure occurs during the weighing and transfer of the raw powder. Follow this self-validating protocol to ensure zero-exposure operations.

Step-by-Step Methodology:

  • Pre-Operation Risk Assessment: Verify the chemical fume hood face velocity is calibrated between 80-120 feet per minute (fpm). Clear the hood of all incompatible materials, specifically strong oxidizers and strong acids[2].

  • PPE Donning: Equip the mandatory Level C PPE outlined in Table 2[3].

  • Static Elimination: Alkylated nitroanilines hold static charge. Use an anti-static bar (zero-stat gun) over the analytical balance. Causality: This prevents the electrostatic aerosolization of lipophilic micro-particulates into your breathing zone.

  • Dispensing: Using a grounded, disposable anti-static spatula, transfer the N-ethyl-3-methyl-2-nitroaniline powder directly into a pre-tared, sealable amber glass vial[1]. Causality: Never use open plastic weigh boats; static repulsion can violently eject toxic particulates.

  • Sealing and Decontamination: Cap the vial tightly within the hood. Wipe the exterior of the vial with a lint-free wipe dampened with 10% bleach or ethanol to neutralize any microscopic surface contamination before removing it from the hood.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping will aerosolize the toxin. You must execute a wet-containment strategy.

G S1 Evacuate & Isolate Area S2 Don Emergency PPE (SCBA / Tyvek) S1->S2 S3 Contain Spill (Inert Absorbent / Sand) S2->S3 S4 Mechanical Collection (Non-Sparking Tools) S3->S4 S5 Chemical Decontamination (10% Bleach / Solvent) S4->S5 S6 Hazardous Waste Segregation S5->S6

Step-by-step emergency spill mitigation workflow for nitroanilines.

Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel and increase local exhaust ventilation.

  • Contain: Cover the spilled powder with damp sand or an inert, non-combustible absorbent material to prevent dust generation[1],[5].

  • Collect: Use non-sparking tools to mechanically shovel the absorbed mixture into a dedicated hazardous waste container[3]. Do not use a standard vacuum cleaner unless it is specifically electrically protected and HEPA-filtered for toxic organics[6].

  • Decontaminate: Wash the spill surface with a 10% bleach solution to chemically degrade residual amines, followed by a thorough water rinse[5].

Waste Management & Disposal Plan

Improper disposal of N-ethyl-3-methyl-2-nitroaniline poses severe environmental and regulatory risks. Discharge into the environment or municipal sewer systems is strictly prohibited[1],[6].

  • Solid Waste: All contaminated PPE, wipes, absorbent sand, and disposable spatulas must be placed in a heavy-duty, sealable biohazard/chemical waste bag clearly labeled "Toxic Organic Solid Waste - Nitroaromatics"[3].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Dichloromethane), collect the effluent in a dedicated "Halogenated/Toxic Organic Waste" carboy. Critical Note: Never mix nitroaniline waste with acidic or oxidizing waste streams, as this can trigger violent exothermic decomposition and gas evolution[2].

  • Final Disposal: Hand over all segregated waste to a licensed hazardous waste disposal facility for high-temperature incineration[1].

References

  • [2] Carl ROTH . "Safety Data Sheet: 4-Nitroaniline". Carl ROTH.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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